Technical Documentation Center

Voacangine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Voacangine
  • CAS: 510-22-5

Core Science & Biosynthesis

Foundational

The Neuropharmacological Profile of Voacangine: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals Abstract Voacangine, an iboga alkaloid derived from the root bark of Voacanga africana, has garnered significant interest within the scientific community fo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voacangine, an iboga alkaloid derived from the root bark of Voacanga africana, has garnered significant interest within the scientific community for its potential therapeutic applications in the central nervous system (CNS). Structurally related to the well-studied anti-addictive agent ibogaine, voacangine exhibits a complex pharmacological profile, interacting with a variety of receptors and ion channels. This technical guide provides an in-depth overview of the current understanding of voacangine's mechanism of action in the CNS, with a focus on its molecular targets and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes.

Introduction

Voacangine (12-methoxyibogamine-18-carboxylic acid methyl ester) is a prominent indole alkaloid that serves as a chemical precursor for the semi-synthesis of ibogaine.[1] Beyond its role as a synthetic intermediate, preclinical studies have demonstrated that voacangine possesses its own distinct and potent biological activities, including neuroprotective, anti-inflammatory, and potential anti-addictive properties.[1][2] Understanding the intricate molecular mechanisms underlying these effects is paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This guide will systematically explore the interactions of voacangine with key CNS targets, including transient receptor potential (TRP) channels, cannabinoid receptors, and its influence on critical signaling pathways implicated in neuroinflammation and neuronal function.

Molecular Targets of Voacangine in the CNS

Voacangine's effects on the central nervous system are mediated through its interaction with multiple molecular targets. This section details its activity on various ion channels and receptors, supported by quantitative data from in vitro assays.

Transient Receptor Potential (TRP) Channels

Voacangine has been shown to modulate the activity of several members of the transient receptor potential (TRP) channel family, which are involved in sensory perception, including pain and temperature sensation.

  • TRPV1 (Vanilloid Receptor 1): Voacangine acts as an antagonist of the TRPV1 receptor. It competitively blocks the binding of the TRPV1 agonist capsaicin.[3] This antagonistic activity is also observed against heat-induced activation of the channel.

  • TRPM8 (Melahydrin Receptor 8): Voacangine is a competitive antagonist of the TRPM8 receptor, inhibiting the binding of the cooling agent menthol.[3] However, its inhibition against the super-agonist icilin is non-competitive.[3] Notably, voacangine selectively abrogates chemical agonist-induced TRPM8 activation without affecting cold-induced activation.[3]

  • TRPA1 (Ankyrin 1): In contrast to its effects on TRPV1 and TRPM8, voacangine functions as an agonist of the TRPA1 channel, stimulating calcium influx in cells expressing this receptor.[3]

Cannabinoid Receptors

While voacangine itself has not been extensively characterized as a cannabinoid receptor ligand, related indole alkaloids from Voacanga africana have demonstrated potent antagonistic activity at the cannabinoid CB1 receptor. This suggests a potential area for further investigation into voacangine's pharmacological profile.

hERG Potassium Channels

Voacangine is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels in vitro. This action is an important consideration in drug development due to the potential for cardiotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of voacangine with its molecular targets.

Table 1: In Vitro Activity of Voacangine on TRP Channels

TargetAssay TypeAgonist/StimulusVoacangine ActivityIC50 / EC50 (µM)Reference(s)
TRPV1Calcium ImagingCapsaicinAntagonist50[3]
TRPV1Calcium ImagingHeat (40-45°C)Antagonist24[4]
TRPM8Calcium ImagingMentholAntagonist9[3]
TRPM8Calcium ImagingIcilinAntagonist7[3]
TRPA1Calcium Imaging-Agonist8[3]

Table 2: In Vitro Activity of Voacangine on Other Ion Channels

TargetAssay TypeVoacangine ActivityIC50 (µM)Reference(s)
hERGWhole-cell patch clampBlockerNot Specified[1]

Signaling Pathways Modulated by Voacangine

Voacangine's interaction with its molecular targets initiates downstream signaling cascades that are responsible for its observed physiological effects.

Neuroinflammation and Oxidative Stress

In a rat model of cerebral ischemia/reperfusion injury induced by middle cerebral artery occlusion (MCAO), voacangine has been shown to mitigate neuroinflammation and oxidative stress.[2] The proposed mechanism involves the suppression of the NF-κBp65/MAPK signaling pathways.[2] This leads to an inhibition of the NLRP3 inflammasome, a reduction in pro-inflammatory cytokines and lipid peroxidation, and an enhancement of the antioxidant status in the brain.[2]

G Voacangine's Neuroprotective Signaling Pathway Voacangine Voacangine NF_kBp65_MAPK NF-κBp65/MAPK Pathways Voacangine->NF_kBp65_MAPK Antioxidant_Status Antioxidant_Status Voacangine->Antioxidant_Status NLRP3 NLRP3 Inflammasome NF_kBp65_MAPK->NLRP3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kBp65_MAPK->Pro_inflammatory_Cytokines Oxidative_Stress Oxidative Stress (Lipid Peroxidation) NF_kBp65_MAPK->Oxidative_Stress Neuroinflammation Neuroinflammation NLRP3->Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuronal_Damage Neuronal_Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage Neuroprotection Neuroprotection Antioxidant_Status->Neuroprotection

Figure 1. Voacangine's inhibitory effect on neuroinflammatory pathways.

Dopaminergic and Glutamatergic Systems

While direct studies on voacangine are limited, research on the structurally similar ibogaine provides strong evidence for the modulation of dopaminergic and glutamatergic neurotransmission. Electrophysiological studies on the rat parabrachial nucleus have shown that ibogaine and a total alkaloidal extract of Voacanga africana can depolarize neurons and increase their excitability, an effect that is blocked by the dopamine receptor antagonist haloperidol. This suggests an involvement of dopamine receptor activation. Furthermore, these substances depress non-NMDA receptor-mediated fast synaptic transmission, indicating an interaction with the glutamatergic system.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.

TRP Channel Activity Assessment via Calcium Imaging

This protocol is adapted for assessing the antagonist and agonist activity of voacangine on TRPV1, TRPM8, and TRPA1 channels expressed in HEK293 cells.

  • Cell Culture:

    • HEK293 cells stably or transiently expressing the human TRP channel of interest are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Calcium Assay:

    • Cell Plating: Seed the cells in 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.

    • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

    • Washing: After incubation, gently wash the cells twice with the assay buffer to remove extracellular dye.

    • Compound Addition and Measurement:

      • For antagonist assays , pre-incubate the cells with various concentrations of voacangine (e.g., 0.1 to 100 µM) for 3-5 minutes at 37°C. Subsequently, add the respective TRP channel agonist (e.g., 100 nM capsaicin for TRPV1, 10 µM menthol for TRPM8).

      • For agonist assays (TRPA1), add various concentrations of voacangine directly to the cells.

    • Data Acquisition: Measure the fluorescence intensity before and after the addition of the compounds using a microplate reader equipped for fluorescence measurement (e.g., FlexStation 3). The excitation wavelength is typically around 485 nm, and the emission wavelength is around 525 nm.

  • Data Analysis:

    • The change in fluorescence is calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • For antagonist activity, the percentage of inhibition is calculated relative to the response of the agonist alone.

    • For agonist activity, the response is typically normalized to the maximum response produced by a known potent agonist.

    • IC50 and EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

G Experimental Workflow for TRP Channel Calcium Assay Start Start Cell_Culture Culture HEK293 cells expressing TRP channel Start->Cell_Culture Cell_Plating Plate cells in 96-well plates Cell_Culture->Cell_Plating Dye_Loading Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Washing Wash cells to remove extracellular dye Dye_Loading->Washing Pre_incubation Pre-incubate with Voacangine (Antagonist Assay) Washing->Pre_incubation Voacangine_Addition Add Voacangine (Agonist Assay) Washing->Voacangine_Addition Agonist_Addition Add TRP channel agonist Pre_incubation->Agonist_Addition Measurement Measure fluorescence (e.g., FlexStation) Agonist_Addition->Measurement Voacangine_Addition->Measurement Data_Analysis Calculate % inhibition/activation and IC50/EC50 Measurement->Data_Analysis End End Data_Analysis->End

References

Exploratory

The Iboga Alkaloids: A Deep Dive into the Pharmacology of Voacangine and its Congeners

A Technical Guide for Researchers and Drug Development Professionals Introduction The iboga alkaloids, a class of psychoactive indole alkaloids isolated primarily from the West African shrub Tabernanthe iboga, have garne...

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The iboga alkaloids, a class of psychoactive indole alkaloids isolated primarily from the West African shrub Tabernanthe iboga, have garnered significant scientific interest for their unique pharmacological profiles and potential therapeutic applications, particularly in the realm of addiction medicine. Voacangine, a prominent member of this family, alongside its close relatives ibogaine, coronaridine, and voacamine, exhibits complex interactions with multiple neurotransmitter systems. This technical guide provides an in-depth exploration of the pharmacological properties of voacangine and related iboga alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

Pharmacological Properties: A Multi-Target Profile

Voacangine and its related alkaloids are characterized by their promiscuous binding to a wide array of receptors and transporters in the central nervous system. This multi-target engagement is believed to underlie their complex and long-lasting effects. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional activities (IC50/EC50) of key iboga alkaloids.

Receptor Binding Affinities (Ki) of Iboga Alkaloids
AlkaloidReceptor SubtypeKi (nM)SpeciesReference
Voacangine Cannabinoid CB1--[1]
hERG-Human[2]
TRPM8--[2]
TRPV1--[2]
TRPA1 (agonist)--[2]
Acetylcholinesterase (AChE)--[2]
VEGFR2--[3]
Ibogaine µ-Opioid130 - 4000Mouse[4]
κ-Opioid2000-[4]
δ-Opioid>100,000-[4]
NMDA (PCP site, high affinity)10 - 50Rat
NMDA (PCP site, low affinity)2000 - 4000Rat
Sigma-11500 - 3000Rat
Sigma-21500 - 3000Rat
Serotonin Transporter (SERT)-Rat[5]
Dopamine Transporter (DAT)-Rat[5]
α3β4 Nicotinic Acetylcholine--[6]
Muscarinic M1--[6]
Muscarinic M2--[6]
5-HT2A--[7]
5-HT3--[7]
Coronaridine µ-Opioid--[8][9]
κ-Opioid--[8][9]
δ-Opioid--[8][9]
Voacamine Cannabinoid CB141-[1]

Note: A hyphen (-) indicates that a specific quantitative value was not available in the searched literature.

Functional Activity (IC50/EC50) of Voacangine
ActivityAssayIC50/EC50Cell Line/ModelReference
Inhibition of HUVEC proliferationProliferation Assay18 µMHUVEC[10]
Inhibition of oral cancer cell proliferationMTT Assay9 µMSCC-1[11]
Inhibition of Dopamine UptakeSynaptosome Uptake Assay20 µMRat Brain Synaptosomes[5]
Inhibition of Serotonin UptakeSynaptosome Uptake Assay2.6 µMRat Brain Synaptosomes[5]

Signaling Pathways and Mechanisms of Action

The interaction of iboga alkaloids with their molecular targets initiates a cascade of downstream signaling events that are believed to contribute to their therapeutic effects.

Voacangine's Anti-Angiogenic and Anti-Cancer Signaling

Voacangine has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3]. This inhibition disrupts downstream signaling pathways critical for endothelial cell proliferation and migration. Furthermore, in oral cancer cells, voacangine has been demonstrated to induce apoptosis and cell cycle arrest through the inhibition of the PI3K/AKT signaling pathway[11][12].

Voacangine_Signaling cluster_angiogenesis Anti-Angiogenic Pathway cluster_cancer Anti-Cancer Pathway Voacangine1 Voacangine VEGFR2 VEGFR2 Voacangine1->VEGFR2 Inhibits PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Promotes Voacangine2 Voacangine PI3K PI3K Voacangine2->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits CellCycleArrest G2/M Arrest mTOR->CellCycleArrest Promotes Apoptosis Apoptosis Bax Bax Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces

Voacangine's inhibitory effects on key signaling pathways.
Ibogaine's Modulation of Neurotransmitter and Neurotrophic Systems

Ibogaine's anti-addictive properties are thought to stem from its complex interplay with various neurotransmitter systems, including the dopaminergic and serotonergic pathways, and its ability to modulate the expression of neurotrophic factors[1][13][14]. By binding to dopamine and serotonin transporters, ibogaine can alter the levels of these neurotransmitters in the synaptic cleft. Furthermore, ibogaine has been shown to increase the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF), which are involved in neuronal survival and plasticity[1][14].

Ibogaine_Signaling cluster_neurotransmitter Neurotransmitter Modulation cluster_neurotrophic Neurotrophic Factor Upregulation Ibogaine Ibogaine DAT Dopamine Transporter (DAT) Ibogaine->DAT Binds to SERT Serotonin Transporter (SERT) Ibogaine->SERT Binds to GDNF GDNF Expression Ibogaine->GDNF Increases BDNF BDNF Expression Ibogaine->BDNF Increases Dopamine Synaptic Dopamine DAT->Dopamine Regulates Serotonin Synaptic Serotonin SERT->Serotonin Regulates AntiAddictive Anti-Addictive Effects Dopamine->AntiAddictive Serotonin->AntiAddictive Neuroplasticity Neuroplasticity & Neuronal Survival GDNF->Neuroplasticity BDNF->Neuroplasticity Neuroplasticity->AntiAddictive

Ibogaine's multifaceted mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of voacangine and related iboga alkaloids.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., voacangine) by measuring its ability to displace a radiolabeled ligand from a specific receptor.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors)[15].

  • Centrifuge the homogenate at low speed to remove large debris[15].

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes[15].

  • Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation[15].

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C[15].

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay)[15].

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[15].

  • In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue)[15].

    • 50 µL of the unlabeled test compound at various concentrations[15].

    • 50 µL of the radioligand solution at a fixed concentration (typically at or below its Kd)[15].

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known ligand for the target receptor instead of the test compound.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation[15].

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through a filter mat (e.g., GF/C filters presoaked in 0.3% PEI) using a cell harvester[15].

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[15].

  • Dry the filters and add a scintillation cocktail[15].

  • Count the radioactivity retained on the filters using a scintillation counter[15].

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[15].

Competitive_Binding_Workflow start Start prep Membrane Preparation start->prep assay Binding Assay Incubation (Membranes + Radioligand + Competitor) prep->assay filtration Filtration & Washing assay->filtration count Scintillation Counting filtration->count analysis Data Analysis (IC50 & Ki Calculation) count->analysis end End analysis->end

Workflow for a radioligand competitive binding assay.
Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

This in vivo assay is used to assess the pro- or anti-angiogenic potential of a compound by observing its effect on the vascularization of the chick chorioallantoic membrane.

1. Egg Preparation:

  • Obtain fertilized chicken eggs and incubate them at 37.5°C with 85% humidity for 2 days[16].

  • On day 3, clean the eggshell with 70% ethanol[17].

  • Create a small hole in the shell over the air sac and a window (approximately 1x1 cm) in the shell over a vascularized area of the CAM, taking care not to damage the underlying membrane[16].

2. Sample Application:

  • Prepare sterile filter paper disks or a carrier substance (e.g., a collagen onplant) containing the test compound (e.g., voacangine) at the desired concentration[16][18].

  • A control group should receive the vehicle alone.

  • Carefully place the disk or carrier onto the CAM through the window[16].

3. Incubation and Observation:

  • Seal the window with sterile tape or parafilm and return the eggs to the incubator for a specified period (e.g., 48-72 hours)[16].

  • After incubation, re-open the window and observe the CAM for changes in blood vessel formation around the application site.

4. Quantification:

  • The CAM can be fixed (e.g., with a methanol/acetone mixture) and excised for detailed analysis[16].

  • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disk or by measuring the total blood vessel length using image analysis software[16][18].

  • Compare the results from the treated groups to the control group to determine the angiogenic or anti-angiogenic effect of the compound.

CAM_Assay_Workflow start Start incubation1 Incubate Fertilized Eggs start->incubation1 window Create Window in Eggshell incubation1->window application Apply Test Compound to CAM window->application incubation2 Incubate Eggs application->incubation2 observation Observe & Image CAM incubation2->observation quantification Quantify Angiogenesis observation->quantification end End quantification->end

Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Manual Patch-Clamp Assay for hERG Channel Activity

This electrophysiological technique is the gold standard for assessing the potential of a compound to block the hERG potassium channel, a critical indicator of cardiotoxicity.

1. Cell Preparation:

  • Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells)[19][20].

  • Culture the cells under standard conditions until they reach an appropriate confluency for recording.

  • On the day of the experiment, detach the cells and plate them onto coverslips in a recording chamber.

2. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system[19].

  • Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate the hERG current.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a single cell with the pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette to achieve the whole-cell configuration.

  • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels[19][21].

3. Compound Application and Data Acquisition:

  • Perfuse the recording chamber with the extracellular solution containing the vehicle to establish a stable baseline current.

  • Apply the test compound (e.g., voacangine) at various concentrations to the cell via the perfusion system.

  • Record the hERG current in the presence of each concentration of the test compound.

4. Data Analysis:

  • Measure the amplitude of the hERG tail current at each concentration of the test compound.

  • Normalize the current amplitude to the baseline current to determine the percentage of inhibition.

  • Plot the percentage of inhibition as a function of the log concentration of the test compound.

  • Fit the data with a Hill equation to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the hERG current.

hERG_Patch_Clamp_Workflow start Start cell_prep Prepare hERG-Expressing Cells start->cell_prep seal Form Giga-Seal & Achieve Whole-Cell Configuration cell_prep->seal baseline Record Baseline hERG Current seal->baseline compound_app Apply Test Compound baseline->compound_app record Record hERG Current at Different Concentrations compound_app->record analysis Data Analysis (% Inhibition & IC50) record->analysis end End analysis->end

Workflow for the manual patch-clamp assay for hERG channels.
Animal Models of Opioid Withdrawal and Self-Administration

These in vivo models are crucial for evaluating the anti-addictive potential of compounds like voacangine.

1. Induction of Opioid Dependence:

  • Administer an opioid agonist (e.g., morphine) to rodents (rats or mice) chronically. This can be done through repeated injections, implantation of subcutaneous pellets, or continuous infusion via osmotic mini-pumps[22][23].

2. Assessment of Opioid Withdrawal:

  • Spontaneous Withdrawal: Abruptly cease the administration of the opioid and observe the animals for behavioral and physiological signs of withdrawal over a period of time. These signs can include jumping, wet dog shakes, teeth chattering, ptosis, and diarrhea[24][25].

  • Precipitated Withdrawal: Administer an opioid antagonist (e.g., naloxone) to the opioid-dependent animals to induce a rapid and synchronized withdrawal syndrome. The severity of withdrawal can be quantified by scoring the observed behaviors[22][23].

3. Opioid Self-Administration:

  • Surgically implant an intravenous catheter into the jugular vein of the animals[26].

  • Train the animals to press a lever to receive an infusion of an opioid (e.g., heroin or fentanyl) in an operant conditioning chamber[24][26].

  • Once the self-administration behavior is stable, the effect of a test compound (e.g., voacangine) on the rate of opioid self-administration can be assessed by administering it prior to the session.

4. Data Analysis:

  • For withdrawal studies, compare the withdrawal scores or the frequency of specific behaviors between the treated and control groups.

  • For self-administration studies, compare the number of opioid infusions earned by the animals in the treated and control groups.

Conclusion

Voacangine and related iboga alkaloids present a compelling pharmacological profile characterized by their interaction with a multitude of targets within the central nervous system. Their ability to modulate key neurotransmitter systems and neurotrophic factor pathways provides a strong rationale for their investigation as potential therapeutics for substance use disorders and other neurological conditions. The data and experimental protocols outlined in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating a deeper understanding of these complex natural products and accelerating the translation of this knowledge into novel therapeutic strategies. Further research is warranted to fully elucidate the intricate mechanisms of action of voacangine and its congeners and to explore their full therapeutic potential.

References

Foundational

Voacangine Structure-Activity Relationship: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Natural Scaffold for Therapeutic Innovation Introduction Voacangine, a naturally occurring iboga alkaloid predominantly found in the root bark of the Voacanga africana tree, has emerge...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Natural Scaffold for Therapeutic Innovation

Introduction

Voacangine, a naturally occurring iboga alkaloid predominantly found in the root bark of the Voacanga africana tree, has emerged as a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its complex pentacyclic structure has served as a template for the semi-synthesis of the anti-addictive agent ibogaine.[2][3] Beyond its role as a synthetic precursor, voacangine itself exhibits a diverse pharmacological profile, including anti-addictive, anti-angiogenic, anti-onchocercal, and antiviral properties, and interacts with a range of biological targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), various transient receptor potential (TRP) channels, and the kappa opioid receptor (KOR).[2][4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of voacangine, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support researchers in the exploration and exploitation of this promising natural product scaffold.

Core Structure and Chemical Reactivity

The characteristic iboga skeleton of voacangine provides a unique and rigid three-dimensional framework for interaction with biological targets. Studies on the chemical reactivity of this scaffold have revealed that the presence of the carboxymethyl ester at the C16 position in voacangine stabilizes the molecule towards oxidation, particularly at the indole ring, when compared to its close analog, ibogaine.[4] However, this ester moiety enhances the reactivity of the isoquinuclidine nitrogen, leading to the formation of C3-oxidized products.[4] This differential reactivity is a critical consideration in the design and synthesis of novel voacangine analogs.

Structure-Activity Relationship Studies

The diverse biological activities of voacangine have prompted numerous investigations into its SAR, aiming to delineate the molecular features responsible for its therapeutic effects and to guide the development of derivatives with improved potency, selectivity, and safety profiles.

Anti-Onchocercal Activity

Voacangine and its related alkaloids have demonstrated significant activity against Onchocerca ochengi, the closest known relative of the human parasite Onchocerca volvulus, which causes river blindness.[5] SAR studies in this area have primarily focused on naturally occurring analogs.

CompoundModification from VoacangineIC50 (µM) vs. O. ochengi MicrofilariaeIC50 (µM) vs. O. ochengi Adult Males
Voacangine-5.499.07
VoacamineDimer with vobasinyl unit2.493.45
VoacristineHydroxyl at C3--
CoronaridineLacks methoxy group at C12--
IboxygaineHydroxyl at C12--

Data compiled from multiple sources.[5]

The enhanced potency of the bisindole alkaloid voacamine suggests that dimerization may be a favorable strategy for increasing anti-onchocercal activity.

Antiviral Activity

Voacangine and its structural analogs have been investigated for their antiviral properties, particularly against the Dengue virus (DENV).[6] The SAR in this context appears to be dependent on the specific viral strain and the experimental conditions.

CompoundModification from VoacangineAntiviral Activity Highlights
Voacangine-Effective virucidal agent against DENV-1 and DENV-2 strains.
Voacangine-7-hydroxyindolenineHydroxylation and opening of the indole ringInhibited DENV-2 infection in pre-treatment and trans-treatment models.
RupicolineModified isoquinuclidine ringInhibited DENV-2 infection in pre-treatment and trans-treatment models.
3-Oxo-voacangineOxidation at C3Inhibited one strain of DENV-2 in the trans-treatment model.

Data summarized from a study on Tabernaemontana cymosa extracts.[6]

These findings suggest that modifications at the C3 and C7 positions, as well as alterations to the isoquinuclidine core, can significantly modulate the antiviral activity of the voacangine scaffold.

VEGFR-2 Inhibition and Anti-Angiogenic Effects

Voacangine has been identified as a direct inhibitor of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][3] Voacangine binds to the kinase domain of VEGFR-2, inhibiting its phosphorylation and downstream signaling pathways.[3]

Systematic SAR studies on synthetic voacangine analogs for VEGFR-2 inhibition are still emerging. However, initial research indicates that the rigid iboga scaffold is a promising starting point for the development of novel VEGFR-2 inhibitors.

Kappa Opioid Receptor (KOR) Agonism

Ibogaine, a close analog of voacangine, is known to interact with multiple central nervous system targets, including the KOR.[7] Recent studies on synthetic "oxa-iboga" analogs, where the indole nitrogen of the ibogaine scaffold is replaced with an oxygen atom, have provided valuable insights into the SAR at the KOR.

CompoundModification from NoribogaineKOR Binding Affinity (Ki, nM)KOR Functional Activity (EC50, nM)
NoribogaineDemethylated ibogaine>1000-
Oxa-noribogaineIndole N replaced with O4149 (G protein activation)

Data from a study on oxa-iboga analogs.

This dramatic increase in KOR potency upon bioisosteric replacement of the indole nitrogen with oxygen highlights a critical area for future SAR exploration of voacangine derivatives.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a common method for quantifying the inhibitory activity of voacangine analogs against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (voacangine analogs) dissolved in DMSO

  • Kinase-Glo™ Max Luminescence Kinase Assay Kit

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase buffer solution.

    • Prepare a solution of the Poly(Glu, Tyr) substrate in ultrapure water.

    • Prepare a solution of ATP in ultrapure water.

    • Prepare serial dilutions of the test compounds in 10% DMSO.

  • Assay Setup:

    • Add 5 µL of the serially diluted test compounds or control (10% DMSO for no-inhibitor control) to the wells of a 96-well plate.

    • Prepare a Master Mix containing 2X kinase buffer, substrate solution, and ATP solution.

    • Add 25 µL of the Master Mix to each well.

  • Kinase Reaction:

    • Add 20 µL of diluted VEGFR-2 enzyme to each well to initiate the reaction.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Allow the plate to equilibrate to room temperature for 5-10 minutes.

    • Add 50 µL of Kinase-Glo™ Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Kappa Opioid Receptor Functional Assay (cAMP Inhibition)

This protocol outlines a method to determine the agonist or antagonist activity of voacangine analogs at the KOR by measuring the inhibition of cyclic AMP (cAMP) production.

Materials:

  • CHO-K1 cells stably expressing the human kappa opioid receptor.

  • Cell culture medium (e.g., Ham's F-12) with appropriate supplements.

  • Assay buffer (e.g., HBSS, pH 7.4).

  • Forskolin (to stimulate adenylyl cyclase).

  • Reference KOR agonist (e.g., U-69,593).

  • Test compounds (voacangine analogs) dissolved in DMSO.

  • cAMP detection kit (e.g., TR-FRET based).

  • 384-well white plates.

  • Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Cell Culture:

    • Culture the CHO-K1-hKOR cells according to standard protocols.

    • Harvest and resuspend the cells in assay buffer to the desired density.

  • Agonist Mode Assay:

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Add serial dilutions of the test compounds or reference agonist.

    • Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate the plate at 37°C for 30 minutes.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with serial dilutions of the test compounds.

    • Add a fixed concentration of the reference agonist (typically EC80) to stimulate the receptor.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection:

    • Lyse the cells and add the TR-FRET cAMP detection reagents according to the kit manufacturer's instructions.

    • Incubate at room temperature for 60 minutes.

    • Measure the TR-FRET signal using a compatible plate reader.

  • Data Analysis:

    • For agonist mode, plot the response (e.g., FRET ratio) against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • For antagonist mode, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Voacangine exerts its anti-angiogenic effects by directly inhibiting the VEGFR-2 signaling cascade. Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Voacangine's binding to the kinase domain of VEGFR-2 blocks this initial phosphorylation step, thereby inhibiting the activation of key downstream effectors such as ERK and Akt.[3]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Voacangine Voacangine Voacangine->VEGFR2 Inhibits PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration ERK->Migration

Voacangine's inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow for SAR Studies

A typical workflow for conducting SAR studies on voacangine analogs involves a multi-step process from compound synthesis to biological evaluation.

SAR_Workflow Start Voacangine Scaffold Synthesis Synthesis of Analog Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., VEGFR-2 kinase assay) Purification->PrimaryScreening HitSelection Hit Identification & Selection PrimaryScreening->HitSelection SecondaryScreening Secondary Screening (e.g., Cell-based assays, KOR functional assay) HitSelection->SecondaryScreening SAR_Analysis SAR Analysis SecondaryScreening->SAR_Analysis SAR_Analysis->Synthesis Design new analogs LeadOptimization Lead Optimization SAR_Analysis->LeadOptimization

References

Exploratory

In Vitro Neuroprotective Effects of Voacangine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Voacangine, an iboga alkaloid primarily found in the root bark of the Voacanga africana tree, has garnered significant interest for its potenti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voacangine, an iboga alkaloid primarily found in the root bark of the Voacanga africana tree, has garnered significant interest for its potential therapeutic applications.[1] Emerging research has highlighted its neuroprotective properties, positioning it as a promising candidate for the development of novel treatments for neurodegenerative diseases and ischemic stroke. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Voacangine, focusing on its mechanisms of action, relevant experimental data, and detailed protocols for key assays.

Mechanism of Action: Combating Oxidative Stress, Ferroptosis, and Neuroinflammation

In vitro studies have elucidated several key mechanisms through which Voacangine exerts its neuroprotective effects. These primarily revolve around the mitigation of oxidative stress, inhibition of ferroptosis, and modulation of inflammatory signaling pathways.

A pivotal study has demonstrated that Voacangine protects hippocampal neuronal cells from oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury, a common in vitro model for ischemic stroke.[2] The protective effects are attributed to its ability to reduce oxidative stress by decreasing reactive oxygen species (ROS) levels and enhancing the activity of superoxide dismutase.[2] Furthermore, Voacangine has been shown to mitigate ferroptosis, a form of iron-dependent programmed cell death, in this model.[2][3]

The underlying molecular mechanism for these effects involves the activation of the PI3K-Akt-FoxO signaling pathway.[2] Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis and ferroptosis.

In addition to the PI3K-Akt-FoxO pathway, in vivo studies have suggested the involvement of the NF-κB/MAPK signaling pathways in the neuroprotective effects of Voacangine.[4][5] This pathway is a key regulator of inflammation, and its inhibition by Voacangine can reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation.[4][5]

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from in vitro studies on Voacangine's neuroprotective effects.

Table 1: Effect of Voacangine on Cell Viability in OGD/R-Treated HT22 Cells

Treatment GroupVoacangine ConcentrationCell Viability (%)
Control-100
OGD/R-Data not available
OGD/R + VoacangineSpecify concentration(s)Increased

Note: Specific quantitative data on the percentage of cell viability increase with different Voacangine concentrations is not available in the provided search results. The original research paper should be consulted for these values.

Table 2: Effect of Voacangine on Oxidative Stress Markers in OGD/R-Treated HT22 Cells

MarkerTreatment GroupVoacangine ConcentrationLevel/Activity
Reactive Oxygen Species (ROS)OGD/R + VoacangineSpecify concentration(s)Diminished
Superoxide Dismutase (SOD)OGD/R + VoacangineSpecify concentration(s)Enhanced

Note: Specific quantitative data on the levels of ROS and SOD activity with different Voacangine concentrations is not available in the provided search results. The original research paper should be consulted for these values.

Table 3: Effect of Voacangine on Ferroptosis in OGD/R-Treated HT22 Cells

EffectTreatment GroupVoacangine ConcentrationObservation
Mitigation of FerroptosisOGD/R + VoacangineSpecify concentration(s)Observed

Note: The search results indicate that Voacangine mitigates ferroptosis, but specific quantitative markers and their changes are not detailed. The original research paper should be consulted for these values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro neuroprotective effects of Voacangine.

Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This protocol describes the culture of hippocampal neuronal cells (HT22) and the induction of ischemic-like injury using the OGD/R model.

Materials:

  • HT22 hippocampal neuronal cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • DMEM without glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hypoxic incubator (1% O2, 5% CO2, 94% N2)

  • Standard cell culture incubator (95% air, 5% CO2)

Procedure:

  • Cell Culture: Culture HT22 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a standard incubator at 37°C.

  • OGD Induction: When cells reach 80-90% confluency, replace the culture medium with glucose-free DMEM.

  • Place the cells in a hypoxic incubator for the desired duration (e.g., 2-4 hours).

  • Reoxygenation: After the OGD period, replace the glucose-free DMEM with high-glucose DMEM containing serum and return the cells to the standard incubator for a specified reoxygenation period (e.g., 12-24 hours).

  • Voacangine Treatment: For treatment groups, add Voacangine at various concentrations to the culture medium during the reoxygenation phase.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HT22 cells in a 96-well plate and subject them to the OGD/R model and Voacangine treatment as described above.

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Express cell viability as a percentage of the control group.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • After OGD/R and Voacangine treatment, wash the cells with PBS.

  • Incubate the cells with DCFH-DA solution (e.g., 10 µM in PBS) for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Quantify the ROS levels relative to the control group.

Western Blot Analysis

This protocol is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-FoxO, anti-NF-κB, anti-p-MAPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in Voacangine's neuroprotective effects and a typical experimental workflow.

Voacangine_PI3K_Akt_FoxO_Pathway Voacangine Voacangine PI3K PI3K Voacangine->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt FoxO FoxO pAkt->FoxO Inhibits CellSurvival Cell Survival (Neuroprotection) pAkt->CellSurvival Promotes OxidativeStress Oxidative Stress Ferroptosis FoxO->OxidativeStress Promotes

Caption: PI3K-Akt-FoxO signaling pathway activated by Voacangine.

Voacangine_NFkB_MAPK_Pathway Voacangine Voacangine NFkB NF-κB Voacangine->NFkB Inhibits MAPK MAPK Voacangine->MAPK Inhibits Neuroprotection Neuroprotection Voacangine->Neuroprotection Inflammation Neuroinflammation NFkB->Inflammation Promotes MAPK->Inflammation Promotes

Caption: NF-κB and MAPK signaling pathways inhibited by Voacangine.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis Culture HT22 Cell Culture OGDR OGD/R Induction Culture->OGDR Treatment Voacangine Treatment OGDR->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability ROS ROS Measurement Treatment->ROS WesternBlot Western Blot Analysis Treatment->WesternBlot Data Quantitative Data Analysis Viability->Data ROS->Data Pathway Signaling Pathway Elucidation WesternBlot->Pathway

Caption: Experimental workflow for in vitro neuroprotection studies.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of Voacangine. Its ability to mitigate oxidative stress and ferroptosis through the activation of the PI3K-Akt-FoxO pathway, and potentially modulate neuroinflammation via the NF-κB/MAPK pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and ischemic stroke. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to design and conduct further studies to fully elucidate the therapeutic potential of this promising natural compound.

References

Foundational

The Anti-inflammatory Potential of Voacangine: A Technical Guide for Researchers

Abstract Voacangine, a prominent iboga alkaloid derived from the root bark of Voacanga africana, has been the subject of various pharmacological investigations. While traditionally recognized for its psychoactive and ant...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Voacangine, a prominent iboga alkaloid derived from the root bark of Voacanga africana, has been the subject of various pharmacological investigations. While traditionally recognized for its psychoactive and anti-addictive properties, emerging evidence suggests a potential role for Voacangine as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the current, albeit indirect, evidence supporting the anti-inflammatory properties of Voacangine. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of existing data, detailed experimental protocols for future research, and a proposed mechanism of action. A significant portion of the current understanding is extrapolated from studies on Voacanga africana extracts and the known interactions of isolated Voacangine with pathways pertinent to inflammation. This document aims to bridge the existing research gap and stimulate further investigation into the therapeutic potential of Voacangine in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous pathological conditions, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Voacangine, a monoterpenoid indole alkaloid, has been identified as a major constituent of Voacanga africana, a plant with a history of use in traditional African medicine for various ailments, some of which are associated with inflammation. This guide consolidates the current knowledge base and outlines a roadmap for the systematic evaluation of Voacangine's anti-inflammatory properties.

Evidence from Voacanga africana Extracts

Studies on crude extracts and flavonoid fractions of Voacanga africana have demonstrated significant anti-inflammatory and analgesic effects in preclinical models. These findings provide the foundational, albeit indirect, evidence for the potential anti-inflammatory activity of Voacangine.

In Vivo Studies
  • Carrageenan-Induced Paw Edema: This widely used model of acute inflammation involves the injection of carrageenan into the paw of a rodent, inducing a localized inflammatory response characterized by edema. Extracts of Voacanga africana have been shown to inhibit this edema in a dose-dependent manner, suggesting the presence of bioactive anti-inflammatory compounds.

  • Acetic Acid-Induced Writhing: This model assesses visceral pain and inflammation. Administration of Voacanga africana extracts has been reported to reduce the number of writhes, indicating analgesic and anti-inflammatory effects.

  • Formalin Test: This model evaluates both neurogenic and inflammatory pain. Extracts from Voacanga africana have shown efficacy in suppressing both phases of the formalin-induced pain response, pointing towards a dual mechanism of action.

Pharmacological Activities of Isolated Voacangine Relevant to Inflammation

While direct studies on the anti-inflammatory effects of isolated Voacangine are scarce, its interactions with several molecular targets intrinsically linked to inflammatory pathways have been documented.

Modulation of Transient Receptor Potential (TRP) Channels

Voacangine has been identified as a modulator of several TRP channels, which are implicated in pain and neurogenic inflammation.

  • TRPV1 Antagonism: Voacangine acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor. TRPV1 is a key player in the transmission of pain signals and the release of pro-inflammatory neuropeptides. By blocking this receptor, Voacangine may mitigate neurogenic inflammation.

  • TRPM8 Antagonism: Voacangine also antagonizes the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is involved in cold sensation and has a complex role in pain and inflammation.

  • TRPA1 Agonism: Conversely, Voacangine is an agonist of the Transient Receptor Potential Ankrin 1 (TRPA1) channel, which can have both pro- and anti-inflammatory roles depending on the context.

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a hallmark of chronic inflammation. Voacangine has been shown to possess anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This suggests a potential therapeutic application for Voacangine in chronic inflammatory conditions characterized by pathological angiogenesis.

Quantitative Data on Bioactivities of Isolated Voacangine

The following table summarizes the reported in vitro bioactivities of isolated Voacangine that are relevant to its potential anti-inflammatory effects.

BioactivityAssayTarget/ModelResult (IC50/EC50)Reference(s)
TRPV1 Antagonism Capsaicin BindingHuman TRPV150 µM
TRPM8 Antagonism Menthol BindingHuman TRPM89 µM
TRPA1 Agonism Calcium ImagingHuman TRPA18 µM
Anti-angiogenic HUVEC ProliferationHuman Umbilical Vein Endothelial Cells18 µM

Proposed Anti-inflammatory Mechanism of Action

Based on the available evidence, a hypothetical mechanism for the anti-inflammatory action of Voacangine can be proposed. This mechanism is likely multi-faceted, involving both the modulation of sensory nerve-mediated inflammation and the inhibition of pathways associated with chronic inflammation.

G cluster_stimuli Inflammatory Stimuli cluster_voacangine Voacangine cluster_pathways Cellular Pathways Inflammatory Stimuli Inflammatory Stimuli TRPV1 TRPV1 Activation (Sensory Neurons) Inflammatory Stimuli->TRPV1 Activates VEGFR2 VEGFR2 Activation (Endothelial Cells) Inflammatory Stimuli->VEGFR2 Activates Voacangine Voacangine Voacangine->TRPV1 Inhibits Voacangine->VEGFR2 Inhibits Pro-inflammatory Mediators Release of Pro-inflammatory Neuropeptides (e.g., CGRP, Substance P) TRPV1->Pro-inflammatory Mediators Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inflammation Neurogenic Inflammation Pro-inflammatory Mediators->Inflammation Chronic_Inflammation Chronic Inflammation Angiogenesis->Chronic_Inflammation

Recommended Experimental Protocols for Future Research

To definitively elucidate the anti-inflammatory properties of isolated Voacangine, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

This experiment will determine the effect of Voacangine on the production of key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophages.

G A A B B A->B C C B->C D D C->D E E D->E G G D->G F F E->F

  • Cell Line: RAW 264.7 (murine macrophages) or primary bone marrow-derived macrophages (BMDMs).

  • Treatment: Pre-incubate cells with varying concentrations of Voacangine (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: 24 hours.

  • Endpoints:

    • Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent.

    • Cytokine Levels: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

  • Controls:

    • Negative Control: Vehicle-treated cells (no Voacangine, no LPS).

    • Vehicle Control: Vehicle-treated, LPS-stimulated cells.

    • Positive Control: A known anti-inflammatory drug (e.g., Dexamethasone or a specific NF-κB inhibitor).

  • Cell Viability: Perform an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.

These cell-free assays will determine if Voacangine directly inhibits key enzymes in the arachidonic acid pathway.

  • Assay Kits: Commercially available COX-1/COX-2 and 5-LOX/15-LOX inhibitor screening kits can be used.

  • Procedure: Follow the manufacturer's instructions, incubating the respective enzymes with Voacangine at various concentrations before the addition of arachidonic acid.

  • Detection: Measure the product formation (e.g., Prostaglandin F2α for COX, leukotrienes for LOX) using the detection method specified in the kit (colorimetric or fluorometric).

  • Controls:

    • Positive Controls: Indomethacin (for COX-1/COX-2), Zileuton (for 5-LOX).

In Vivo Models of Inflammation

This model will assess the in vivo efficacy of Voacangine against acute inflammation.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Treatment Groups:

    • Vehicle Control (e.g., saline with 0.5% Tween 80, administered orally).

    • Voacangine (e.g., 10, 25, 50 mg/kg, p.o.).

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments one hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

This model will evaluate the analgesic and anti-inflammatory effects of Voacangine on visceral inflammation.

  • Animal Model: Swiss albino mice.

  • Treatment Groups: Similar to the paw edema model.

  • Procedure:

    • Administer the treatments 30-60 minutes before the induction of writhing.

    • Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

  • Endpoint: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control.

Investigation of Signaling Pathways

To understand the molecular mechanisms underlying Voacangine's potential anti-inflammatory effects, the following pathway analysis is recommended.

G A A B B A->B C C B->C D D C->D E E C->E F F D->F G G E->G

  • Model: LPS-stimulated RAW 264.7 macrophages.

  • Analysis:

    • Western Blotting: Assess the phosphorylation status of key proteins in the NF-κB (IκBα, p65) and MAPK (p38, ERK, JNK) pathways at various time points after LPS stimulation, with and without Voacangine pre-treatment.

    • RT-qPCR: Analyze the mRNA expression levels of pro-inflammatory genes (TNF-α, IL-6, COX-2, iNOS) to determine if Voacangine's effects occur at the transcriptional level.

Conclusion and Future Directions

The currently available scientific literature provides a compelling, albeit indirect, case for the anti-inflammatory potential of Voacangine. Its documented effects on TRP channels and angiogenesis, coupled with the observed anti-inflammatory activity of Voacanga africana extracts, strongly suggest that Voacangine is a promising candidate for further investigation. The experimental protocols outlined in this guide offer a systematic approach to rigorously evaluate its efficacy and elucidate its mechanism of action. Future research should focus on these direct evaluations to bridge the current knowledge gap. Furthermore, structure-activity relationship studies of Voacangine derivatives could lead to the development of novel and potent anti-inflammatory therapeutics. The exploration of Voacangine's role in modulating immune cell polarization, particularly macrophage M1/M2 phenotypes, also represents a promising avenue for future research.

Exploratory

Biosynthesis of Voacangine in Voacanga africana: A Technical Guide for Researchers and Drug Development Professionals

Abstract Voacangine, a prominent monoterpenoid indole alkaloid (MIA) found in the root bark of Voacanga africana, is a compound of significant interest due to its psychoactive properties and its role as a key precursor f...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Voacangine, a prominent monoterpenoid indole alkaloid (MIA) found in the root bark of Voacanga africana, is a compound of significant interest due to its psychoactive properties and its role as a key precursor for the semi-synthesis of the anti-addictive agent ibogaine. Understanding the intricate biosynthetic pathway of voacangine is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the biosynthesis of voacangine in Voacanga africana, detailing the enzymatic steps from primary metabolites to the final product. It includes a summary of quantitative data on alkaloid content, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Voacanga africana Stapf, a small tree native to West Africa, is a rich source of various biologically active indole alkaloids. Among these, voacangine has garnered considerable attention for its pharmacological potential and its structural relationship to ibogaine. The biosynthesis of voacangine is a complex process, originating from the general terpenoid indole alkaloid (MIA) pathway, which is responsible for the production of over 3,000 distinct natural products in the plant kingdom. This guide will delineate the known and putative steps in the biosynthesis of voacangine, with a focus on the enzymatic transformations and their underlying mechanisms.

The Biosynthetic Pathway of Voacangine

The biosynthesis of voacangine can be conceptually divided into two major stages: the formation of the central precursor, stemmadenine acetate, from primary metabolites, and the subsequent conversion of stemmadenine acetate into voacangine. While the late-stage biosynthesis has been elucidated in the related species Tabernanthe iboga, the early-stage pathway in Voacanga africana is largely inferred from studies in other Apocynaceae family members, most notably Catharanthus roseus.

Early Stage: Biosynthesis of Stemmadenine Acetate

The formation of stemmadenine acetate begins with the condensation of tryptamine, derived from the shikimate pathway, and secologanin, a product of the methylerythritol phosphate (MEP) pathway. This crucial step is catalyzed by strictosidine synthase. The resulting strictosidine is then deglycosylated and undergoes a series of enzymatic conversions to yield stemmadenine acetate.

The key enzymes involved in the conversion of strictosidine to stemmadenine acetate, as characterized in C. roseus, are:

  • Strictosidine β-D-Glucosidase (SGD): Removes the glucose moiety from strictosidine.

  • Geissoschizine Synthase (GS): Converts the strictosidine aglycone to geissoschizine.

  • Geissoschizine Oxidase (GO): A cytochrome P450 enzyme that oxidizes geissoschizine.

  • Reductases (ReDOX1 and ReDOX2): Reduce the product of GO.

  • Stemmadenine Acetate Synthase (SAT): Catalyzes the final acetylation to form stemmadenine acetate.

Voacangine_Biosynthesis_Early_Stage Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone Strictosidine β-D-Glucosidase (SGD) Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine Geissoschizine Synthase (GS) Dehydrogeissoschizine Dehydrogeissoschizine Geissoschizine->Dehydrogeissoschizine Geissoschizine Oxidase (GO) Stemmadenine Stemmadenine Dehydrogeissoschizine->Stemmadenine Reductases (ReDOX1/2) Stemmadenine_Acetate Stemmadenine Acetate Stemmadenine->Stemmadenine_Acetate Stemmadenine Acetate Synthase (SAT)

Late Stage: Conversion of Stemmadenine Acetate to Voacangine

The late-stage biosynthesis of (-)-voacangine from stemmadenine acetate has been elucidated in T. iboga and is presumed to be highly similar in V. africana. This part of the pathway involves a series of oxidation, reduction, and cyclization reactions, culminating in the formation of the iboga alkaloid scaffold, followed by hydroxylation and methylation.

The enzymes catalyzing these transformations are:

  • Precondylocarpine Acetate Synthase (PAS): A flavin-dependent oxidase that converts stemmadenine acetate to precondylocarpine acetate.

  • Dihydroprecondylocarpine Acetate Synthase (DPAS): An NADPH-dependent reductase.

  • Coronaridine Synthase (CorS): Catalyzes a formal Diels-Alder reaction to form the coronaridine iminium.

  • Ibogamine 10-Hydroxylase (I10H): A cytochrome P450 enzyme that hydroxylates coronaridine.

  • Noribogaine 10-O-Methyltransferase (N10OMT): A SAM-dependent enzyme that methylates the hydroxyl group to form voacangine.

Voacangine_Biosynthesis_Late_Stage Stemmadenine_Acetate Stemmadenine Acetate Precondylocarpine_Acetate Precondylocarpine Acetate Stemmadenine_Acetate->Precondylocarpine_Acetate Precondylocarpine Acetate Synthase (PAS) Dihydroprecondylocarpine_Acetate Dihydroprecondylocarpine Acetate Precondylocarpine_Acetate->Dihydroprecondylocarpine_Acetate Dihydroprecondylocarpine Acetate Synthase (DPAS) Dehydrosecodine Dehydrosecodine Dihydroprecondylocarpine_Acetate->Dehydrosecodine Coronaridine_Iminium Coronaridine Iminium Dehydrosecodine->Coronaridine_Iminium Coronaridine Synthase (CorS) Coronaridine (-)-Coronaridine Coronaridine_Iminium->Coronaridine Reduction Hydroxycoronaridine 10-Hydroxycoronaridine Coronaridine->Hydroxycoronaridine Ibogamine 10-Hydroxylase (I10H) Voacangine (-)-Voacangine Hydroxycoronaridine->Voacangine Noribogaine 10-O-Methyltransferase (N10OMT)

Quantitative Data

The concentration of voacangine and other alkaloids in Voacanga africana can vary depending on the plant part, age, and environmental conditions. The root bark is generally the most abundant source.

Plant PartAlkaloidConcentration (% dry weight)Reference
Root BarkVoacangine0.82 - 1.7[1][2]
Root BarkVoacristine0.45[2]
Root BarkVoacamine/Voacamidine (dimers)3.7[2]
Stem BarkVoacangine~0.8[2]
SeedsTabersonine0.6 - 1.6[3]
SeedsIbogaine0.05 - 0.6[3]

Table 1: Quantitative analysis of major alkaloids in Voacanga africana.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
I10HIbogamine1.8 ± 0.30.11 ± 0.00461,111[4]
N10OMTNoribogaine2.5 ± 0.40.007 ± 0.00022,800[4]

Table 2: Steady-state enzyme kinetics of recombinant I10H and N10OMT from T. iboga. [4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of voacangine biosynthesis.

Extraction of Voacangine from Voacanga africana Root Bark

4.1.1. Acid-Base Extraction [2]

  • Grind dry V. africana root bark to a fine powder.

  • Extract the powdered bark (50 g) with a 1% aqueous solution of HCl (6 x 250 mL) until no more voacangine is detected by HPLC-DAD.

  • Combine the filtered aqueous extracts.

  • Make the combined extract alkaline by adding concentrated NH4OH.

  • Separate the resulting brown precipitate by centrifugation and dry to obtain the crude alkaloid mixture.

  • Further purify voacangine from the crude extract using column chromatography (e.g., silica gel with a suitable solvent system).

4.1.2. Acetone-Based Extraction [2]

  • To 0.5 kg of dry V. africana root bark powder in a 10 L reactor, add 50 g of NaHCO3 and 4 L of acetone.

  • Stir the suspension at 200 rpm and 40 °C for 45 minutes.

  • Filter the suspension through paper and recover the plant residue.

  • Repeat the extraction procedure five more times.

  • Combine the organic extracts and concentrate in vacuo to yield a dark brown solid containing the alkaloids.

  • Purify voacangine from the crude extract by column chromatography.

Extraction_Workflow Start Powdered V. africana Root Bark AcidBase Acid-Base Extraction (1% HCl) Start->AcidBase Acetone Acetone-Based Extraction (Acetone, NaHCO3) Start->Acetone Filtration1 Filtration AcidBase->Filtration1 Concentration Concentration in vacuo Acetone->Concentration Alkalinization Alkalinization (NH4OH) Filtration1->Alkalinization Centrifugation Centrifugation Alkalinization->Centrifugation CrudeAlkaloids1 Crude Alkaloids Centrifugation->CrudeAlkaloids1 Purification Column Chromatography CrudeAlkaloids1->Purification CrudeAlkaloids2 Crude Alkaloids Concentration->CrudeAlkaloids2 CrudeAlkaloids2->Purification Voacangine Purified Voacangine Purification->Voacangine

Heterologous Expression of Biosynthetic Enzymes in Yeast (Saccharomyces cerevisiae)[5][6]
  • Gene Cloning: Isolate total RNA from V. africana tissues (e.g., root bark) and synthesize cDNA. Amplify the full-length coding sequences of the target biosynthetic enzymes (e.g., I10H, N10OMT) by PCR using gene-specific primers. Clone the PCR products into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

  • Protein Expression: Grow the transformed yeast cells in an appropriate selection medium. Induce protein expression by adding galactose to the medium.

  • Microsome Isolation (for P450 enzymes): Harvest the yeast cells and spheroplast them using zymolyase. Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.

  • Soluble Protein Extraction (for non-membrane bound enzymes): Harvest the yeast cells and lyse them using methods such as glass bead homogenization. Clarify the lysate by centrifugation to obtain the soluble protein fraction.

Enzyme Assays

4.3.1. Cytochrome P450 (Ibogamine 10-Hydroxylase - I10H) Assay [4][5]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Potassium phosphate buffer (pH 7.4)

    • Microsomes from yeast expressing I10H

    • Substrate (e.g., coronaridine or ibogamine)

    • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) before initiating the reaction by adding the NADPH generating system.

  • Reaction Termination: Stop the reaction after a defined time by adding a quenching solvent (e.g., ethyl acetate).

  • Product Analysis: Extract the product (10-hydroxycoronaridine or noribogaine) with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC-MS.

  • Quantification: Quantify the product by comparing its peak area to a standard curve of the authentic compound.

4.3.2. O-Methyltransferase (Noribogaine 10-O-Methyltransferase - N10OMT) Assay [4][6]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5)

    • Soluble protein extract from yeast expressing N10OMT

    • Substrate (e.g., 10-hydroxycoronaridine or noribogaine)

    • S-adenosyl-L-methionine (SAM) as the methyl group donor

    • Dithiothreitol (DTT) and MgCl2

  • Incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) and initiate the reaction by adding the substrate.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 0.5 M HCl).

  • Product Analysis: Extract the product (voacangine or ibogaine) with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and analyze the product by HPLC-MS.

  • Quantification: Quantify the product using a standard curve of the authentic compound.

Enzyme_Assay_Workflow Start Heterologously Expressed Enzyme ReactionSetup Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Start->ReactionSetup Incubation Incubate at Optimal Temperature ReactionSetup->Incubation ReactionTermination Terminate Reaction Incubation->ReactionTermination ProductExtraction Extract Product with Organic Solvent ReactionTermination->ProductExtraction Analysis Analyze by HPLC-MS ProductExtraction->Analysis Quantification Quantify Product Analysis->Quantification

Metabolite Analysis by LC-MS[3]
  • Sample Preparation: Homogenize freeze-dried plant material in a suitable extraction solvent (e.g., 80% methanol). Centrifuge the extract to pellet debris.

  • LC Separation: Inject the supernatant onto a reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus). Elute the metabolites using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • MS Detection: Analyze the eluent using a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) in positive ion mode.

  • Data Analysis: Identify metabolites by comparing their retention times and mass spectra (including fragmentation patterns) with authentic standards or by searching against spectral libraries.

Conclusion and Future Perspectives

The elucidation of the voacangine biosynthetic pathway in Voacanga africana and related species has opened up new avenues for the sustainable production of this valuable alkaloid and its derivatives. While significant progress has been made, particularly in understanding the late-stage enzymatic steps, further research is needed to fully characterize the early-stage pathway specifically in V. africana. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of MIA biosynthesis and to develop innovative strategies for the production of these medicinally important compounds. Future efforts in metabolic engineering, leveraging the knowledge of these biosynthetic genes and enzymes, hold the promise of creating high-yielding microbial or plant-based platforms for the production of voacangine and other iboga alkaloids, thereby ensuring a stable and sustainable supply for pharmaceutical applications.

References

Foundational

The Neuropharmacological Profile of Voacangine: A Technical Guide to its Effects on Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals Abstract Voacangine, an iboga alkaloid found in the root bark of Voacanga africana and other plants, has garnered scientific interest for its potential ther...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voacangine, an iboga alkaloid found in the root bark of Voacanga africana and other plants, has garnered scientific interest for its potential therapeutic applications, including anti-addictive and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of voacangine's effects on key neurotransmitter systems. It consolidates quantitative data on its binding affinities and functional activities, details experimental methodologies for its study, and illustrates the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of voacangine-based therapeutics.

Introduction

Voacangine (12-methoxyibogamine-18-carboxylic acid methyl ester) is a naturally occurring indole alkaloid structurally related to the psychoactive compound ibogaine. While it serves as a precursor for the semi-synthesis of ibogaine, voacangine itself exhibits a distinct pharmacological profile with potential therapeutic value. Its demonstrated anti-addictive properties in animal models and emerging evidence of its neuroprotective and anticancer effects have spurred further investigation into its mechanisms of action at the molecular level. A thorough understanding of its interactions with various neurotransmitter systems is paramount for its development as a safe and effective therapeutic agent. This guide synthesizes the available preclinical data on voacangine's effects on the cholinergic, dopaminergic, and serotonergic systems, as well as other relevant molecular targets.

Quantitative Analysis of Voacangine's Molecular Targets

The interaction of voacangine with various receptors, ion channels, and enzymes has been quantified in several studies. The following tables summarize the available inhibitory concentration (IC50), equilibrium dissociation constant (Ki), and effective concentration (EC50) values for voacangine at key molecular targets.

TargetLigand/SubstrateAssay TypeSpeciesIC50 (µM)Reference
Acetylcholinesterase (AChE)AcetylthiocholineColorimetric (Ellman's)Electric EelData Not Found[1]
TRPV1 (Vanilloid Receptor 1)CapsaicinCalcium ImagingHuman50[2][3]
TRPM8 (Melastatin Receptor 8)MentholCalcium ImagingMouse9[2][3]
TRPM8 (Melastatin Receptor 8)IcilinCalcium ImagingMouse7[2]
hERG Potassium ChannelDofetilideRadioligand BindingHumanKi = 3.9
SCC-1 Human Oral Cancer CellsN/AMTT AssayHuman9[4]
Normal hTRET-OME CellsN/AMTT AssayHuman100[4]
Onchocerca ochengi MicrofilariaeN/AMotility AssayN/A5.49
Onchocerca ochengi Adult Male WormsN/AMotility AssayN/A9.07
HUVEC ProliferationN/AProliferation AssayHuman18[5]
TargetAgonist/SubstrateAssay TypeSpeciesEC50 (µM)Reference
TRPA1 (Ankyrin Receptor 1)N/ACalcium ImagingHuman8[2][3]

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the effects of voacangine on neurotransmitter systems and other molecular targets.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of a compound against AChE.

  • Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. A decrease in the rate of color formation in the presence of a test compound indicates AChE inhibition.[6]

  • Protocol Outline:

    • Reagent Preparation: Prepare solutions of AChE (from electric eel), acetylthiocholine iodide (ATCI), DTNB, and the test compound (voacangine) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[6]

    • Assay Setup: In a 96-well microplate, add the buffer, the test compound at various concentrations, and the AChE solution. A control well should contain the buffer and enzyme without the inhibitor. A blank well should contain the buffer and substrate without the enzyme.[6]

    • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[6]

    • Reaction Initiation: Add DTNB and then ATCI to all wells to start the enzymatic reaction.[6]

    • Measurement: Measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.[6]

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion currents across the entire cell membrane, allowing for the study of the effects of compounds on ion channels, such as nicotinic acetylcholine receptors (nAChRs).

  • Principle: A glass micropipette with a very small tip is sealed onto the membrane of a cell. A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior. The voltage across the cell membrane is then clamped at a set value, and the current that flows through the ion channels is measured.

  • Protocol Outline for Studying nAChRs:

    • Cell Preparation: Culture cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits or primary neurons).

    • Solution Preparation: Prepare an external (bath) solution containing physiological concentrations of ions and an internal (pipette) solution that mimics the intracellular ionic environment. The external solution will also contain the agonist (e.g., acetylcholine or nicotine) and the test compound (voacangine).[7]

    • Recording:

      • Form a high-resistance "giga-seal" between the patch pipette and the cell membrane.

      • Rupture the membrane to achieve the whole-cell configuration.

      • Clamp the membrane potential at a holding potential (e.g., -60 mV).[7]

      • Apply the nicotinic agonist to the cell via a perfusion system to elicit an inward current.[7]

      • Co-apply or pre-apply voacangine with the agonist to determine its effect on the agonist-induced current (e.g., potentiation or inhibition).[7]

    • Data Analysis: Analyze the amplitude, kinetics (activation and desensitization), and voltage-dependence of the recorded currents to characterize the modulatory effects of voacangine.

In Vivo Microdialysis

This technique allows for the in vivo sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in awake, freely moving animals.

  • Principle: A small, semi-permeable dialysis probe is stereotaxically implanted into a target brain region (e.g., striatum or nucleus accumbens). The probe is perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters in the extracellular space diffuse across the dialysis membrane into the perfusate, which is then collected and analyzed.[8][9]

  • Protocol Outline for Dopamine and Serotonin Measurement:

    • Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula aimed at the brain region of interest. Allow the animal to recover from surgery.[9]

    • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).[9]

    • Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[9]

    • Drug Administration: Administer voacangine systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

    • Neurochemical Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]

    • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of voacangine treatment to a vehicle control.

Signaling Pathways Modulated by Voacangine

Voacangine's effects on cellular function are mediated through the modulation of specific intracellular signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

Recent studies have demonstrated that voacangine exerts anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4][10] This pathway is a critical regulator of cell survival, proliferation, and growth.

  • Mechanism: Voacangine has been shown to decrease the phosphorylation of key proteins in this cascade, including Akt.[10] By inhibiting this pro-survival pathway, voacangine can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][10]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits (Promotes Survival) Caspase3 Caspase-3 (Inactive) Akt->Caspase3 Inhibits CellCycle Cell Cycle Progression (G2/M) mTOR->CellCycle Promotes Caspase3_active Caspase-3 (Active) Apoptosis Apoptosis Caspase3_active->Apoptosis GrowthFactor Growth Factor GrowthFactor->RTK Activates Voacangine Voacangine Voacangine->PI3K Inhibits

Caption: Voacangine inhibits the PI3K/Akt signaling pathway.

Cholinergic System Modulation

Voacangine's inhibitory activity on acetylcholinesterase (AChE) suggests a significant impact on the cholinergic system.

  • Mechanism: By inhibiting AChE, voacangine increases the synaptic concentration of acetylcholine (ACh). This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors. The downstream signaling consequences are dependent on the specific receptor subtypes and the cell types on which they are expressed. For example, activation of neuronal nicotinic receptors can lead to depolarization and increased neuronal excitability, while muscarinic receptor activation can trigger various G-protein coupled signaling cascades, potentially influencing intracellular calcium levels and cyclic AMP (cAMP) production.

Cholinergic_Signaling cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_vesicle ACh Vesicle Presynaptic->ACh_vesicle Synthesizes & Packages Postsynaptic Postsynaptic Neuron ACh_synapse ACh ACh_vesicle->ACh_synapse Releases AChE AChE ACh_synapse->AChE Binds to nAChR nAChR ACh_synapse->nAChR Activates mAChR mAChR ACh_synapse->mAChR Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate nAChR->Postsynaptic Depolarization (Cation Influx) mAChR->Postsynaptic G-protein Signaling Voacangine Voacangine Voacangine->AChE Inhibits

Caption: Voacangine's inhibition of AChE enhances cholinergic signaling.

Experimental Workflow for Investigating Voacangine's Effects

The following diagram outlines a logical workflow for the preclinical investigation of voacangine's effects on a specific neurotransmitter system.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., AChE Inhibition, IC50) Binding_Assay->Functional_Assay Cell_Based_Assay Cell-Based Assay (e.g., Calcium Imaging, EC50) Functional_Assay->Cell_Based_Assay Patch_Clamp Whole-Cell Patch Clamp (Brain Slices) Cell_Based_Assay->Patch_Clamp Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Patch_Clamp->Microdialysis Behavioral_Studies Behavioral Models (e.g., Anti-addiction) Microdialysis->Behavioral_Studies

Caption: A preclinical experimental workflow for voacangine research.

Discussion and Future Directions

The available data indicate that voacangine is a pharmacologically active molecule with multiple molecular targets. Its inhibitory effects on acetylcholinesterase and the PI3K/Akt pathway, along with its modulation of TRP channels, provide a foundation for understanding its observed physiological effects. However, significant gaps in our knowledge remain.

A critical area for future research is the comprehensive characterization of voacangine's binding affinity and functional activity at a wider range of neurotransmitter receptors and transporters, particularly within the serotonergic and dopaminergic systems. The lack of specific Ki values for these targets hinders a complete understanding of its neuropharmacological profile and makes it difficult to distinguish its effects from those of its more extensively studied analog, ibogaine.

Furthermore, detailed investigations into the downstream signaling cascades activated by voacangine's interaction with cholinergic receptors are warranted. Elucidating how voacangine-induced enhancement of cholinergic transmission translates into specific cellular and behavioral outcomes will be crucial for its therapeutic development.

In vivo studies employing techniques such as microdialysis and electrophysiology, combined with behavioral paradigms relevant to its potential therapeutic applications (e.g., addiction, neurodegenerative diseases), will be essential to bridge the gap between its molecular actions and its effects in a whole organism.

Conclusion

Voacangine presents a promising scaffold for the development of novel therapeutics. Its multifaceted pharmacological profile, characterized by acetylcholinesterase inhibition, PI3K/Akt pathway modulation, and interaction with TRP channels, underscores its potential to influence a range of physiological processes. This guide provides a consolidated resource of the current quantitative data, experimental methodologies, and known signaling pathways associated with voacangine. It is hoped that this will facilitate further research into this intriguing natural product and accelerate the translation of its therapeutic potential into clinical applications.

References

Exploratory

Initial Toxicity Screening of Voacangine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Voacangine, a prominent iboga alkaloid derived from the root bark of Voacanga africana, has garnered significant interest for its diverse pharmacol...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voacangine, a prominent iboga alkaloid derived from the root bark of Voacanga africana, has garnered significant interest for its diverse pharmacological activities, including potential applications in the treatment of addiction and as a precursor for the semi-synthesis of ibogaine. As with any compound intended for therapeutic development, a thorough evaluation of its toxicity profile is paramount. This technical guide provides a comprehensive overview of the initial toxicity screening of Voacangine, summarizing key findings from in vitro and in vivo studies. It details experimental protocols for crucial toxicity assays and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of Voacangine's safety profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in the preclinical assessment of Voacangine and related alkaloids.

In Vitro Toxicity

The initial assessment of a compound's toxicity typically begins with in vitro assays to determine its effects on various cell types. These studies provide valuable information on cytotoxicity, mechanisms of cell death, and potential organ-specific toxicities at a cellular level.

Cytotoxicity Data

A summary of the cytotoxic effects of Voacangine on various cell lines is presented in Table 1.

Cell LineAssay TypeEndpointResult (IC₅₀/MIC)Reference(s)
Human Umbilical Vein Endothelial Cells (HUVECs)ProliferationIC₅₀18 µM[1]
SCC-1 (Human Oral Cancer)MTTIC₅₀9 µM[2]
hTRET-OME (Normal Human Oral)MTTIC₅₀>100 µM[2]
Entamoeba histolytica (trophozoites)Tetrazolium Dye ReductionIC₅₀8.1 µM[3][4]
Onchocerca ochengi (microfilariae)MotilityIC₅₀5.49 µM[5]
Onchocerca ochengi (adult male worms)MotilityIC₅₀9.07 µM[5]
Mycobacterium tuberculosisGrowth InhibitionMIC50 µg/mL
Mycobacterium aviumGrowth InhibitionMIC>200 µg/mL
Mycobacterium kansasiiGrowth InhibitionMIC100 µg/mL
HEPG-2, A375, MDA-MB-231, SH-SY5Y, CT26CytotoxicityIC₅₀Moderate Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of Voacangine (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity if desired. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, remove the treatment media and add a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of Voacangine relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting a dose-response curve.[6][7]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Voacangine Concentrations B->C D Incubate (e.g., 24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add Solubilizing Agent F->G H Read Absorbance (570nm) G->H I Calculate % Viability & IC50 H->I

MTT Assay Experimental Workflow.

In Vivo Toxicity

In vivo studies are essential for understanding the systemic effects of a compound, including its acute toxicity and potential target organs for toxicity.

Acute Oral Toxicity Data

To date, there is a lack of data on the acute oral toxicity (e.g., LD₅₀) of pure Voacangine. However, studies on extracts from Voacanga species provide some initial insights.

SubstanceAnimal ModelGuideline/MethodResult (LD₅₀)Reference(s)
Ethanolic Leaf Extract of Voacanga africanaMurineNot specified≥ 5000 mg/kg
Ethanolic Leaf Extract of Voacanga foetidaNot specifiedLD₅₀ Test> 15 g/kg BW[8]

It is important to note that these extracts contain a mixture of alkaloids, and the toxicity of pure Voacangine may differ.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure used to estimate the acute oral toxicity of a substance.

Principle: The method uses a small number of animals in a stepwise process to classify a substance into one of a series of toxicity classes based on the observed mortality.[9][10][11][12]

Procedure:

  • Animal Selection and Preparation: Healthy, young adult nulliparous, non-pregnant female rodents are typically used. Animals are acclimatized to laboratory conditions and fasted prior to dosing.

  • Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on available information about the substance.

  • Dosing: A group of three animals is dosed with the starting concentration of the test substance.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at specified intervals for at least 14 days. Body weight is recorded weekly.

  • Stepwise Procedure: The outcome of the first group determines the next step. If mortality is observed, the dose for the next group is decreased. If no mortality is observed, the dose is increased. This continues until the toxicity class can be determined.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

OECD_423_Workflow cluster_setup Setup cluster_observation Observation (14 days) cluster_decision Decision A Select Starting Dose (e.g., 300 mg/kg) B Dose 3 Animals A->B C Mortality? B->C D Dose 3 Animals at Lower Dose (e.g., 50 mg/kg) C->D 2-3 Dead E Dose 3 Animals at Higher Dose (e.g., 2000 mg/kg) C->E 0-1 Dead F Stop Test & Classify Substance C->F Outcome Sufficient for Classification D->C E->C

OECD 423 Acute Oral Toxicity Workflow.

Genotoxicity

Currently, there is a lack of published data on the genotoxic potential of Voacangine. Standard assays to evaluate genotoxicity include the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity and aneugenicity.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus test is used to detect damage to chromosomes or the mitotic apparatus.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay detects the ability of a substance to induce the formation of these micronuclei in cultured cells.[13][14][15]

Procedure:

  • Cell Culture and Treatment: Suitable cell lines (e.g., L929, CHO, V79) are cultured and treated with various concentrations of Voacangine, along with positive and negative controls. The treatment can be with or without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

  • Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange).

  • Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope.

  • Data Analysis: The results are statistically analyzed to determine if Voacangine significantly increases the frequency of micronuclei compared to the negative control.

Organ-Specific Toxicity and Mechanistic Insights

Cardiotoxicity: hERG Channel Inhibition

Voacangine has been identified as a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel in vitro.[16][17] Inhibition of the hERG channel can delay repolarization of the cardiac action potential, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes. The pharmacokinetic profile of Voacangine, which shows low absolute bioavailability (11-13%) in rats, may mitigate this risk in vivo.[16][17] However, the potential for drug-drug interactions or effects in individuals with impaired metabolism warrants further investigation.

hERG_Cardiotoxicity_Pathway cluster_cellular Cardiomyocyte cluster_outcome Clinical Outcome Voacangine Voacangine hERG hERG K+ Channel Voacangine->hERG Inhibition K K+ Efflux (Repolarization) hERG->K Mediates QT QT Prolongation hERG->QT Delayed Repolarization Leads to AP Action Potential Ca Ca2+ Influx AP->Ca K->AP Contributes to TdP Torsades de Pointes QT->TdP

Voacangine-induced hERG Inhibition Pathway.

Anti-Angiogenic Effects: VEGFR2 Kinase Inhibition

Voacangine has demonstrated anti-angiogenic properties both in vitro and in vivo.[1] Mechanistic studies have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a direct target of Voacangine.[18] By binding to the kinase domain of VEGFR2, Voacangine inhibits its activity and downstream signaling pathways, which are crucial for endothelial cell proliferation, migration, and tube formation.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates Voacangine Voacangine Voacangine->VEGFR2 Inhibits Kinase Activity Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) VEGFR2->Downstream Phosphorylates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes PI3K_AKT_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Voacangine Voacangine Voacangine->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Foundational

Voacangine: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Voacangine, a naturally occurring iboga alkaloid found predominantly in the root bark of Voacanga africana, is emerging as a compound of significan...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voacangine, a naturally occurring iboga alkaloid found predominantly in the root bark of Voacanga africana, is emerging as a compound of significant interest for its diverse pharmacological activities. Structurally related to the well-known anti-addictive agent ibogaine, voacangine itself has demonstrated a broad spectrum of potential therapeutic applications, including anti-addictive, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the current state of voacangine research, focusing on its mechanisms of action, preclinical efficacy, and future outlook in drug development. It aims to serve as a comprehensive resource for researchers and clinicians in the fields of oncology, neurology, and addiction medicine.

Introduction

Voacangine (12-methoxyibogamine-18-carboxylic acid methyl ester) is an indole alkaloid that has traditionally been used in African medicine for various ailments.[1][2] Its chemical structure shares the characteristic ibogamine skeleton with other psychoactive compounds, which has led to investigations into its effects on the central nervous system.[3] Beyond its traditional uses, modern pharmacological studies have begun to unveil its potential in several key therapeutic areas. This document synthesizes the existing preclinical data on voacangine, presenting its pharmacological profile, detailing its mechanisms of action, and providing an overview of the experimental methodologies used to elucidate its therapeutic potential.

Therapeutic Applications

Anticancer Activity

Voacangine has exhibited promising anticancer properties, particularly against oral and nasopharyngeal carcinoma.[1][4]

In oral cancer cells, voacangine's anticancer effects are attributed to the induction of G2/M cell cycle arrest and the triggering of apoptosis through the generation of reactive oxygen species (ROS).[4] A key molecular mechanism underlying these effects is the inhibition of the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation that is often dysregulated in cancer.[4][5] By suppressing this pathway, voacangine promotes the expression of pro-apoptotic proteins like Bax and activates caspases, while downregulating anti-apoptotic proteins such as Bcl-2.[4] In nasopharyngeal carcinoma cells, voacangine has been shown to suppress proliferation and induce apoptosis by attenuating the NF-κB-facilitated PI3K/AKT/mTOR signaling pathway.[1]

Cell LineCancer TypeIC50 ValueNormal Cell LineIC50 Value (Normal Cells)Reference
SCC-1Human Oral Cancer9 µMhTRET-OME100 µM[4]
HK-1Human Nasopharyngeal Carcinoma20 µM and 25 µM (effective concentrations)--[1]
Anti-addictive Properties

Voacangine has demonstrated anti-addictive properties in animal models, similar to its structural analog, ibogaine.[3][6] It is being explored as a potential treatment for opioid and stimulant addiction.[3][7]

The anti-addictive effects of iboga alkaloids, including voacangine, are believed to be mediated through their complex interactions with multiple neurotransmitter systems.[1] These compounds can modulate dopaminergic and glutamatergic pathways, which are central to the brain's reward system and the development of addiction.[1][8] Studies on the related compound ibogaine suggest that it interacts with kappa opioid and N-methyl-D-aspartate (NMDA) receptors, as well as serotonin uptake sites.[9] These interactions are thought to contribute to the reduction of drug cravings and withdrawal symptoms.[8][9] Specifically, ibogaine has been shown to block morphine-induced dopamine release in the nucleus accumbens.[9]

Cardiovascular Effects

It is crucial to note that voacangine, like ibogaine, is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel in vitro.[6] Blockade of this channel can lead to a prolongation of the QT interval in the heart's electrical cycle, which is a risk factor for potentially fatal cardiac arrhythmias.[10] High doses of voacangine have been associated with convulsions and asphyxia in animal studies.[6]

Administration RouteDoseBioavailability (F)Half-life (t1/2)Clearance (CL)Volume of Distribution (Vz)Reference
Intravenous (i.v.)5 mg/kg-6.0 ± 2.0 h1.4 ± 1 L/h/kg6.1 ± 3.4 L/kg[11]
Oral (p.o.) - Pure Compound25 mg/kg & 50 mg/kg12%---[11]
Oral (p.o.) - V. africana Bark Extract500 mg/kg8%---[11]
Other Potential Applications
  • Anti-angiogenic Effects: Voacangine has been identified as a novel anti-angiogenic agent, inhibiting the formation of new blood vessels.[12] It has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 18 µM and suppress VEGF-induced tube formation and chemoinvasion.[12]

  • Anti-amoebic Activity: Voacangine has demonstrated potent dose-dependent anti-amoebic activity against Entamoeba histolytica trophozoites, with an IC50 of 8.1 µM at 24 hours post-exposure, which is comparable to metronidazole (IC50 of 6.8 µM).[13]

Experimental Protocols

In Vitro Anticancer Activity Assessment
  • Objective: To determine the cytotoxic effect of voacangine on cancer cells.

  • Cell Lines: SCC-1 (human oral cancer) and hTRET-OME (normal human oral cells).[4]

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[3]

    • Treat the cells with varying concentrations of voacangine for a specified duration (e.g., 24, 48, 72 hours).[14]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]

    • The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.[12]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, or a solution of SDS in DMF and acetic acid).[14]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

    • Cell viability is expressed as a percentage of the untreated control.

  • Objective: To investigate the effect of voacangine on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.

  • Procedure:

    • Treat SCC-1 cells with different concentrations of voacangine for 24 hours.[13]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

    • Determine the protein concentration of the lysates using a BCA protein assay.[13]

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, and AKT overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)
  • Objective: To evaluate the anti-angiogenic potential of voacangine in a living system.

  • Procedure:

    • Fertilized chicken eggs are incubated for 3-4 days.[2]

    • A small window is created in the eggshell to expose the CAM.[2]

    • A sterile filter paper disc or a carrier gel containing voacangine is placed on the CAM.[15]

    • The window is sealed, and the eggs are incubated for another 2-3 days.[16]

    • The CAM is then observed and photographed under a stereomicroscope.[10]

    • The anti-angiogenic effect is quantified by measuring the reduction in the number and length of blood vessels in the treated area compared to a control.[15]

Assessment of Anti-addictive Properties (Animal Models)
  • Objective: To determine the effect of voacangine on drug-seeking and self-administration behaviors.

  • Models: Rodent models of opioid or stimulant self-administration and reinstatement are commonly used.[17][18]

  • General Procedure (Self-Administration):

    • Animals (typically rats or mice) are trained to press a lever to receive an intravenous infusion of a drug of abuse (e.g., morphine, cocaine).[17][19]

    • Once a stable pattern of self-administration is established, the animals are pre-treated with voacangine.

    • The effect of voacangine on the number of lever presses and, consequently, drug intake is measured.[9]

  • General Procedure (Reinstatement Model for Relapse):

    • After the self-administration phase, the drug is withheld, and lever pressing is extinguished (i.e., pressing the lever no longer delivers the drug).[18]

    • Relapse to drug-seeking behavior is then triggered by a cue (e.g., a light or tone previously associated with the drug), a small "priming" dose of the drug, or a stressor.[18]

    • The ability of voacangine pre-treatment to prevent this reinstatement of drug-seeking behavior is assessed.

Visualizations

Signaling Pathways and Experimental Workflows

Voacangine_Anticancer_Mechanism cluster_0 Voacangine Action Voacangine Voacangine PI3K PI3K Voacangine->PI3K G2M_Arrest G2/M Arrest Voacangine->G2M_Arrest ROS ROS Generation Voacangine->ROS p_PI3K p-PI3K PI3K->p_PI3K Phosphorylation AKT AKT p_AKT p-AKT p_PI3K->p_AKT Phosphorylation Bcl2 Bcl-2 p_AKT->Bcl2 Inhibits CellCycle Cell Cycle Progression p_AKT->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Promotes Caspase3 Caspase-3 Caspase3->Apoptosis Activates G2M_Arrest->CellCycle ROS->Bax Upregulates ROS->Caspase3 Activates Anticancer_Screening_Workflow start Start: Cancer Cell Lines (e.g., SCC-1) mtt In Vitro Cytotoxicity Assay (MTT Assay) start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assays (Annexin V/PI, AO/EB Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western Mechanism of Action Study (Western Blot for PI3K/AKT) ic50->western in_vivo In Vivo Angiogenesis Assay (CAM Assay) apoptosis->in_vivo cell_cycle->in_vivo western->in_vivo end Conclusion: Potential Anticancer Agent in_vivo->end Anti_Addiction_Mechanism cluster_1 Neurotransmitter Systems Voacangine Voacangine Dopamine Dopaminergic System (Nucleus Accumbens) Voacangine->Dopamine Modulates Glutamate Glutamatergic System (NMDA Receptors) Voacangine->Glutamate Modulates Opioid Opioid System (Kappa Receptors) Voacangine->Opioid Modulates Craving Craving & Withdrawal Voacangine->Craving Reduction Reduction in Drug-Seeking Behavior Voacangine->Reduction Reward Drug-Induced Reward & Reinforcement Dopamine->Reward Dopamine->Craving Glutamate->Reward Glutamate->Craving Reward->Craving

References

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Voacangine This technical guide provides a comprehensive overview of the core physicochemical properties of Voacangine, an iboga alkaloid of significant in...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Voacangine

This technical guide provides a comprehensive overview of the core physicochemical properties of Voacangine, an iboga alkaloid of significant interest in pharmacological research. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, alongside methodologies for its analysis and key biological interactions.

Chemical Identity

Voacangine is a monoterpenoid indole alkaloid predominantly isolated from the root bark of the Voacanga africana tree, as well as other plant species like Tabernanthe iboga.[1] It serves as a crucial precursor for the semi-synthesis of ibogaine, another well-studied alkaloid with potential therapeutic applications.[1]

  • IUPAC Name: methyl (1S,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate[][3]

  • CAS Number: 510-22-5[1][]

  • Molecular Formula: C₂₂H₂₈N₂O₃[][3]

  • Molecular Weight: 368.48 g/mol []

Physicochemical Data

The physicochemical properties of a compound are critical for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of Voacangine are summarized in the table below.

PropertyValueSource(s)
Appearance Crystalline solid, colorless prisms/needles.[4][5]
Melting Point 136-137 °C[1]
137-138 °C[4]
223-224 °C (decomposes)[5]
logP (Octanol/Water) 3.748 (experimental)[1]
pKa (Strongest Basic) 8.19 (predicted)[6]
UV/Vis. λmax 226, 288 nm[7][8]
Density 1.25 ± 0.1 g/cm³ (predicted)[5]

Solubility Profile:

  • Soluble: Ethanol, acetone, chloroform, benzene, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane, Ethyl Acetate.[1][4][7][9][10]

  • Slightly Soluble: Methanol.[4]

  • Sparingly Soluble: Aqueous buffers.[7]

  • Insoluble: Water, petroleum ether.[10]

  • Quantitative Solubility:

    • ~16 mg/mL in DMSO and DMF.[7][11]

    • ~0.33 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).[7][11]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. Below are detailed, generalized protocols for key experimental procedures relevant to the characterization of alkaloids like Voacangine.

Extraction and Isolation of Voacangine from Voacanga africana

This protocol describes a typical acid-base extraction and chromatographic purification process.

  • Maceration: Powdered root bark of Voacanga africana is macerated in methanol, often with a small amount of acetic acid to aid in the extraction of the basic alkaloids as salts.[4][12]

  • Solvent Evaporation: The methanolic extract is concentrated under reduced pressure to remove the solvent.

  • Acid-Base Extraction:

    • The residue is dissolved in an acidic aqueous solution (e.g., dilute HCl), converting the alkaloids into their water-soluble hydrochloride salts.

    • This aqueous solution is washed with a non-polar organic solvent (e.g., hexane) to remove neutral impurities.

    • The aqueous phase is then basified with a base like ammonia (NH₄OH) to a pH of approximately 8.5-9, which deprotonates the alkaloid salts, rendering them insoluble in water but soluble in organic solvents.[10]

    • The free-base alkaloids are then extracted into a chlorinated solvent like chloroform or dichloromethane.[10][12]

  • Chromatographic Purification:

    • The crude alkaloid extract is concentrated and subjected to column chromatography, typically using alumina or silica gel as the stationary phase.[4]

    • A gradient elution is performed with solvents of increasing polarity (e.g., starting with benzene or hexane and gradually adding ether, ethyl acetate, or acetone) to separate the different alkaloids.[4]

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Those containing Voacangine are combined.

  • Crystallization: The purified Voacangine is crystallized from a suitable solvent, such as methanol, to yield colorless needles or prisms.[4][5]

G cluster_extraction Extraction cluster_purification Purification A Voacanga africana Root Bark B Maceration (Methanol/Acetic Acid) A->B C Crude Methanolic Extract B->C D Acid-Base Partitioning C->D Solvent Evaporation E Crude Alkaloid Fraction D->E F Column Chromatography (Alumina/Silica) E->F G Voacangine Fractions F->G H Crystallization (Methanol) G->H I Pure Voacangine Crystals H->I

Workflow for Voacangine Extraction and Isolation.
Melting Point Determination

The melting point is determined using the capillary method with a calibrated apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a controlled manner. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point. The observed discrepancies in reported values (136-138 °C vs. 223-224 °C) may be attributable to the presence of different polymorphic forms of the crystal or variations in experimental technique.

logP Determination (Shake-Flask Method)
  • Preparation: A solution of Voacangine is prepared in a biphasic system of n-octanol and water, which have been pre-saturated with each other.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for the partitioning of Voacangine between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of Voacangine in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Interactions and Signaling Pathways

Voacangine exhibits a complex pharmacological profile, interacting with several key ion channels and signaling pathways. These interactions are central to its observed biological activities, including its anti-addictive potential and anti-angiogenic effects.

  • Transient Receptor Potential (TRP) Channels: Voacangine acts as an antagonist at TRPV1 (capsaicin receptor) and TRPM8 (menthol receptor) channels.[8][13] Conversely, it functions as an agonist for the TRPA1 channel, stimulating calcium influx.[8][13]

  • hERG Potassium Channel: Like its relative ibogaine, Voacangine is a potent blocker of the hERG potassium channel, an activity that warrants careful consideration in drug development due to potential cardiotoxic effects.[8]

  • Anti-Angiogenesis: Voacangine has been shown to inhibit angiogenesis (the formation of new blood vessels).[14] This effect is mediated, at least in part, by reducing the expression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.[14]

G cluster_trp TRP Channel Modulation voacangine Voacangine TRPV1 TRPV1 Channel voacangine->TRPV1 Antagonist TRPM8 TRPM8 Channel voacangine->TRPM8 Antagonist TRPA1 TRPA1 Channel voacangine->TRPA1 Agonist hERG hERG K+ Channel voacangine->hERG Blocker VEGF VEGF Pathway voacangine->VEGF Inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis

Key Signaling Pathways Modulated by Voacangine.

References

Foundational

A Technical Guide to the Historical Ethnobotanical Uses of Voacanga africana

For Researchers, Scientists, and Drug Development Professionals Abstract Voacanga africana Stapf, a small tree native to West Africa, possesses a rich history of traditional medicinal use. Various parts of the plant, inc...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voacanga africana Stapf, a small tree native to West Africa, possesses a rich history of traditional medicinal use. Various parts of the plant, including the bark, seeds, leaves, and roots, have been employed for centuries to treat a wide array of ailments, ranging from infectious diseases and pain to central nervous system disorders and cardiovascular conditions. This technical guide provides an in-depth overview of the historical ethnobotanical applications of Voacanga africana, with a focus on quantitative data, experimental protocols, and the molecular signaling pathways of its key bioactive alkaloids. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this important medicinal plant.

Introduction

Voacanga africana is a member of the Apocynaceae family and is known to produce a complex mixture of indole alkaloids, which are believed to be responsible for its diverse pharmacological effects. The most notable of these alkaloids include voacamine, voacangine, and ibogaine, the last of which has garnered significant scientific interest for its potential in treating addiction. Traditional African medicine has long recognized the therapeutic value of V. africana, utilizing it in various preparations to address a multitude of health concerns. This guide synthesizes the available ethnobotanical and scientific literature to provide a detailed understanding of its historical and potential future applications.

Ethnobotanical Uses: A Quantitative Overview

The traditional uses of Voacanga africana are extensive and varied. Different parts of the plant are used to prepare remedies for a wide range of conditions. The following tables summarize the available quantitative data on the traditional preparations and alkaloid content of V. africana.

Table 1: Traditional Preparations and Dosages

Plant PartPreparation MethodTraditional UseReported Dosage
Seed PowderGround and mixed with hot or warm water.General well-being, stimulant, management of cravings.5 to 10 grams of powder in 50 to 100 mL of water[1].
Root BarkDecoction (boiled in water).Post-partum pains, hernia.A decoction is drunk three times daily[2].
LeavesDecoction (boiled in water).Tonic for fatigue.A leaf decoction is drunk as a tonic[2].
BarkDecoction (boiled in water).Intestinal worms (considered a dangerous remedy).Not specified.
Modern CapsulesSeed extract encapsulated.Mood support, neuroprotection, craving management.One capsule daily, not to exceed two in 24 hours[3].

Table 2: Alkaloid Content in Voacanga africana

Plant PartAlkaloidConcentration (% of dry weight)
Root BarkTotal Alkaloids5 - 10%[2]
Ibogaine0.05 - 0.6%
Trunk BarkTotal Alkaloids4 - 5%[2]
LeavesTotal Alkaloids0.3 - 0.45%[2]
SeedsTotal Alkaloids1.5 - 3.5%[2]
Tabersonine0.6 - 1.6%

Experimental Protocols

This section details the methodologies for both traditional preparations and modern laboratory-based extractions and pharmacological testing of Voacanga africana.

Traditional Preparation Methods

Traditional preparations of V. africana are typically simple aqueous or powder-based formulations.

  • Decoction: This is the most common method for preparing the bark and roots.

    • The desired plant part (e.g., root bark) is collected and cleaned.

    • The material is then boiled in water for an unspecified but likely extended period to extract the soluble compounds.

    • The resulting liquid is cooled and consumed orally. The specific ratio of plant material to water and the boiling time can vary depending on the ailment being treated and the practitioner.

  • Infusion: This method is often used for leaves and flowers.

    • The plant material is placed in a vessel.

    • Hot water is poured over the material, and it is allowed to steep for a period of time.

    • The resulting infusion is then consumed.

  • Powder: The seeds are the most common part of the plant to be used in powdered form.

    • The seeds are dried and then ground into a fine powder.

    • The powder can be mixed with water or other liquids for consumption or used topically.

Laboratory Experimental Protocols

The following protocols are examples of methods used in scientific research to extract and evaluate the pharmacological activity of V. africana alkaloids.

  • Alkaloid Extraction from Root Bark (Acid-Base Extraction):

    • Ground V. africana root bark (50 g) is extracted with a 1% aqueous solution of HCl (6 x 250 mL) until no more voacangine is detected by HPLC-DAD.[4]

    • The combined filtered aqueous extracts are made alkaline by adding concentrated NH4OH.[4]

    • The resulting brown precipitate containing the alkaloids is separated by centrifugation and dried.[4]

  • In Vivo Antidepressant Activity Assessment (Forced Swim Test):

    • A root bark extract of V. africana is administered to murine models at varying doses (e.g., 400 mg/kg).[5]

    • The animals are then subjected to the forced swim test, a model used to screen for antidepressant activity.[5]

    • The duration of immobility is measured, with a reduction in immobility time indicating an antidepressant-like effect.[5]

  • In Vitro Assessment of Neuronal Excitability:

    • A total alkaloidal extract of V. africana is prepared.

    • The effects of the extract on neuronal excitability and synaptic transmission are measured in vitro using techniques such as the nystatin perforated patch-recording technique in rat parabrachial nucleus neurons.[6]

    • Parameters such as evoked excitatory synaptic currents, depolarization, and firing rate are recorded and analyzed.[6]

Signaling Pathways of Major Alkaloids

The therapeutic effects of Voacanga africana are largely attributed to its complex profile of indole alkaloids. The following diagrams, generated using the DOT language, illustrate the known signaling pathways of some of the most important alkaloids.

Ibogaine_Signaling_Pathways cluster_receptors Ibogaine Molecular Targets cluster_downstream Downstream Effects NMDA_Receptor NMDA Receptor Glutamatergic_Modulation Modulation of Glutamatergic System NMDA_Receptor->Glutamatergic_Modulation Kappa_Opioid_Receptor κ-Opioid Receptor Dopaminergic_Modulation Modulation of Dopaminergic System Kappa_Opioid_Receptor->Dopaminergic_Modulation Sigma_Receptors σ-1 & σ-2 Receptors DAT_SERT Dopamine & Serotonin Transporters DAT_SERT->Dopaminergic_Modulation Serotonergic_Modulation Modulation of Serotonergic System DAT_SERT->Serotonergic_Modulation Neuroplasticity Alterations in Neuroplasticity Glutamatergic_Modulation->Neuroplasticity Dopaminergic_Modulation->Neuroplasticity Serotonergic_Modulation->Neuroplasticity Anti_addictive_Effects Anti-addictive Effects Neuroplasticity->Anti_addictive_Effects Ibogaine Ibogaine Ibogaine->NMDA_Receptor Antagonist Ibogaine->Kappa_Opioid_Receptor Agonist Ibogaine->Sigma_Receptors Ligand Ibogaine->DAT_SERT Inhibitor

Caption: Signaling pathways of Ibogaine.

Voacangine_Signaling_Pathways cluster_targets Voacangine Molecular Targets cluster_effects Cellular & Physiological Effects hERG_Channel hERG K+ Channel Cardiac_Action_Potential Prolongation of Cardiac Action Potential hERG_Channel->Cardiac_Action_Potential AChE Acetylcholinesterase (AChE) Cholinergic_Signaling Increased Acetylcholine Levels AChE->Cholinergic_Signaling VEGFR2 VEGF Receptor 2 Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis TRP_Channels TRPV1 & TRPM8 (Antagonist) TRPA1 (Agonist) Sensory_Modulation Modulation of Pain & Temperature Sensation TRP_Channels->Sensory_Modulation Voacangine Voacangine Voacangine->hERG_Channel Blocker Voacangine->AChE Inhibitor Voacangine->VEGFR2 Inhibitor Voacangine->TRP_Channels

Caption: Signaling pathways of Voacangine.

Voacamine_Signaling_Pathway cluster_target Voacamine Molecular Target cluster_effect Cellular Effect P_glycoprotein P-glycoprotein (P-gp) Efflux Pump Drug_Efflux Inhibition of Drug Efflux P_glycoprotein->Drug_Efflux Intracellular_Drug_Concentration Increased Intracellular Concentration of Anticancer Drugs Drug_Efflux->Intracellular_Drug_Concentration Leads to MDR_Reversal Reversal of Multidrug Resistance (MDR) in Cancer Cells Intracellular_Drug_Concentration->MDR_Reversal Voacamine Voacamine Voacamine->P_glycoprotein Substrate/Competitor Voacamine->Drug_Efflux Inhibits Anticancer_Drug Anticancer Drug (e.g., Doxorubicin) Anticancer_Drug->P_glycoprotein Substrate

Caption: Signaling pathway of Voacamine.

Discussion and Future Directions

The historical ethnobotanical use of Voacanga africana provides a rich foundation for modern pharmacological research and drug development. The plant's diverse array of bioactive alkaloids, with their varied mechanisms of action, presents numerous opportunities for the discovery of novel therapeutics.

While traditional knowledge offers valuable insights, further research is needed to validate the efficacy and safety of many of these uses through rigorous clinical trials. The lack of standardized dosages in traditional preparations also highlights the need for further quantitative analysis to establish safe and effective therapeutic windows for V. africana extracts and isolated compounds.

The complex pharmacology of alkaloids like ibogaine, which interact with multiple neurotransmitter systems, warrants further investigation to fully elucidate their therapeutic potential and to mitigate potential risks. The cardiovascular effects of voacangine, particularly its interaction with hERG channels, also require careful consideration in any drug development efforts.

Conclusion

Voacanga africana stands as a testament to the profound value of traditional ethnobotanical knowledge. Its long history of medicinal use, coupled with modern scientific investigation, has revealed a wealth of bioactive compounds with significant therapeutic potential. This technical guide provides a comprehensive summary of the current understanding of the historical ethnobotanical uses of V. africana, serving as a valuable resource to guide future research and development in the pursuit of novel medicines from this remarkable plant.

References

Exploratory

The Antioxidant Potential of Voacangine: An In-depth Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of the current understanding of the antioxidant potential of Voacangine, an iboga a...

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of the antioxidant potential of Voacangine, an iboga alkaloid primarily sourced from the root bark of Voacanga africana. This document synthesizes the available scientific literature concerning its activity in cell-free antioxidant assays, presents detailed experimental protocols for these assays, and visualizes experimental workflows.

Introduction to Voacangine

Voacangine is a naturally occurring indole alkaloid with a complex chemical structure. It is a prominent constituent of the Voacanga africana tree and is also found in other plants of the Apocynaceae family.[1] Traditionally, extracts of V. africana have been used in folk medicine for various purposes. In modern pharmacology, Voacangine is recognized as a precursor for the semi-synthesis of ibogaine, a compound investigated for its potential in treating addiction.[2] Beyond this, research has explored other pharmacological activities of Voacangine, including its role as a novel anti-angiogenic agent.

Quantitative Data on Antioxidant Potential

The following table summarizes the available data for Voacanga africana extracts. It is crucial to note that these values reflect the combined activity of all phytochemicals present in the extracts and cannot be attributed solely to Voacangine.

Plant Part and Extract TypeAssayResult (IC50)Reference
Methanol Leaf ExtractDPPH187 µg/mL[1][3]
Methanol Bark ExtractDPPH610 µg/mL[1][3]

Potential Pro-oxidant Activity of Related Iboga Alkaloids

Interestingly, research into the closely related iboga alkaloid, ibogaine, suggests that it may not function as a direct antioxidant. Some studies indicate that ibogaine can act as a pro-oxidant, increasing the activity of antioxidative enzymes rather than directly neutralizing free radicals.[4][5] This raises the possibility that Voacangine may exhibit a similar mechanism of action, influencing cellular redox balance through enzymatic pathways rather than direct chemical scavenging. However, without direct experimental evidence on isolated Voacangine, this remains a hypothesis.

Experimental Protocols for Cell-Free Antioxidant Assays

For researchers planning to investigate the antioxidant potential of Voacangine, the following are detailed, generalized protocols for the most common cell-free assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

    • Prepare a series of concentrations of Voacangine in a suitable solvent (e.g., methanol or DMSO).

    • A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the Voacangine solution (or standard/blank).

    • Add the DPPH working solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its characteristic absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of Voacangine and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the Voacangine solution (or standard/blank) to a microplate well or cuvette.

    • Add the diluted ABTS•+ solution to start the reaction.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the calibration curve of the Trolox standard.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Methodology:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of concentrations of Voacangine and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay Procedure:

    • Add a small volume of the Voacangine solution (or standard/blank) to a microplate well or test tube.

    • Add the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

    • Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer. This should be prepared fresh daily.

    • Prepare a series of concentrations of Voacangine and a Trolox standard.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein solution to each well.

    • Add the Voacangine solution, Trolox standard, or blank (buffer).

    • Pre-incubate the plate at 37°C for a specific time (e.g., 15 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set duration (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox equivalents per gram or liter of the sample.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the described cell-free antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Voacangine/Standard (Serial Dilutions) Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_radical Generate ABTS•+ (ABTS + K2S2O8) Mix Mix Sample/Trolox with ABTS•+ Solution ABTS_radical->Mix Sample_sol Voacangine/Trolox (Serial Dilutions) Sample_sol->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Value Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_sol Voacangine/Standard (Serial Dilutions) Sample_sol->Mix Incubate Incubate (30 min, 37°C) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine Ferric Reducing Power Measure->Calculate ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, and Voacangine/Trolox Dispense Dispense Reagents into Microplate Reagents->Dispense Incubate Pre-incubate (37°C) Dispense->Incubate Initiate Initiate with AAPH Incubate->Initiate Measure Monitor Fluorescence Decay Initiate->Measure Calculate Calculate Net AUC and ORAC Value Measure->Calculate

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Voacangine Extraction from Voacanga africana Root Bark

Introduction Voacangine, a prominent iboga alkaloid found in the root bark of Voacanga africana, is a compound of significant interest to the pharmaceutical and research communities. It serves as a crucial precursor for...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Voacangine, a prominent iboga alkaloid found in the root bark of Voacanga africana, is a compound of significant interest to the pharmaceutical and research communities. It serves as a crucial precursor for the semi-synthesis of ibogaine, a potent psychoactive substance investigated for its potential in treating substance use disorders.[1][2][3][4] The following application notes provide detailed protocols for the extraction and isolation of voacangine from V. africana root bark, tailored for researchers, scientists, and drug development professionals. The methodologies are based on established and optimized procedures to ensure efficient and reproducible outcomes.

Data Presentation

The following tables summarize the quantitative data from comparative extraction protocols, offering a clear overview of the yields of voacangine and other major alkaloids from Voacanga africana root bark.

Table 1: Comparison of Alkaloid Yields from Different Extraction Protocols [1][2]

Extraction MethodStarting Material (dry root bark)Voacangine Yield (% of dry weight)Voacristine Yield (% of dry weight)Dimeric Alkaloids* Yield (% of dry weight)Total Alkaloid Crude Yield (% of dry weight)
Acid-Base Extraction50 g~0.85%~0.38%~2.4%~3.7%
Acetone-Based Extraction (100 g scale, 3 replicates)100 g1.1 ± 0.2%0.46 ± 0.02%2.9 ± 0.2%9-10%
Acetone-Based Extraction (0.5 kg scale)0.5 kg0.82%0.45%3.7%9-10%

*Mixture of voacamine, voacamidine, and a minor unidentified dimer.

Table 2: Solvent Screening for Voacangine Extraction [1][2]

A screening of various organic solvents was conducted to determine the most effective solvent for extracting voacangine and the related major alkaloid, voacamine. The results indicated that acetone provided the highest recovery of the target alkaloids.

SolventRelative Recovery of VoacangineRelative Recovery of Voacamine
AcetoneHighestHighest
MethanolLower than AcetoneLower than Acetone
Ethyl AcetateLower than AcetoneLower than Acetone
HexaneLower than AcetoneLower than Acetone

Experimental Protocols

Two primary methods for voacangine extraction are detailed below: a traditional acid-base extraction and a more streamlined, direct acetone-based extraction.

Protocol 1: Acid-Base Extraction[1][2]

This classic method relies on the differential solubility of alkaloids in acidic and basic solutions.

Materials and Equipment:

  • Dry, powdered Voacanga africana root bark

  • 1% Hydrochloric acid (HCl) solution

  • Concentrated ammonium hydroxide (NH₄OH)

  • Acetone

  • Mechanical stirrer

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Centrifuge

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

  • Standard laboratory glassware

Procedure:

  • Acidic Extraction:

    • To 50 g of dry, powdered V. africana root bark in a suitable flask, add 250 mL of 1% HCl solution.

    • Stir the suspension mechanically for 30 minutes.

    • Filter the mixture and collect the acidic aqueous extract.

    • Repeat the extraction process on the plant residue six more times with fresh 1% HCl solution, or until no more voacangine is detected in the extract (e.g., by HPLC-DAD).

    • Combine all the acidic aqueous extracts.

  • Alkaloid Precipitation:

    • While stirring, slowly add concentrated NH₄OH to the combined acidic extracts until the pH reaches 10-11.

    • A brown precipitate of the total alkaloids will form.

    • Separate the precipitate by centrifugation.

    • Dry the resulting solid.

  • Purification:

    • Dissolve the dried precipitate in acetone and filter to remove any insoluble impurities.

    • Evaporate the acetone under reduced pressure using a rotary evaporator to obtain the total alkaloid crude extract.

    • Subject the crude extract to column chromatography on silica gel to isolate voacangine and other alkaloids.

Protocol 2: Optimized Acetone-Based Extraction[1][2]

This method is a more direct and simplified approach, avoiding the multiple acid-base steps.

Materials and Equipment:

  • Dry, powdered Voacanga africana root bark

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Ultrasonicator (for smaller scale) or stirred reactor with heating (for larger scale)

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

  • Standard laboratory glassware

Procedure (100 g scale):

  • Extraction:

    • In a 1 L Erlenmeyer flask, combine 100 g of dry, powdered V. africana root bark with 10 g of NaHCO₃.

    • Add 800 mL of acetone to the flask.

    • Sonicate the suspension at room temperature for 30 minutes.

    • Filter the mixture through paper and collect the acetone extract.

    • Repeat the extraction procedure on the plant residue until alkaloids are no longer detected in the supernatant by TLC analysis.

    • Combine all the acetone extracts.

  • Concentration:

    • Concentrate the combined acetone extracts in vacuo using a rotary evaporator to yield a dark brown solid, which represents the total alkaloid crude extract.

  • Purification:

    • Purify the crude extract using column chromatography to isolate voacangine.

Protocol 3: Cleavage of Dimeric Alkaloids to Increase Voacangine Yield[1][2]

The root bark contains significant amounts of dimeric alkaloids (voacamine and voacamidine) which have a voacangine moiety.[1] These can be cleaved to increase the overall yield of voacangine.

Materials and Equipment:

  • Isolated mixture of voacamine and voacamidine

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Column chromatography setup (Silica gel)

  • Standard laboratory glassware

Procedure:

  • Acidic Cleavage:

    • Dissolve the mixture of dimeric alkaloids in HCl.

    • Heat the solution to facilitate the cleavage reaction.

    • Cool the mixture to room temperature.

  • Extraction and Purification:

    • Basify the solution by adding solid NaHCO₃.

    • Extract the aqueous suspension exhaustively with ethyl acetate.

    • Combine the organic layers and dry over Na₂SO₄.

    • Distill the solvent in vacuo to obtain the crude reaction mixture.

    • Purify the crude product by column chromatography to yield an additional amount of voacangine. This cleavage can yield around 50% molar yield of voacangine from the dimers.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for the optimized acetone-based extraction of voacangine.

Voacangine_Extraction_Workflow start Start: Voacanga africana Root Bark Powder mix Mix with NaHCO₃ and Acetone start->mix extract Sonication or Stirred Heating mix->extract filter Filtration extract->filter residue Plant Residue filter->residue combined_extracts Combined Acetone Extracts filter->combined_extracts Supernatant extract_loop Repeat Extraction residue->extract_loop extract_loop->mix concentrate Concentration (Rotary Evaporator) combined_extracts->concentrate crude_extract Crude Alkaloid Extract concentrate->crude_extract purify Column Chromatography crude_extract->purify voacangine Pure Voacangine purify->voacangine other_alkaloids Other Alkaloids (Voacristine, Dimers) purify->other_alkaloids

Caption: Workflow for the optimized acetone-based extraction of voacangine.

Dimer_Cleavage_Workflow start Start: Isolated Dimeric Alkaloids (Voacamine, etc.) cleavage Acidic Cleavage (HCl, Heat) start->cleavage neutralize Basification (NaHCO₃) cleavage->neutralize extraction Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extraction drying Drying Organic Phase (Na₂SO₄) extraction->drying concentration Solvent Evaporation drying->concentration purification Column Chromatography concentration->purification voacangine Additional Voacangine purification->voacangine

Caption: Workflow for increasing voacangine yield via dimer cleavage.

References

Application

Application Note: Quantitative Determination of Voacangine using High-Performance Liquid Chromatography (HPLC)

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Voacangine, a prominent indole alkaloid found in plants of the Voacang...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Voacangine, a prominent indole alkaloid found in plants of the Voacanga and Tabernanthe genera. Voacangine is a key precursor in the semi-synthesis of ibogaine, a compound with recognized anti-addictive properties.[1] This protocol is designed for researchers, scientists, and professionals in the fields of phytochemistry, pharmacology, and drug development who require a reliable method for determining Voacangine content in various samples, including plant extracts and purified fractions. The described reversed-phase HPLC (RP-HPLC) method demonstrates excellent linearity, precision, and accuracy, making it suitable for quality control and research applications.

Introduction

Voacangine is an iboga alkaloid of significant interest due to its pharmacological potential and its role as a readily available precursor for the production of ibogaine.[1] Found predominantly in the root bark of Voacanga africana, accurate quantification of Voacangine is crucial for standardizing herbal preparations, optimizing extraction procedures, and ensuring the quality of starting materials for synthetic processes.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the precise measurement of individual alkaloids within complex mixtures.[4] This application note provides a detailed protocol for the quantification of Voacangine using a validated RP-HPLC method with UV detection.

Experimental

Materials and Reagents
  • Voacangine reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Voacanga africana root bark powder (or other Voacangine-containing sample)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • Sonicator

  • pH meter

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions

A summary of the optimized HPLC conditions for the quantification of Voacangine is presented in the table below.

ParameterCondition
Column C18 reversed-phase column (e.g., 125 x 4.0 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 15% B; 2-10 min: 15-50% B; 10-12 min: 50-15% B; 12-15 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm
Injection Volume 20 µL
Run Time 15 minutes

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Voacangine reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the primary stock solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation (from Voacanga africana Root Bark)
  • Extraction: Accurately weigh 1 g of powdered Voacanga africana root bark and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue with another 20 mL of methanol to ensure exhaustive extraction. Combine the filtrates.

  • Evaporation: Evaporate the combined filtrates to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.

  • Purification: Centrifuge the reconstituted extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The following parameters were assessed:

  • Linearity: The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

  • Precision: The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

  • Accuracy: The accuracy was assessed by a recovery study. A known amount of Voacangine standard was spiked into a pre-analyzed sample at three different concentration levels. The percentage recovery was then calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Results

The following tables summarize the quantitative data obtained from the method validation experiments.

Table 1: Calibration Curve Data for Voacangine

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.9
1001510.3
Linearity (R²) 0.9998

Table 2: Precision and Accuracy Data for Voacangine Quantification

ParameterValue
Intra-day Precision (%RSD) 0.85%
Inter-day Precision (%RSD) 1.23%
Accuracy (Recovery) 98.5% - 101.2%
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing cluster_standard_prep Standard Preparation sample Voacanga africana Root Bark extraction Methanol Extraction sample->extraction 1g filtration Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution purification Centrifugation & Syringe Filtration reconstitution->purification hplc_system HPLC System (C18 Column, UV Detector @ 278 nm) purification->hplc_system 20 µL Injection data_acquisition Data Acquisition hplc_system->data_acquisition calibration_curve Calibration Curve Construction data_acquisition->calibration_curve quantification Quantification of Voacangine calibration_curve->quantification ref_std Voacangine Reference Standard stock_sol Primary Stock Solution (1000 µg/mL) ref_std->stock_sol working_std Working Standard Solutions stock_sol->working_std working_std->hplc_system Calibration Standards

Caption: Experimental workflow for Voacangine quantification.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of Voacangine. The method is specific, linear, precise, and accurate over a wide range of concentrations. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of Voacangine in various sample matrices. The detailed experimental procedure and validation data provide a comprehensive guide for scientists and researchers working with this important alkaloid.

References

Method

Protocol for Voacangine Administration in Rodent Models: Application Notes for Neuroprotection, Anti-Inflammatory, Analgesic, and Anti-Addictive Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Voacangine, an iboga alkaloid found in the root bark of the Voacanga africana tree, is a compound of increasing interest in the scientific comm...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voacangine, an iboga alkaloid found in the root bark of the Voacanga africana tree, is a compound of increasing interest in the scientific community.[1] Structurally related to the well-known anti-addictive agent ibogaine, voacangine has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, analgesic, and potential anti-addictive properties.[1][2][3] This document provides detailed application notes and protocols for the administration of voacangine in rodent models to facilitate research in these key areas.

Data Presentation: Quantitative Effects of Voacangine

The following tables summarize the quantitative data from various studies on the effects of voacangine in rodent models.

Table 1: Neuroprotective Effects of Voacangine in a Rat Model of Cerebral Ischemia/Reperfusion Injury [2]

Dosage (mg/kg)Route of AdministrationModelKey Findings
2.5Not specifiedMiddle Cerebral Artery Occlusion (MCAO)Mild reduction in cerebral ischemic injuries.
5Not specifiedMiddle Cerebral Artery Occlusion (MCAO)Moderate reduction in cerebral ischemic injuries; Suppression of NF-κBp65/MAPK signaling pathways.

Table 2: Analgesic and Other Effects of Voacangine in Mice [4]

Dosage (mg/kg)Route of AdministrationModelKey Findings
25Oral (p.o.)Not specifiedSignificant analgesic and hypothermic effects.

Table 3: Anti-Inflammatory Effects of Voacanga africana Extract in Rodents [3]

Dosage (mg/kg)Route of AdministrationModelKey Findings
50-150Oral (p.o.)Carrageenan-induced paw edema (rats)Dose-dependent inhibition of edema.
50-150Oral (p.o.)Acetic acid-induced pain (mice)Significant analgesic action (reduction in writhing).
50-150Oral (p.o.)Formalin test (mice)Inhibition of both neurogenic and inflammatory phases of pain.

Note: The studies on the anti-inflammatory effects used a flavonoid fraction from the leaves of Voacanga africana, not isolated voacangine. The specific concentration of voacangine in the extract was not reported.

Experimental Protocols

Preparation of Voacangine Solution

Voacangine is soluble in ethanol and sparingly soluble in aqueous buffers. For in vivo administration, a common method is to first dissolve voacangine in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a sterile aqueous buffer such as phosphate-buffered saline (PBS).

Materials:

  • Voacangine powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh the required amount of voacangine powder in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the powder completely. For example, to achieve a final concentration of 1 mg/mL in a 1:3 DMSO:PBS solution, dissolve 4 mg of voacangine in 1 mL of DMSO.

  • Vortex the solution until the voacangine is fully dissolved.

  • Add the appropriate volume of sterile PBS to reach the desired final concentration and DMSO percentage. For the example above, add 3 mL of PBS to the 1 mL of DMSO solution.

  • Vortex the final solution thoroughly before administration.

  • It is recommended not to store the aqueous solution for more than one day.

Administration Routes

The choice of administration route depends on the experimental design and the target tissue.

This method is suitable for systemic administration and is less invasive than parenteral routes.

Materials:

  • Voacangine solution

  • Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes

Protocol (for Rats):

  • Gently restrain the rat.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

  • Draw the calculated volume of the voacangine solution into the syringe. The maximum recommended volume is 10-20 ml/kg.

  • With the rat's head held upright, insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.

  • Slowly administer the solution.

  • Gently remove the needle.

  • Monitor the animal for any signs of distress.

IP injection allows for rapid absorption into the systemic circulation.

Materials:

  • Voacangine solution

  • Sterile needles (e.g., 25-27 gauge) and syringes

Protocol (for Mice):

  • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse's head downwards.

  • Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder.

  • Aspirate to ensure no fluid is drawn back, indicating correct placement.

  • Inject the voacangine solution. The maximum recommended volume is 10 ml/kg.

  • Withdraw the needle and return the mouse to its cage.

This route is used for direct administration to the central nervous system, bypassing the blood-brain barrier. This is a surgical procedure and requires appropriate anesthesia and aseptic techniques.

Materials:

  • Voacangine solution

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical drill

  • Hamilton syringe with a 27-gauge needle

  • Surgical instruments

Protocol (for Mice - Stereotaxic):

  • Anesthetize the mouse and place it in the stereotaxic frame.

  • Shave the head and sterilize the area.

  • Make a midline incision to expose the skull.

  • Locate the bregma.

  • Drill a small hole at the desired coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).

  • Slowly lower the Hamilton syringe needle to the target depth (e.g., 2.0 mm from the skull surface).

  • Infuse the voacangine solution slowly (e.g., 0.5 µL/min).

  • Leave the needle in place for a few minutes to prevent backflow.

  • Slowly withdraw the needle and suture the incision.

  • Provide post-operative care, including analgesia.

Protocol for a Neuroprotection Study (MCAO Model)

This protocol outlines a general workflow for investigating the neuroprotective effects of voacangine in a rat model of ischemic stroke.

Workflow:

  • Animal Preparation: Acclimatize adult male rats (e.g., Sprague-Dawley, 250-300g) for at least one week.

  • Group Allocation: Randomly divide animals into groups: Sham, MCAO + Vehicle, MCAO + Voacangine (e.g., 2.5 mg/kg), MCAO + Voacangine (e.g., 5 mg/kg).

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.

  • Voacangine Administration: Administer voacangine or vehicle at a specific time point (e.g., immediately after reperfusion) via the chosen route (e.g., i.p.).

  • Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system.

  • Tissue Collection: At a predetermined time point (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.

  • Infarct Volume Measurement: Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Biochemical and Molecular Analysis: Use brain tissue from the ischemic penumbra for analyses such as Western blotting (for NF-κB, MAPK, PI3K/Akt pathways), ELISA (for inflammatory cytokines), and assays for oxidative stress markers.

  • Histological Analysis: Perform histological staining (e.g., H&E, Nissl) to assess neuronal damage.

Protocol for an Anti-Addiction Study (Conditioned Place Preference - CPP)

While specific protocols for voacangine in addiction models are not yet well-established, the following protocol is adapted from studies using the related compound, ibogaine, and can serve as a starting point.[2][4][5]

Model: Cocaine- or Morphine-Induced Conditioned Place Preference in Mice

Objective: To assess if voacangine can block the acquisition or expression of preference for a drug-paired environment.

Protocol:

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Habituation (Day 1): Allow mice to freely explore all three chambers for 15-20 minutes.

  • Pre-Conditioning Test (Day 2): Record the time spent in each chamber for 15 minutes to establish baseline preference.

  • Conditioning Phase (Days 3-10):

    • Drug Pairing: On alternating days, administer the drug of abuse (e.g., cocaine 10-15 mg/kg, i.p. or morphine 5-10 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes.

    • Vehicle Pairing: On the other days, administer saline and confine the mouse to the opposite chamber.

    • Voacangine Administration (to test effects on acquisition): Administer voacangine (e.g., 10-40 mg/kg, i.p. or p.o.) 30-60 minutes before the cocaine or morphine injection on each conditioning day.

  • Post-Conditioning Test (Day 11): Place the mouse in the central chamber and allow free access to all chambers for 15 minutes in a drug-free state. Record the time spent in each chamber.

  • Extinction and Reinstatement (Optional):

    • Extinction: Repeatedly expose the mice to the apparatus without any drug administration until the preference for the drug-paired chamber is extinguished.

    • Reinstatement: After extinction, administer a priming dose of the drug of abuse and test for reinstatement of preference. To test voacangine's effect on reinstatement, administer it before the priming dose.

Mandatory Visualizations

Signaling Pathways

Voacangine_Signaling_Pathways cluster_inflammation_neuroprotection Neuroinflammation & Neuroprotection cluster_nfkb_mapk NF-kB/MAPK Pathway cluster_pi3k_akt PI3K/Akt/FoxO Pathway cluster_trp TRP Channel Modulation MAPK MAPK NFkB NF-kB p65 MAPK->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines NLRP3 NLRP3 Inflammasome NFkB->NLRP3 PI3K PI3K Akt Akt PI3K->Akt Akt->NFkB crosstalk FoxO FoxO Akt->FoxO Antioxidant_Response Antioxidant Response FoxO->Antioxidant_Response Anti_Ferroptosis Anti-Ferroptosis FoxO->Anti_Ferroptosis TRPV1 TRPV1 Analgesia Analgesia TRPV1->Analgesia TRPM8 TRPM8 TRPM8->Analgesia TRPA1 TRPA1 Voacangine Voacangine Voacangine->MAPK inhibits Voacangine->NFkB inhibits Voacangine->PI3K activates Voacangine->TRPV1 antagonist Voacangine->TRPM8 antagonist Voacangine->TRPA1 agonist

Caption: Signaling pathways modulated by Voacangine.

Experimental Workflow

Experimental_Workflow_Neuroprotection A 1. Animal Acclimation (e.g., 1 week) B 2. Group Allocation (Sham, Vehicle, Voacangine Doses) A->B C 3. MCAO Surgery (Induction of Ischemia) B->C D 4. Voacangine/Vehicle Administration C->D E 5. Behavioral Assessment (e.g., Neurological Scoring at 24h) D->E F 6. Euthanasia & Tissue Collection (e.g., Brain Perfusion) E->F G 7. Infarct Volume Measurement (TTC Staining) F->G H 8. Histological Analysis (H&E, Nissl Staining) F->H I 9. Biochemical/Molecular Analysis (Western Blot, ELISA) F->I J 10. Data Analysis & Interpretation G->J H->J I->J

Caption: Experimental workflow for a neuroprotection study.

Conclusion

Voacangine is a promising natural compound with multiple potential therapeutic applications. The protocols and data presented here provide a framework for researchers to design and conduct robust in vivo studies in rodent models. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of voacangine, particularly in the context of addiction.

References

Application

Voacangine: Application Notes & Protocols for Bioactivity Assessment

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for assessing the bioactivity of Voacangine, a naturally occurring iboga alkalo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the bioactivity of Voacangine, a naturally occurring iboga alkaloid, using common cell culture-based assays. The focus is on its well-documented anticancer and emerging neuroprotective properties.

Anticancer Bioactivity

Voacangine has demonstrated significant cytotoxic and anti-proliferative effects across various cancer cell lines. Its mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Summary of In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of Voacangine on different cancer cell lines.

Cell LineCancer TypeAssayIC50 ValueCitation
SCC-1 Oral CancerMTT9 µM[1][2]
HK-1 Nasopharyngeal CarcinomaNot Specified20-25 µ/ml (Effective Dose)[3]
HUVEC Endothelial Cells (Angiogenesis)Proliferation Assay18 µM[4]
MCF7 Breast CancerNot Specified(Activity Reported)[5]
A549, PC-3, SKOV-3 Lung, Prostate, Ovarian CancerMTT, CellTiter-Blue(Activity Reported for related alkaloids)[6]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Key Signaling Pathway: PI3K/AKT/mTOR

In oral, nasopharyngeal, and other cancer cells, Voacangine has been shown to inhibit the PI3K/AKT/mTOR signaling cascade.[1][3] This pathway is a critical regulator of cell survival, proliferation, and growth. Voacangine's inhibition leads to downstream effects such as cell cycle arrest and apoptosis.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-Apoptotic) AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bax Bax (Pro-Apoptotic) Casp3 Caspase-3 Bax->Casp3 Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Casp3->Apoptosis Induces Voacangine Voacangine Voacangine->PI3K Inhibits Voacangine->AKT Inhibits

Caption: Voacangine inhibits the PI3K/AKT pathway to induce apoptosis.
Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of Voacangine on cancer cell viability.

Objective: To determine the IC50 value of Voacangine in a selected cancer cell line.

Materials:

  • Voacangine (dissolved in DMSO to create a stock solution)

  • Cancer cell line (e.g., SCC-1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate with 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Voacangine in complete medium from the stock solution. Concentrations could range from 1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the Voacangine dilutions. Include "vehicle control" wells with medium containing the same percentage of DMSO used for the highest Voacangine concentration, and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of Voacangine concentration and determine the IC50 value using non-linear regression analysis.

A 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Treat with Voacangine (Serial Dilutions) B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC₅₀) G->H

Caption: Workflow for a standard MTT cytotoxicity assay.

Neuroprotective Bioactivity

Voacangine shows promise as a neuroprotective agent, with studies indicating it can protect neuronal cells from oxidative stress and ferroptosis, a form of iron-dependent programmed cell death.

Mechanism of Neuroprotection

Voacangine has been found to protect hippocampal neuronal cells (HT22) from damage caused by oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for ischemic stroke.[8][9] The protective effects are mediated by the activation of the PI3K-Akt-FoxO signaling pathway.[8][9] Activation of this pathway helps mitigate oxidative stress and inhibit ferroptosis.[8][10]

Protocol: OGD/R Assay in HT22 Neuronal Cells

This protocol models ischemic injury in vitro to test the neuroprotective effects of Voacangine.

Objective: To evaluate if Voacangine can protect HT22 cells from OGD/R-induced cell death.

Materials:

  • HT22 mouse hippocampal neuronal cells

  • DMEM (high glucose and glucose-free)

  • Voacangine stock solution (in DMSO)

  • Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)

  • Reagents for viability assay (e.g., MTT or LDH release assay kit)[11]

  • Reagents for oxidative stress measurement (e.g., ROS detection kits)

Procedure:

  • Cell Seeding: Seed HT22 cells in appropriate culture plates and allow them to grow to ~80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of Voacangine (e.g., 1-20 µM) for 2-4 hours before inducing OGD.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash cells twice with glucose-free DMEM.

    • Replace the medium with glucose-free DMEM (containing the corresponding Voacangine concentration).

    • Place the cells in a hypoxia incubator for a predetermined duration (e.g., 4-6 hours).

  • Reoxygenation:

    • Remove plates from the hypoxia chamber.

    • Replace the glucose-free medium with normal high-glucose DMEM (containing Voacangine).

    • Return the cells to a normoxic incubator (37°C, 5% CO2) for 24 hours.

  • Assessment of Bioactivity:

    • Cell Viability: Perform an MTT or LDH assay to quantify cell death. Compare the viability of Voacangine-treated cells to the OGD/R control group (no drug).[8]

    • Oxidative Stress: Measure levels of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.[9]

    • Ferroptosis Markers: Analyze markers of ferroptosis, such as lipid peroxidation or the expression of GPX4, via western blot or specific assays.[8]

  • Data Analysis: Normalize data to the control group (no OGD/R, no drug). Statistically compare the Voacangine-treated groups to the OGD/R-only group to determine the protective effect.

cluster_stress Cellular Stress Model cluster_cytoplasm Cytoplasm OGDR OGD/R Injury (Ischemia Model) OxidativeStress Oxidative Stress & Ferroptosis OGDR->OxidativeStress Induces PI3K PI3K AKT AKT PI3K->AKT Activates FoxO FoxO AKT->FoxO Inhibits AKT->OxidativeStress Inhibits Survival Neuronal Survival AKT->Survival Promotes Voacangine Voacangine Voacangine->PI3K Activates OxidativeStress->Survival Reduces

Caption: Neuroprotective mechanism of Voacangine via PI3K/Akt/FoxO signaling.

References

Method

Semi-Synthesis of Ibogaine from Voacangine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Ibogaine, a psychoactive indole alkaloid naturally found in the Tabernanthe iboga plant, has garnered significant interest for its potential th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibogaine, a psychoactive indole alkaloid naturally found in the Tabernanthe iboga plant, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. However, the low natural abundance of ibogaine and the ecological concerns associated with harvesting T. iboga have necessitated alternative sourcing strategies. The semi-synthesis of ibogaine from voacangine, a more abundant precursor isolated from the bark of the Voacanga africana tree, presents a viable and more sustainable method for its production.

These application notes provide a detailed overview of the procedure for the semi-synthesis of ibogaine from voacangine, including comprehensive experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the synthesis and evaluation of ibogaine and related compounds.

Chemical Transformation Overview

The semi-synthesis of ibogaine from voacangine is a two-step process:

  • Saponification: The methyl ester group of voacangine is hydrolyzed under basic conditions to yield a carboxylic acid intermediate, voacangic acid.

  • Decarboxylation: The voacangic acid intermediate is then heated in an acidic medium to facilitate the removal of the carboxyl group, yielding ibogaine.

The resulting ibogaine is typically converted to its hydrochloride salt for enhanced stability and ease of purification by recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the semi-synthesis of ibogaine from voacangine, including typical yields for the key reaction steps.

Step Reactants Product Typical Yield Reference
Voacangine ExtractionVoacanga africana root barkVoacangine~0.8% (w/w)[1]
Saponification & DecarboxylationVoacangineIbogaine70-85%
PurificationCrude IbogaineIbogaine HClHigh Purity

Experimental Protocols

Protocol 1: Saponification of Voacangine to Voacangic Acid

This protocol details the hydrolysis of the methyl ester of voacangine to its corresponding carboxylic acid.

Materials:

  • Voacangine

  • Ethanol (95-100%)

  • Potassium Hydroxide (KOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve voacangine in ethanol.

  • Add a solution of potassium hydroxide in ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Maintain reflux for a specified period to ensure complete hydrolysis of the ester.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting mixture containing the potassium salt of voacangic acid can be carried forward to the next step.

Protocol 2: Decarboxylation of Voacangic Acid to Ibogaine

This protocol describes the conversion of the voacangic acid intermediate to ibogaine.

Materials:

  • Voacangic acid intermediate from Protocol 1

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Erlenmeyer flask

  • Heating plate

  • pH meter or pH paper

Procedure:

  • Transfer the cooled reaction mixture from Protocol 1 to an Erlenmeyer flask.

  • Slowly add water to dissolve the potassium salt of voacangic acid.

  • Carefully add concentrated hydrochloric acid to the solution until the pH is strongly acidic (pH < 2).

  • Heat the acidic solution to boiling and maintain the boil for a few minutes to facilitate decarboxylation.

  • Allow the solution to cool, which should result in the precipitation of crude ibogaine hydrochloride.

  • Collect the crude product by filtration.

Protocol 3: Purification of Ibogaine Hydrochloride by Recrystallization

This protocol outlines the purification of the crude ibogaine hydrochloride.

Materials:

  • Crude Ibogaine Hydrochloride

  • Ethanol (95-100%)

  • Erlenmeyer flask

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Crystallization dish

Procedure:

  • Place the crude ibogaine hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. For example, for 10 grams of crude product, start with approximately 100 mL of ethanol and add more in small portions as needed while heating to a simmer.

  • Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the solution in a refrigerator and then a freezer to maximize crystal formation.

  • Collect the purified ibogaine hydrochloride crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals thoroughly. A second recrystallization may be performed to achieve higher purity.

Visualizations

Experimental Workflow: Semi-Synthesis of Ibogaine

experimental_workflow voacangine Voacangine saponification Saponification (KOH, Ethanol, Reflux) voacangine->saponification voacangic_acid Voacangic Acid Intermediate saponification->voacangic_acid decarboxylation Decarboxylation (HCl, Heat) voacangic_acid->decarboxylation crude_ibogaine Crude Ibogaine HCl decarboxylation->crude_ibogaine recrystallization Recrystallization (Ethanol) crude_ibogaine->recrystallization pure_ibogaine Pure Ibogaine HCl recrystallization->pure_ibogaine

Caption: Workflow for the semi-synthesis of ibogaine from voacangine.

Ibogaine's Multi-Target Signaling Interactions

ibogaine_signaling cluster_ibogaine Ibogaine cluster_receptors Receptor Targets cluster_effects Downstream Cellular Effects ibogaine Ibogaine serotonin_receptor Serotonin Transporter (SERT) 5-HT2A Receptor ibogaine->serotonin_receptor opioid_receptor Opioid Receptors (μ, κ, δ) ibogaine->opioid_receptor nmda_receptor NMDA Receptor ibogaine->nmda_receptor other_receptors Dopamine Transporter (DAT) Sigma Receptors (σ) Nicotinic Receptors (α3β4) ibogaine->other_receptors neurotrophic_factors ↑ GDNF, BDNF ibogaine->neurotrophic_factors serotonin_levels ↑ Extracellular Serotonin serotonin_receptor->serotonin_levels glutamate_signaling ↓ Glutamatergic Transmission nmda_receptor->glutamate_signaling dopamine_modulation Modulation of Dopamine Levels other_receptors->dopamine_modulation

Caption: Ibogaine's interactions with multiple neurotransmitter systems.

References

Application

Application Notes and Protocols for In Vivo Models for Studying Voacangine's Effects on Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing in vivo models for investigating the neuroprotective effects of Voacangine, a naturally o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo models for investigating the neuroprotective effects of Voacangine, a naturally occurring iboga alkaloid found in the Voacanga africana plant. The following sections detail established animal models for Parkinson's disease and stroke, relevant behavioral and analytical protocols, and the signaling pathways implicated in Voacangine's mechanism of action.

In Vivo Models for Neurodegenerative Diseases

Voacangine and extracts of Voacanga africana have been evaluated in several preclinical models of neurodegeneration, primarily focusing on Parkinson's disease and cerebral ischemia (stroke). While direct in vivo studies on Voacangine for Alzheimer's and Huntington's disease are not extensively documented in the available literature, this section also outlines standard models for these conditions where Voacangine's neuroprotective properties could be investigated.

Parkinson's Disease Models

Neurotoxin-based models are commonly used to replicate the dopaminergic neurodegeneration characteristic of Parkinson's disease.[1][2][3][4]

  • 6-Hydroxydopamine (6-OHDA) Model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the striatum or the medial forebrain bundle of rodents, leading to a progressive loss of dopaminergic neurons in the substantia nigra.[5][6][7][8][9][10][11] This model is useful for mimicking the early stages of Parkinson's disease, including both motor and non-motor deficits.[5][6]

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: Systemic administration of MPTP in mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, causing Parkinson's-like symptoms.[1][12]

Cerebral Ischemia (Stroke) Model
  • Middle Cerebral Artery Occlusion (MCAO) Model: This model is a widely used approach to mimic focal cerebral ischemia in rodents.[13][14][15][16][17] It involves the temporary or permanent occlusion of the middle cerebral artery, leading to brain damage, oxidative stress, and neuroinflammation, which are relevant to the neurodegenerative processes following a stroke.[18][19]

Proposed Models for Alzheimer's and Huntington's Disease

While specific in vivo studies using Voacangine for Alzheimer's and Huntington's are limited, its known anti-inflammatory and antioxidant properties suggest its potential therapeutic value. Standard models to test Voacangine's efficacy could include:

  • Alzheimer's Disease Models:

    • Amyloid-beta (Aβ) Infusion Model: Direct infusion of Aβ oligomers into the rodent brain can mimic the amyloid pathology and cognitive deficits seen in Alzheimer's disease.[11]

    • Transgenic Models: Mice overexpressing amyloid precursor protein (APP) and presenilin-1 (PS1) develop age-dependent amyloid plaques and cognitive decline.[11]

  • Huntington's Disease Models:

    • 3-Nitropropionic Acid (3-NP) Model: Systemic administration of 3-NP, a mitochondrial toxin, induces striatal degeneration similar to that observed in Huntington's disease.[20]

    • Transgenic Models: Rodent models expressing the mutated huntingtin (Htt) gene, such as the R6/2 mouse, exhibit a progressive neurological phenotype.[8][21]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effects of Voacangine in the aforementioned in vivo models.

6-OHDA-Induced Parkinson's Disease Model in Mice

This protocol is adapted from studies investigating the effects of Voacanga africana extract.[5][6][7][8][9][10]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Ketamine/Xylazine anesthetic solution

  • Stereotaxic apparatus

  • Hamilton syringe (10 µl)

  • Voacangine solution (for treatment groups)

Procedure:

  • Animal Preparation: Anesthetize mice with an intraperitoneal (i.p.) injection of Ketamine/Xylazine.

  • Stereotaxic Surgery:

    • Mount the anesthetized mouse onto the stereotaxic frame.

    • Prepare the 6-OHDA solution (e.g., 4 µg/µl in sterile saline with 0.02% ascorbic acid).[10]

    • Perform bilateral injections of 6-OHDA into the striatum.

  • Voacangine Administration:

    • Prepare Voacangine solution in a suitable vehicle (e.g., saline with a small percentage of DMSO).

    • Administer Voacangine or vehicle via i.p. injection daily for the duration of the study (e.g., 20 days).[5][6]

  • Behavioral Testing: Conduct behavioral assessments at specified time points post-lesion.

  • Tissue Collection: At the end of the study, perfuse the animals with 4% paraformaldehyde and collect the brains for histological and biochemical analysis.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is based on studies evaluating Voacangine in a stroke model.[14][15][16][18][19]

Materials:

  • Male Wistar rats (250-300g)

  • Isoflurane anesthetic

  • Nylon monofilament (4-0) with a silicon-coated tip

  • Surgical instruments

  • Laser Doppler flowmeter

  • Voacangine solution (2.5 mg/kg and 5 mg/kg)[18][19]

Procedure:

  • Anesthesia and Incision: Anesthetize the rat with isoflurane. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Occlusion:

    • Ligate the ECA.

    • Insert the silicon-coated monofilament through the CCA into the ICA to occlude the origin of the middle cerebral artery.

    • Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.

  • Voacangine Administration: Administer Voacangine or vehicle (i.p.) at the time of reperfusion.

  • Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO.

  • Tissue Collection: Euthanize the animals and collect the brains for infarct volume measurement (TTC staining) and other analyses.

Behavioral Assessments

This test assesses balance and motor coordination.[18][22][23][24][25]

Procedure:

  • Place the mouse on a rotating rod.

  • The rod accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[18]

  • Record the latency to fall from the rod.

  • Perform multiple trials with an inter-trial interval (e.g., 15 minutes).[18]

This test is used to assess depressive-like behavior by measuring the duration of immobility.[1][2][12][26][27]

Procedure:

  • Place the mouse in a transparent cylinder filled with water from which it cannot escape.

  • The test duration is typically 6 minutes.[2]

  • Record the session and later score the time the mouse spends immobile during the last 4 minutes of the test.[2]

This test evaluates general locomotor activity and anxiety-like behavior.[28][29][30][31][32]

Procedure:

  • Place the mouse in the center of a square arena.

  • Allow the mouse to explore freely for a set period (e.g., 20 minutes).[28]

  • Use video tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery of the arena.

Histological and Biochemical Analyses

This staining is used to visualize and quantify dopaminergic neurons in the substantia nigra and their fibers in the striatum.[6][20][33][34]

Procedure:

  • Perfuse the animal with 4% paraformaldehyde.

  • Collect and section the brain.

  • Incubate sections with a primary antibody against TH.

  • Use a fluorescently labeled secondary antibody for visualization.[6]

  • Quantify the number of TH-positive cells or the density of TH-positive fibers.

This staining is used to identify and assess the activation state of microglia, the resident immune cells of the brain.[5][19][21][35][36]

Procedure:

  • Follow the same initial steps as for TH staining.

  • Incubate sections with a primary antibody against IBA1.[5]

  • Use a suitable secondary antibody and chromogen (e.g., DAB) or fluorescent tag for visualization.[19]

  • Analyze microglial morphology and density.

Nissl staining is used to visualize the basic morphology of neurons and to assess neuronal loss.[37][38][39][40][41]

Procedure:

  • Mount brain sections on slides.

  • Stain with a cresyl violet solution.[39][40]

  • Differentiate in ethanol and clear in xylene.[39]

  • Quantify the number of surviving neurons in specific brain regions.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described in vivo studies. The data represents hypothetical results based on the qualitative descriptions in the cited literature.

Table 1: Effects of Voacanga africana Extract in the 6-OHDA Mouse Model of Parkinson's Disease

ParameterControl Group (Vehicle)6-OHDA + Vehicle6-OHDA + V. africana Extract
Rotarod Latency (s) 180 ± 1590 ± 12150 ± 18#
Forced Swim Immobility (s) 60 ± 8120 ± 1075 ± 9#
Open Field (Distance in cm) 3500 ± 3003400 ± 2803600 ± 320
TH+ Neurons in SNc 100%55 ± 5%60 ± 7%
IBA1 Immunoreactivity BaselineIncreased*Attenuated#

*p < 0.05 vs. Control; #p < 0.05 vs. 6-OHDA + Vehicle

Table 2: Effects of Voacangine in the MCAO Rat Model of Stroke

ParameterSham GroupMCAO + VehicleMCAO + Voacangine (2.5 mg/kg)MCAO + Voacangine (5 mg/kg)
Neurological Deficit Score 03.5 ± 0.52.0 ± 0.4#1.5 ± 0.3#
Infarct Volume (%) 045 ± 5%25 ± 4%#18 ± 3%#
Brain Edema (%) BaselineIncreasedReduced#Significantly Reduced#
Pro-inflammatory Cytokines BaselineIncreasedReduced#Significantly Reduced#
Oxidative Stress Markers BaselineIncreased*Reduced#Significantly Reduced#

*p < 0.05 vs. Sham; #p < 0.05 vs. MCAO + Vehicle

Signaling Pathways and Experimental Workflows

Signaling Pathways

Voacangine's neuroprotective effects are believed to be mediated through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.

  • NF-κB and MAPK Signaling Pathway: In the context of neuroinflammation following cerebral ischemia, Voacangine has been shown to suppress the activation of the NF-κB and MAPK pathways.[3][4][18][19][42][43][44] This leads to a reduction in the production of pro-inflammatory cytokines.

NFkB_MAPK_Pathway cluster_NFkB Voacangine Voacangine MAPK MAPK Pathway (p38, JNK, ERK) Voacangine->MAPK IKK IKK Complex Voacangine->IKK Ischemic_Insult Ischemic Insult ROS_DAMPs ROS / DAMPs Ischemic_Insult->ROS_DAMPs TLR4 TLR4 ROS_DAMPs->TLR4 TLR4->MAPK TLR4->IKK NFkB NF-κB (p65) MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates (degradation) Nucleus Nucleus NFkB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes transcription Neuroinflammation Neuroinflammation Pro_inflammatory_Genes->Neuroinflammation

Caption: Voacangine inhibits the NF-κB and MAPK signaling pathways.

  • PI3K/Akt/FoxO Signaling Pathway: In models of oxygen-glucose deprivation, Voacangine has been shown to activate the PI3K/Akt pathway, which in turn inhibits the FoxO transcription factors.[45][46][47][48][49] This promotes cell survival and protects against oxidative stress and ferroptosis.

PI3K_Akt_FoxO_Pathway Voacangine Voacangine Growth_Factor_Receptor Growth Factor Receptor Voacangine->Growth_Factor_Receptor activates PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates FoxO FoxO Akt->FoxO phosphorylates (inhibits) Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival Nucleus Nucleus FoxO->Nucleus translocation Apoptotic_Genes Apoptotic & Stress Response Genes Nucleus->Apoptotic_Genes transcription Apoptotic_Genes->Cell_Survival Parkinson_Workflow Start Start: Parkinson's Model Animal_Model Select Animal Model (e.g., C57BL/6 Mouse) Start->Animal_Model Lesion Induce Lesion (6-OHDA or MPTP) Animal_Model->Lesion Treatment Administer Voacangine (Daily i.p. injections) Lesion->Treatment Behavior Behavioral Testing (Rotarod, FST, Open Field) Treatment->Behavior During Treatment Period Tissue Tissue Collection (Perfusion & Brain Extraction) Behavior->Tissue End of Study Analysis Histological & Biochemical Analysis (TH, IBA1, Nissl Staining) Tissue->Analysis Data Data Analysis & Interpretation Analysis->Data Stroke_Workflow Start Start: Stroke Model Animal_Model Select Animal Model (e.g., Wistar Rat) Start->Animal_Model MCAO Induce Ischemia (MCAO) Animal_Model->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment Administer Voacangine (At Reperfusion) Reperfusion->Treatment Assessment Neurological Assessment (24h post-MCAO) Treatment->Assessment Tissue Tissue Collection (Brain Extraction) Assessment->Tissue Analysis Infarct Volume & Histology (TTC, Nissl, IBA1) Tissue->Analysis Data Data Analysis & Interpretation Analysis->Data

References

Method

Application Notes and Protocols for the Isolation of Voacangine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the isolation of Voacangine and its derivatives from natural sources, primarily the root bark of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation of Voacangine and its derivatives from natural sources, primarily the root bark of Voacanga africana. The protocols described herein are based on established scientific literature and are intended to guide researchers in the efficient extraction, purification, and quantification of these valuable iboga alkaloids.

Introduction

Voacangine is a naturally occurring iboga alkaloid found in significant quantities in the root bark of Voacanga africana. It serves as a crucial precursor for the semi-synthesis of Ibogaine, a compound with recognized potential in addiction therapy. Direct isolation of Ibogaine from its primary source, Tabernanthe iboga, is often low-yielding (approximately 0.3%).[1][2] In contrast, Voacanga africana offers a more abundant source of Voacangine, making its efficient isolation a key step in the production of Ibogaine and related compounds. This document outlines two primary methods for Voacangine isolation: a classical acid-base extraction and a more streamlined direct organic solvent extraction. Additionally, a method for the cleavage of co-isolated dimeric alkaloids to enhance Voacangine yield is presented.

Data Presentation

Table 1: Comparison of Voacangine Isolation Techniques from Voacanga africana Root Bark
TechniqueKey ReagentsScaleVoacangine Yield (% of dry root bark)Other Major Alkaloids Isolated (% of dry root bark)Reference
Acid-Base Extraction1% HCl, NH₄OH50 g~0.9%Voacristine (0.38%), Dimeric Alkaloids (2.41%)[1][2][3]
Acetone-Based ExtractionAcetone, NaHCO₃, Silica Gel100 g1.1 ± 0.2%Voacristine (0.46 ± 0.02%), Dimeric Alkaloids (2.9 ± 0.2%)[1][2]
Acetone-Based ExtractionAcetone, Silica Gel0.5 kg~0.82%Voacristine (0.45%), Dimeric Alkaloids (3.7%)[1][2][4][5]
Table 2: Yield Enhancement by Cleavage of Dimeric Alkaloids
Dimeric AlkaloidReaction ConditionProductIsolated Molar YieldReference
Voacamine/VoacamidineAcid MediaVoacangine~50%[1][2][4]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Voacangine

This traditional method relies on the differential solubility of alkaloids in acidic and basic solutions.

Materials:

  • Ground root bark of Voacanga africana

  • 1% Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Filtration apparatus (e.g., cellulose-based nonwoven fabric)

  • Centrifuge

  • HPLC-DAD for monitoring

Procedure:

  • Extraction: Macerate 50 g of ground V. africana root bark with 250 mL of 1% aqueous HCl solution with mechanical stirring for 30 minutes.

  • Filtration: Filter the suspension through a cellulose-based filter.

  • Repeated Extraction: Repeat the extraction process on the plant residue six times, or until no more Voacangine is detected in the acidic extract by HPLC-DAD analysis.

  • Alkaloid Precipitation: Combine all the filtered aqueous extracts and basify to pH 10-11 by adding concentrated NH₄OH under constant stirring. This will precipitate the total alkaloids as a brown solid.

  • Isolation: Separate the precipitate by centrifugation.

  • Drying: Dry the resulting alkaloid mixture.

  • Purification: The crude alkaloid mixture can be further purified by column chromatography on silica gel.

Protocol 2: Direct Acetone-Based Extraction of Voacangine

This method simplifies the extraction process, avoiding the more cumbersome steps of the acid-base protocol.

Materials:

  • Ground root bark of Voacanga africana

  • Acetone

  • Sodium Bicarbonate (NaHCO₃) (optional, used in initial solvent screening)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for mobile phase

  • Ammonium Hydroxide (NH₄OH) for mobile phase modification

Procedure:

  • Solvent Screening (Optional but Recommended): A preliminary screening with solvents like methanol, ethyl acetate, acetone, and hexane can be performed on a small scale (e.g., 0.3 g of root bark) to confirm the optimal solvent. Acetone is often selected for its high recovery of both Voacangine and its dimeric precursors.[2]

  • Extraction (100 g scale with ultrasound assistance):

    • Suspend 100 g of dried, powdered V. africana root bark in acetone.

    • Perform ultrasound-assisted extraction to maximize efficiency.

    • Filter the extract and repeat the process with fresh solvent.

  • Concentration: Combine the acetone extracts and evaporate the solvent in vacuo to yield a crude extract (typically 9-10% of the initial plant material weight).

  • Chromatographic Purification:

    • Load the crude extract onto a silica gel column.

    • Elute the column with a gradient of Hexane:EtOAc, modified with 1% NH₄OH. A typical gradient could be from 95:5 to 0:100 (Hexane:EtOAc).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to isolate Voacangine, Voacristine, and the mixture of dimeric alkaloids.

Protocol 3: Cleavage of Dimeric Alkaloids (Voacamine and Voacamidine)

This protocol can significantly increase the total yield of Voacangine by converting the co-isolated dimeric alkaloids.

Materials:

  • Isolated mixture of Voacamine and Voacamidine

  • Acidic medium (specific acid and conditions to be optimized based on laboratory capabilities, e.g., using microwave-assisted heating or conventional heating with an appropriate acid).

Procedure:

  • Dissolve the mixture of dimeric alkaloids in a suitable acidic medium.

  • Heat the reaction mixture. Optimal conditions (temperature and time) should be determined experimentally.

  • Monitor the reaction progress by TLC or HPLC until the consumption of the starting materials and the formation of Voacangine are maximized.

  • Upon completion, neutralize the reaction mixture and extract the alkaloids with an organic solvent.

  • Purify the resulting Voacangine using standard chromatographic techniques. This process can yield an additional ~50% molar equivalent of Voacangine from the dimeric fraction.[1][2][4]

Visualizations

Experimental Workflow for Voacangine Isolation

Voacangine_Isolation_Workflow cluster_extraction Extraction start Voacanga africana Root Bark acid_base Acid-Base Extraction (1% HCl) start->acid_base acetone Direct Acetone Extraction start->acetone crude_extract Crude Alkaloid Mixture acid_base->crude_extract acetone->crude_extract purification Silica Gel Column Chromatography crude_extract->purification voacangine Voacangine purification->voacangine voacristine Voacristine purification->voacristine dimers Dimeric Alkaloids (Voacamine, Voacamidine) purification->dimers cleavage Acid-Catalyzed Cleavage dimers->cleavage Increases Yield cleavage->voacangine Increases Yield

Caption: Workflow for Voacangine isolation from Voacanga africana root bark.

Logical Relationship of Alkaloids

Alkaloid_Relationships voacanga Voacanga africana voacangine Voacangine voacanga->voacangine Direct Isolation voacamine Voacamine (Dimer) voacanga->voacamine Co-isolated voacamidine Voacamidine (Dimer) voacanga->voacamidine Co-isolated ibogaine Ibogaine voacangine->ibogaine Semi-synthesis voacamine->voacangine Cleavage voacamidine->voacangine Cleavage

Caption: Relationship between Voacangine, its dimeric precursors, and its synthetic product, Ibogaine.

References

Application

Application Notes and Protocols for the Spectroscopic Analysis of Voacangine

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the spectroscopic analysis of Voacangine, an iboga alkaloid with significant pharmacological int...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the spectroscopic analysis of Voacangine, an iboga alkaloid with significant pharmacological interest. It includes comprehensive data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in structured tables for clarity. Detailed experimental protocols for each technique are provided, along with visualizations of the analytical workflow and the interplay of the spectroscopic methods in structural elucidation.

Introduction

Voacangine is a naturally occurring indole alkaloid found in various plants of the Apocynaceae family, notably in Voacanga africana. Its chemical structure, characterized by a complex pentacyclic framework, presents a fascinating subject for spectroscopic analysis. Understanding its spectral properties is crucial for its identification, characterization, and for quality control in drug development processes. This application note outlines the standard spectroscopic techniques used to analyze Voacangine.

Spectroscopic Data of Voacangine

The structural elucidation of Voacangine is achieved through the combined application of NMR, IR, and MS. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of Voacangine in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of individual protons and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for Voacangine (500 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.87brs-N-H
7.13d-H-12
6.91d-H-9
6.80dd-H-11
3.85s-OMe
3.71s-CO₂Me
3.54brs-H-21
3.37m-H-6β
3.22m-H-6α
3.13m-H-5β
2.98m-H-5α
2.90m-H-3β
2.80d-H-3α
2.57ddd-H-17β
1.90m-H-17α
1.87m-H-14
1.73m-H-15β
1.55m-H-19β
1.44m-H-19α
1.32m-H-20
1.12m-H-15α
0.90t-H-18

Table 2: ¹³C NMR Spectroscopic Data for Voacangine (125 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
175.5CO₂Me
153.8C-10
137.3C-2
130.3C-13
129.0C-8
111.6C-11
110.9C-12
110.0C-7
100.5C-9
57.3C-21
55.8OMe-10
55.1C-16
53.0C-5
52.4CO₂Me
51.3C-3
38.9C-20
36.3C-17
31.8C-15
27.1C-14
26.5C-19
22.0C-6
11.5C-18
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Voacangine is expected to show characteristic absorption bands for its indole, ester, and ether functional groups.

Table 3: Characteristic IR Absorption Bands for Voacangine

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400N-H StretchIndole N-H
~3000-2800C-H StretchAliphatic and Aromatic C-H
~1730C=O StretchEster Carbonyl
~1620, ~1460C=C StretchAromatic Ring
~1240C-O StretchEster and Ether
~1100C-N StretchAmine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For Voacangine (C₂₂H₂₈N₂O₃), the exact mass is 368.2100 g/mol .

Table 4: Proposed Mass Spectrometry Fragmentation of Voacangine

m/zProposed Fragment
368[M]⁺ (Molecular Ion)
309[M - CO₂Me]⁺
135Indole side chain fragment

Note: The fragmentation pattern is proposed based on the analysis of related iboga alkaloids like ibogaine and available data for Voacangine.[2][3]

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of Voacangine.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Voacangine.

Materials:

  • Voacangine sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes

  • Volumetric flask and pipettes

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Voacangine.

    • Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase and baseline correct the spectra.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

IR Spectroscopy

Objective: To obtain the infrared spectrum of Voacangine to identify its functional groups.

Materials:

  • Voacangine sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of Voacangine with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of Voacangine.

Materials:

  • Voacangine sample

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of Voacangine (e.g., 1-10 µg/mL) in methanol or acetonitrile.

    • A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.

  • Instrument Setup:

    • Set up the LC-MS/MS system. A direct infusion method can be used, or the sample can be introduced via an HPLC column for separation from any impurities.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of Voacangine.

  • MS Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to determine the protonated molecular ion [M+H]⁺.

    • Perform tandem MS (MS/MS) on the protonated molecular ion to obtain the fragmentation pattern. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and its fragments.

    • Propose structures for the observed fragment ions to elucidate the fragmentation pathway.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Voacangine.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Voacangine Voacangine Sample NMR NMR Spectroscopy (¹H, ¹³C) Voacangine->NMR IR IR Spectroscopy Voacangine->IR MS Mass Spectrometry (MS, MS/MS) Voacangine->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity QC Quality Control Structure->QC Purity->QC

Caption: Workflow for the spectroscopic analysis of Voacangine.

Logical Relationships in Structural Elucidation

The different spectroscopic techniques provide interconnected pieces of information that lead to the complete structural elucidation of Voacangine.

logical_relationships cluster_info Information Provided NMR NMR (Connectivity, Stereochemistry) Structure Voacangine Structure NMR->Structure Defines the carbon-hydrogen framework IR IR (Functional Groups) IR->Structure Confirms presence of key functional groups MS MS (Molecular Formula, Fragmentation) MS->Structure Determines molecular weight and confirms fragments

Caption: Interplay of spectroscopic techniques for Voacangine's structure.

References

Method

Application Notes and Protocols for Evaluating Voacangine's Effect on hERG Channels

Audience: Researchers, scientists, and drug development professionals. Introduction: Voacangine, an indole alkaloid found in plants of the Voacanga genus, has been identified as a potent blocker of the human Ether-à-go-g...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Voacangine, an indole alkaloid found in plants of the Voacanga genus, has been identified as a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][4] The hERG channel is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation, a condition that increases the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes.[5][6] Therefore, a thorough evaluation of Voacangine's effect on hERG channels is a crucial step in assessing its cardiac safety profile. These application notes provide detailed protocols for investigating the interaction of Voacangine with hERG channels using the whole-cell patch-clamp technique.

Data Presentation

The inhibitory effects of Voacangine and related iboga alkaloids on the hERG channel have been quantified using whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing the hERG channel.[4] The key quantitative data are summarized in the table below.

CompoundIC50 (µM)Ki (µM)Cell LineTechniqueReference
Voacangine2.25 ± 0.343.89HEK293Whole-cell patch clamp[4]
Ibogaine (semi-synthesis via voacangine)4.09 ± 0.693.53HEK293Whole-cell patch clamp[4]
Noribogaine (Ibogaine metabolite)2.86 ± 0.682.86HEK293Whole-cell patch clamp[4]
18-Methoxycoronaridine>500.71HEK293Whole-cell patch clamp[4]

Table 1: Inhibitory potency of Voacangine and related alkaloids on hERG channels.

Experimental Protocols

The following is a detailed protocol for determining the effect of Voacangine on hERG channels using the manual whole-cell patch-clamp technique on HEK293 cells stably expressing the hERG channel. This method is considered the gold standard for accuracy and sensitivity in examining the biophysical and pharmacological properties of ion channels.[7][8]

1. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells before they reach 90% confluency.

  • Cell Preparation for Recording:

    • Wash cells with Ca2+- and Mg2+-free Phosphate-Buffered Saline (PBS).

    • Dissociate cells from the culture flask using a gentle cell detachment solution (e.g., Detachin™).

    • Centrifuge the cell suspension at 1000 rpm for 90 seconds.

    • Resuspend the cell pellet in the extracellular solution at a density of approximately 1 x 10^6 cells/mL.[5]

2. Solutions and Reagents:

  • Extracellular (Bath) Solution (in mM):

    • 140 NaCl

    • 4 KCl

    • 2 CaCl₂

    • 1 MgCl₂

    • 10 HEPES

    • 10 Glucose

    • Adjust pH to 7.4 with NaOH.[9]

  • Intracellular (Pipette) Solution (in mM):

    • 120 KCl

    • 5 MgCl₂

    • 10 EGTA

    • 10 HEPES

    • 5 Na₂ATP

    • Adjust pH to 7.2 with KOH.[10]

  • Voacangine Stock Solution:

    • Prepare a 10 mM stock solution of Voacangine in Dimethyl Sulfoxide (DMSO).

    • Serially dilute the stock solution in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

3. Whole-Cell Patch-Clamp Recording:

  • Equipment: Patch-clamp amplifier, data acquisition system, microscope, and micromanipulator.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Procedure:

    • Transfer the cell suspension to the recording chamber and allow cells to settle.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

    • Perform recordings at room temperature (22 ± 1°C) or physiological temperature (35–37°C).[1][7]

4. Voltage-Clamp Protocol for hERG Current Measurement:

A step-ramp protocol is recommended to assess hERG channel inhibition.[1]

  • Holding Potential: Hold the membrane potential at -80 mV.

  • Depolarizing Step: Depolarize the membrane to +40 mV for 1000 ms to activate the hERG channels.

  • Repolarizing Ramp: Repolarize the membrane from +40 mV down to -80 mV over a duration of 100 ms.

  • Repeat: This protocol should be repeated every 5 seconds.[1]

  • Current Measurement: The hERG current is measured as the peak outward current during the repolarizing ramp phase.[1]

5. Data Acquisition and Analysis:

  • Record baseline hERG currents in the extracellular solution until a stable recording is achieved (<10% rundown over 5 minutes).[11]

  • Perfuse the recording chamber with the extracellular solution containing various concentrations of Voacangine.

  • Record the steady-state hERG current at each concentration.

  • To calculate the fractional block, divide the steady-state hERG current amplitude in the presence of Voacangine by the baseline current amplitude.

  • Plot the fractional block against the Voacangine concentration and fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.[1]

Hill Equation: Fractional Block = 1 / (1 + ([Drug] / IC50)^n) Where:

  • [Drug] is the concentration of Voacangine.

  • IC50 is the concentration of Voacangine that produces 50% inhibition.

  • n is the Hill coefficient.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Electrophysiology cluster_drug_app Compound Application cluster_analysis Data Analysis cell_culture HEK293-hERG Cell Culture cell_dissociation Cell Dissociation cell_culture->cell_dissociation cell_resuspension Resuspension in Extracellular Solution cell_dissociation->cell_resuspension giga_seal Giga-seal Formation cell_resuspension->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage-Clamp Protocol whole_cell->voltage_protocol baseline_rec Record Baseline hERG Current voltage_protocol->baseline_rec voacangine_app Perfuse with Voacangine baseline_rec->voacangine_app drug_rec Record hERG Current with Drug voacangine_app->drug_rec fractional_block Calculate Fractional Block drug_rec->fractional_block dose_response Generate Dose-Response Curve fractional_block->dose_response ic50_calc Calculate IC50 (Hill Equation) dose_response->ic50_calc

Caption: Experimental workflow for evaluating Voacangine's effect on hERG channels.

signaling_pathway cluster_membrane Cardiomyocyte Membrane hERG hERG (IKr) Channel K_ion_out K+ Efflux hERG->K_ion_out Repolarization AP_Prolongation Action Potential Prolongation K_ion_out->AP_Prolongation Reduced K_ion_in K+ K_ion_in->hERG Voacangine Voacangine Voacangine->hERG Direct Block Arrhythmia Increased Risk of Arrhythmia AP_Prolongation->Arrhythmia

Caption: Voacangine's direct block of the hERG channel and its arrhythmogenic potential.

References

Application

Assaying Acetylcholinesterase Inhibition by Voacangine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Voacangine, an iboga alkaloid predominantly found in the root bark of the Voacanga africana tree, has garnered scientific interest for its dive...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voacangine, an iboga alkaloid predominantly found in the root bark of the Voacanga africana tree, has garnered scientific interest for its diverse pharmacological activities.[1] Among its bioactivities, Voacangine has been reported to exhibit inhibitory effects on acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. This document provides detailed application notes and protocols for assaying the acetylcholinesterase inhibitory activity of Voacangine, enabling researchers to screen and characterize this natural compound for its potential as a lead in drug discovery.

The protocols described herein are based on the widely accepted Ellman's method, a robust and sensitive colorimetric assay suitable for high-throughput screening. This method allows for the quantification of AChE activity and the determination of key inhibitory parameters of Voacangine.

Data Presentation: Acetylcholinesterase Inhibitory Activity of Voacangine

CompoundTarget EnzymeIC50 (µM)Ki (µM)Type of InhibitionReference
VoacangineAcetylcholinesterase (AChE)Data to be determinedData to be determinedData to be determinedExperimental Data
Donepezil (Positive Control)Acetylcholinesterase (AChE)Literature ValueLiterature ValueLiterature ValueLiterature

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method

This protocol outlines the determination of the acetylcholinesterase inhibitory activity of Voacangine using a 96-well microplate reader.

Principle: The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, the product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The resulting yellow-colored 5-thio-2-nitrobenzoate (TNB) anion can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity, and a decrease in this rate in the presence of Voacangine indicates inhibition.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Voacangine

  • Donepezil (positive control)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffered Saline (PBS), pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • AChE Solution: Prepare a stock solution of AChE in PBS (pH 8.0). The final concentration in the well should be optimized for the specific enzyme batch (typically 0.05-0.1 U/mL).

    • ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in PBS (pH 8.0).

    • Voacangine and Donepezil Solutions: Prepare stock solutions of Voacangine and Donepezil in DMSO. Serially dilute these stock solutions to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well in triplicate:

      • Blank: 20 µL of PBS (pH 8.0)

      • Control (100% Activity): 20 µL of PBS (pH 8.0) with 1% DMSO

      • Test Sample: 20 µL of Voacangine solution at various concentrations

      • Positive Control: 20 µL of Donepezil solution at various concentrations

    • Add 20 µL of AChE solution to all wells except the blank.

    • Add 120 µL of DTNB solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, with readings taken every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of Voacangine using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the rate of the control reaction and V_sample is the rate of the reaction with Voacangine.

    • Plot the percentage of inhibition against the logarithm of the Voacangine concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Kinetic Studies of Acetylcholinesterase Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Procedure:

  • Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (Voacangine).

  • Keep the concentration of the enzyme constant.

  • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as Lineweaver-Burk plots (a plot of 1/V₀ versus 1/[S], where [S] is the substrate concentration) or Dixon plots (a plot of 1/V₀ versus inhibitor concentration).

  • The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor will reveal the type of inhibition.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol (96-well plate) cluster_analysis Data Analysis AChE AChE Solution add_reagents Add Buffers, Inhibitor/Control AChE->add_reagents ATCI ATCI Solution start_reaction Initiate with ATCI ATCI->start_reaction DTNB DTNB Solution add_dtnb Add DTNB Solution DTNB->add_dtnb Voacangine Voacangine Solutions Voacangine->add_reagents Donepezil Donepezil Solutions Donepezil->add_reagents add_enzyme Add AChE Solution add_reagents->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_dtnb add_dtnb->start_reaction read_absorbance Kinetic Read at 412 nm start_reaction->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Experimental workflow for AChE inhibition assay.

ellman_reaction cluster_reaction Ellman's Reaction Principle cluster_inhibition Inhibition by Voacangine ATCI Acetylthiocholine (ATCI) Thiocholine Thiocholine ATCI->Thiocholine hydrolysis TNB TNB (yellow) Thiocholine->TNB reaction AChE AChE DTNB DTNB (colorless) Voacangine Voacangine Inhibition Inhibits Inhibition->AChE

Caption: Principle of the Ellman's method for AChE assay.

References

Method

Voacangine as a Molecular Probe in Neuroscience: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Voacangine, an iboga alkaloid naturally found in the bark of the Voacanga africana tree, is emerging as a valuable molecular probe in neuroscie...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voacangine, an iboga alkaloid naturally found in the bark of the Voacanga africana tree, is emerging as a valuable molecular probe in neuroscience research.[1][2] Its diverse pharmacological profile, characterized by interactions with a range of neuronal targets, makes it a powerful tool for investigating complex signaling pathways and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of voacangine as a molecular probe, with a focus on its interactions with ion channels and neurotransmitter systems.

Physicochemical Properties and Pharmacokinetics

Voacangine is a monoterpenoid indole alkaloid with the chemical formula C₂₂H₂₈N₂O₃.[3] Understanding its pharmacokinetic properties is crucial for designing and interpreting both in vitro and in vivo experiments.

ParameterValueSpeciesReference
Absolute Bioavailability 11-13%Rat[4][5]
Plasma Protein Binding 98.7 ± 0.29%Rat[1]
Half-life (t½) 6.0 ± 2.0 hRat[1]
Volume of Distribution (Vz) 6.1 ± 3.4 L/kgRat[1]
Clearance (CL) 1.4 ± 1 L/h/kgRat[1]

Applications in Neuroscience Research

Voacangine's utility as a molecular probe stems from its ability to modulate the activity of several key players in neuronal signaling.

Probing Transient Receptor Potential (TRP) Channels

Voacangine exhibits a complex interaction profile with thermosensitive TRP channels, making it a unique tool for dissecting their roles in sensory transduction and pain perception.[6][7]

Quantitative Data:

TargetActivityIC₅₀ / EC₅₀ (µM)Assay TypeReference
TRPV1 Antagonist (competitive with capsaicin)50Calcium Imaging[6][7]
TRPM8 Antagonist (competitive with menthol)9Calcium Imaging[6][7]
TRPM8 Antagonist (non-competitive with icilin)7Calcium Imaging[6][7]
TRPA1 Agonist8Calcium Imaging[6][7]

Experimental Protocol: Calcium Imaging of TRP Channel Activity

This protocol describes how to assess the effect of voacangine on TRP channel activity using a fluorescent calcium indicator in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the TRP channel of interest (e.g., TRPV1, TRPM8, TRPA1)

  • Voacangine

  • TRP channel agonist (e.g., capsaicin for TRPV1, menthol for TRPM8)

  • TRP channel antagonist (as a control)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader or a fluorescence microscope equipped with a calcium imaging system

Procedure:

  • Cell Culture: Culture the TRP channel-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare stock solutions of voacangine and the respective TRP channel agonist/antagonist in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in HBSS.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity (Excitation ~488 nm, Emission ~520 nm) before adding any compounds.

  • Antagonist/Agonist Application:

    • To test for antagonist activity: Pre-incubate the cells with various concentrations of voacangine for a defined period (e.g., 5-15 minutes). Then, add the specific TRP channel agonist and measure the change in fluorescence.

    • To test for agonist activity: Directly add various concentrations of voacangine to the cells and measure the change in fluorescence.

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio (F/F₀) or as a percentage of the maximal response to a saturating concentration of a known agonist.

    • For antagonist activity, calculate the IC₅₀ value by fitting the concentration-response curve to a suitable pharmacological model.

    • For agonist activity, calculate the EC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams:

TRP_Channel_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Voacangine Voacangine TRP_Channel TRP Channel (e.g., TRPV1) Voacangine->TRP_Channel Antagonizes Agonist TRP Agonist (e.g., Capsaicin) Agonist->TRP_Channel Activates Ca_Influx Ca²⁺ Influx TRP_Channel->Ca_Influx Mediates Signaling Downstream Signaling Ca_Influx->Signaling

Voacangine's antagonistic effect on a TRP channel signaling pathway.

Calcium_Imaging_Workflow A Seed TRP-expressing HEK293 cells in 96-well plate B Load cells with Fluo-4 AM calcium indicator A->B C Wash to remove excess dye B->C D Measure baseline fluorescence C->D E Pre-incubate with Voacangine (Antagonist test) or add directly (Agonist test) D->E F Add TRP channel agonist (Antagonist test) E->F If antagonist G Measure fluorescence change E->G If agonist F->G H Data analysis: Calculate IC₅₀ or EC₅₀ G->H

Workflow for a calcium imaging experiment to test voacangine's activity.

Investigating hERG Potassium Channel Blockade

Voacangine is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, an important consideration in drug development due to the potential for cardiotoxicity. This property also makes it a useful tool for studying hERG channel function and pharmacology.

Quantitative Data:

CompoundIC₅₀ (µM)Assay TypeReference
Voacangine 2.25 ± 0.34Whole-cell patch clamp

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade

This protocol outlines the procedure for measuring hERG channel currents in the presence of voacangine using the whole-cell patch-clamp technique.

Materials:

  • HEK293 cells stably expressing hERG channels

  • Voacangine

  • External solution (in mM): e.g., 135 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution (in mM): e.g., 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for patch pipettes

  • Cell culture and perfusion system

Procedure:

  • Cell Preparation: Plate hERG-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Whole-Cell Configuration:

    • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

    • Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels (e.g., +20 mV) followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.

  • Voacangine Application:

    • After recording stable baseline currents, perfuse the recording chamber with the external solution containing various concentrations of voacangine.

    • Record the hERG currents at each concentration after the effect has reached a steady state.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current before and after the application of voacangine.

    • Construct a concentration-response curve and calculate the IC₅₀ value for voacangine's blockade of the hERG channel.

Experimental Workflow Diagram:

Patch_Clamp_Workflow A Prepare hERG-expressing HEK293 cells C Establish whole-cell patch-clamp configuration A->C B Fabricate and fill patch pipettes B->C D Record baseline hERG currents C->D E Apply voltage-step protocol D->E F Perfuse with varying concentrations of Voacangine E->F G Record hERG currents in the presence of Voacangine F->G H Washout and record recovery G->H I Data analysis: Calculate IC₅₀ H->I

Workflow for a patch-clamp experiment to assess hERG channel blockade.

Exploring Neuronal Excitability and Synaptic Transmission

Extracts of Voacanga africana, containing voacangine, have been shown to modulate neuronal excitability and synaptic transmission, with evidence suggesting an interaction with dopaminergic and glutamatergic systems.

Experimental Protocol: Perforated Patch-Clamp Recording in Brain Slices

This protocol is adapted from studies on related compounds and can be used to investigate the effects of voacangine on neuronal excitability and synaptic currents.

Materials:

  • Rodent brain slices (e.g., from the parabrachial nucleus)

  • Voacangine

  • Artificial cerebrospinal fluid (aCSF)

  • Nystatin for perforated patch

  • Patch-clamp setup as described previously

  • Stimulating electrode

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome.

  • Recording Chamber: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Perforated Patch Configuration:

    • Fill the patch pipette with an internal solution containing nystatin.

    • Establish a GΩ seal on a target neuron.

    • Monitor the access resistance until it stabilizes, indicating successful perforation of the membrane patch by nystatin.

  • Recording Neuronal Activity:

    • To measure neuronal excitability: In current-clamp mode, inject current steps to elicit action potentials and measure changes in firing frequency, resting membrane potential, and input resistance in the presence of voacangine.

    • To measure synaptic currents: In voltage-clamp mode, use a stimulating electrode to evoke excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs) and measure changes in their amplitude and kinetics after applying voacangine.

  • Data Analysis: Analyze the changes in electrophysiological parameters to determine the effect of voacangine on neuronal function.

Logical Relationship Diagram:

Neuronal_Excitability_Logic Voacangine Voacangine Application Neuron Neuron in Brain Slice Voacangine->Neuron Dopa_R Dopamine Receptors Voacangine->Dopa_R Modulates NMDA_R NMDA Receptors Voacangine->NMDA_R Modulates Neuron->Dopa_R Neuron->NMDA_R Excitability Neuronal Excitability (Action Potentials) Dopa_R->Excitability Synaptic_Tx Synaptic Transmission (EPSCs/IPSCs) NMDA_R->Synaptic_Tx Outcome Modulation of Neuronal Circuit Activity Excitability->Outcome Synaptic_Tx->Outcome

Logical relationship of voacangine's potential effects on neuronal activity.

Future Directions and Unmet Needs

While voacangine shows great promise as a molecular probe, several areas require further investigation to fully realize its potential:

  • Radiolabeled Voacangine Synthesis: To date, a detailed protocol for the synthesis of radiolabeled voacangine (e.g., with ³H, ¹¹C, or ¹⁸F) has not been reported in the literature. The development of such a protocol would be a significant advancement, enabling its use in radioligand binding assays, autoradiography, and Positron Emission Tomography (PET) imaging to study the distribution and density of its binding sites in the brain.

  • Dopamine and NMDA Receptor Interactions: While preliminary evidence suggests voacangine interacts with dopaminergic and NMDA receptor systems, detailed quantitative data (e.g., Kᵢ values for different receptor subtypes) and specific protocols for using voacangine as a probe for these receptors are needed. Competitive radioligand binding assays using commercially available radioligands for these receptors would be a valuable next step.

  • In Vivo Imaging: Following the development of a radiolabeled version of voacangine, PET imaging studies could be conducted to investigate its brain kinetics, target engagement, and potential as a diagnostic or therapeutic monitoring tool.

Conclusion

Voacangine is a versatile molecular probe with a growing number of applications in neuroscience. Its well-characterized interactions with TRP and hERG channels, combined with its emerging role in modulating neuronal excitability, make it an invaluable tool for researchers. The detailed protocols and data presented in this document provide a solid foundation for utilizing voacangine in the laboratory. Further research, particularly in the areas of radiolabeling and characterization of its effects on neurotransmitter systems, will undoubtedly expand its utility and contribute to our understanding of the complex workings of the nervous system.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Voacangine Extraction

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Voacangine from plant material,...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Voacangine from plant material, primarily Voacanga africana.

Troubleshooting Guide

This guide addresses common issues encountered during Voacangine extraction experiments.

Question: My Voacangine yield is significantly lower than expected. What are the potential causes and solutions?

Answer: Low Voacangine yield can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Initial Extraction: The initial solvent extraction may not be efficiently removing all alkaloids from the plant material.

    • Solution: Ensure the plant material is finely powdered to maximize surface area. When using methods like maceration or sonication, ensure sufficient extraction time and solvent volume. For example, in an ultrasound-assisted acetone extraction, repeating the extraction until no more alkaloids are detected by TLC is crucial[1]. It is also beneficial to wet the plant material with water before the first extraction to prevent liquid retention[2].

  • Presence of Dimeric Alkaloids: A significant portion of the Voacangine in Voacanga africana root bark exists within dimeric alkaloids like voacamine and voacamidine[1][3]. Direct extraction will not isolate the Voacangine moiety from these dimers, leading to a lower than expected yield of free Voacangine.

    • Solution: Implement a dimer cleavage step after the initial extraction. This involves treating the crude extract with acid under heat to break down the dimers and release additional Voacangine. This can nearly double the total yield of Voacangine[1][3].

  • Suboptimal pH during Liquid-Liquid Extraction: The pH of the aqueous phase is critical during the acid-base purification steps.

    • Solution: When partitioning the alkaloids from an acidic aqueous solution into an organic solvent, ensure the aqueous layer is sufficiently basified (pH > 9-10) to convert the alkaloid salts into their free base form, which is more soluble in organic solvents[4][5]. Conversely, when extracting alkaloids from an organic solvent into an aqueous phase, the aqueous solution should be acidic.

  • Degradation of Voacangine: Harsh conditions, such as prolonged exposure to high temperatures or very strong acids, can lead to the degradation of Voacangine.

    • Solution: When optimizing the dimer cleavage step, monitor the reaction time and temperature to maximize cleavage while minimizing degradation. For instance, microwave-assisted heating can significantly reduce reaction time compared to conventional heating[1][3].

Question: My crude extract is difficult to purify. What are some common impurities and how can I remove them?

Answer: Crude alkaloid extracts often contain non-alkaloidal impurities that can interfere with purification.

  • Non-Alkaloidal Impurities: These can include fats, waxes, and pigments from the plant material.

    • Solution: A common initial step is defatting the powdered plant material with a non-polar solvent like n-hexane before the main extraction[6][7]. Alternatively, after an acid-base extraction, precipitating the total alkaloids from the basified aqueous solution and then redissolving them in an organic solvent can leave behind many water-soluble impurities[1][3].

  • Presence of Other Alkaloids: Voacanga africana contains other alkaloids besides Voacangine and its dimers, such as voacristine[1][3].

    • Solution: Column chromatography is typically used to separate Voacangine from other alkaloids. A silica gel column with a gradient elution system of hexane and ethyl acetate, often with a small amount of a basic modifier like ammonium hydroxide, is effective[1][3].

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for the initial extraction of Voacangine?

A1: Several solvents can be used, but acetone has been shown to be highly effective. A screening of methanol, ethyl acetate, acetone, and hexane for the extraction of alkaloids from Voacanga africana root bark in the presence of sodium bicarbonate revealed that acetone recovered the highest amount of both voacamine and voacangine[1][3]. Methanol has also been reported as a suitable solvent in other studies[8][9].

Q2: What is the principle behind acid-base extraction for alkaloids like Voacangine?

A2: Acid-base extraction relies on the basic nature of alkaloids. In an acidic aqueous solution, the nitrogen atom in the alkaloid becomes protonated, forming a salt that is soluble in water. This allows for the separation from non-basic, water-insoluble compounds. Subsequently, making the aqueous solution basic (e.g., with ammonia) deprotonates the alkaloid, converting it back to its free base form, which is soluble in organic solvents and can be extracted from the aqueous phase[2][4][5].

Q3: Can advanced extraction techniques like ultrasound or microwave assistance improve Voacangine yield?

A3: Yes, these techniques can enhance extraction efficiency and reduce extraction time.

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasound can improve solvent penetration into the plant matrix and facilitate the release of alkaloids. An acetone-based extraction of V. africana root bark was scaled up using ultrasound-assisted extraction to maximize performance[1][3].

  • Microwave-Assisted Heating: This has been effectively used to optimize the cleavage of dimeric alkaloids. Microwave irradiation at 100 W completed the reaction in just 9 minutes at 100°C, a significant reduction in time compared to the 6 hours required with conventional reflux heating[1][3][10].

Q4: What part of the Voacanga africana plant has the highest concentration of Voacangine?

A4: The root bark of Voacanga africana is known to have a high content of Voacangine and related alkaloids[1][3][11][12][13]. The stem bark also contains Voacangine, but typically at a lower concentration[3][11].

Q5: How can I increase my total Voacangine yield from the dimeric alkaloids present in the extract?

A5: The key is to perform an acid-catalyzed cleavage of the iboga-vobasine dimers (like voacamine and voacamidine). This can be achieved by heating the crude alkaloid extract in an acidic solution (e.g., 3M HCl in a water/methanol mixture). This process can yield an additional amount of Voacangine, in some cases achieving around a 50% molar yield from the cleavage reaction, which can nearly double the total isolated Voacangine from the plant material[1][3][11].

Data on Voacangine Extraction Yields

The following table summarizes quantitative data on Voacangine extraction yields from Voacanga africana root bark under different experimental conditions.

Extraction MethodPlant Material ScaleVoacangine Yield (% of dry weight)Other Major Alkaloids Isolated (% of dry weight)Reference
Acid-Base Extraction50 g~0.85%Voacristine (~0.38%), Dimeric Alkaloids (~2.41%)[1]
Ultrasound-Assisted Acetone Extraction100 g1.1 ± 0.2%Voacristine (0.46 ± 0.02%), Dimeric Alkaloids (2.9 ± 0.2%)[1]
Direct Acetone-Based Extraction0.5 kg~0.82%Voacristine (~0.45%), Dimeric Alkaloids (~3.7%)[1][3]
Total Potential Yield (with Dimer Cleavage) - ~2.0% - [1][3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Acetone Extraction of Voacangine

This protocol is based on the method described by González et al. (2021)[1].

  • Preparation: Finely powder the dried Voacanga africana root bark.

  • Extraction:

    • In an Erlenmeyer flask, add 100 g of the powdered root bark.

    • Add 10 g of sodium bicarbonate (NaHCO₃) and 800 mL of acetone.

    • Sonicate the suspension at room temperature for 30 minutes.

    • Filter the mixture through paper.

    • Repeat the extraction process on the plant residue until no alkaloids are detected in the supernatant by Thin Layer Chromatography (TLC) analysis [SiO₂, (8:2 Hexane:EtOAc) + 1% NH₄OH].

  • Concentration: Combine all the acetone extracts and concentrate them in vacuo to obtain a dark brown solid crude extract.

  • Purification: Subject the crude extract to column chromatography on silica gel using a gradient of hexane and ethyl acetate with 1% concentrated ammonium hydroxide to isolate Voacangine.

Protocol 2: Acid-Base Extraction of Voacangine

This protocol is a traditional method for alkaloid extraction[1][3][14].

  • Acidic Extraction:

    • Extract 50 g of powdered V. africana root bark with a 1% aqueous solution of HCl (6 x 250 mL) until no more Voacangine is detected by HPLC-DAD in the extract.

  • Basification and Precipitation:

    • Combine the filtered aqueous extracts.

    • Make the solution alkaline by adding concentrated ammonium hydroxide (NH₄OH). This will precipitate the total alkaloids as a brown solid.

  • Isolation of Total Alkaloids:

    • Separate the precipitate by centrifugation.

    • Dry the solid overnight at 60°C.

  • Purification:

    • Dissolve the dried solid in acetone and filter to remove insoluble impurities.

    • Evaporate the acetone in vacuo to yield the total alkaloid crude extract.

    • Purify the crude extract by column chromatography as described in Protocol 1.

Protocol 3: Cleavage of Dimeric Alkaloids to Increase Voacangine Yield

This protocol is for increasing the Voacangine yield from the crude extract containing dimeric alkaloids[3][11].

  • Reaction Setup:

    • Dissolve the mixture of dimeric alkaloids (e.g., voacamine) in a 3:2 mixture of aqueous HCl and methanol to a final HCl concentration of 3 M.

  • Heating:

    • Conventional Heating: Reflux the mixture for 6 hours.

    • Microwave-Assisted Heating: Irradiate the mixture at 100 W for approximately 9 minutes at 100°C.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Basify the solution by adding solid sodium bicarbonate (NaHCO₃).

    • Extract the aqueous suspension exhaustively with ethyl acetate.

  • Isolation:

    • Combine the organic layers, dry them over sodium sulfate (Na₂SO₄), and evaporate the solvent in vacuo.

    • Purify the resulting crude material using column chromatography (SiO₂, Hexane:EtOAc, 9:1 with 1% NH₄OH) to obtain pure Voacangine.

Visualizations

Voacangine_Extraction_Workflow Plant Powdered Voacanga africana Root Bark Extraction Extraction Plant->Extraction AcidBase Acid-Base Extraction (HCl) Extraction->AcidBase Method 1 Solvent Direct Solvent Extraction (Acetone + NaHCO₃) Extraction->Solvent Method 2 CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract Solvent->CrudeExtract DimerCleavage Dimer Cleavage (Acid + Heat) CrudeExtract->DimerCleavage Optional Optimization Purification Column Chromatography CrudeExtract->Purification DimerCleavage->CrudeExtract Enriched Extract Voacangine Pure Voacangine Purification->Voacangine

Caption: General workflow for Voacangine extraction and optimization.

Dimer_Cleavage_Pathway Voacamine Voacamine / Voacamidine (Dimeric Alkaloids) AcidHeat Acid (e.g., HCl) + Heat (Conventional or Microwave) Voacamine->AcidHeat Voacangine Voacangine AcidHeat->Voacangine Vobasine Vobasine Moiety (Byproduct) AcidHeat->Vobasine

Caption: Logical pathway for the cleavage of dimeric alkaloids.

References

Optimization

Technical Support Center: Troubleshooting Voacangine Instability in Solution

For researchers, scientists, and drug development professionals, ensuring the stability of voacangine in solution is critical for obtaining accurate and reproducible experimental results. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of voacangine in solution is critical for obtaining accurate and reproducible experimental results. This guide provides a comprehensive resource for troubleshooting common stability issues encountered during the handling and storage of voacangine solutions.

Frequently Asked Questions (FAQs)

Q1: My voacangine solution appears cloudy or has precipitated. What should I do?

A1: Voacangine has low solubility in aqueous buffers. Precipitation can occur if the concentration exceeds its solubility limit or if the solvent composition changes.

  • Immediate Action: Try to redissolve the precipitate by gentle warming and sonication.

  • Preventative Measures:

    • Prepare stock solutions in appropriate organic solvents like DMSO, ethanol, or chloroform where voacangangine is more soluble.[1]

    • When diluting into aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility. A common practice is to first dissolve voacangine in DMSO and then dilute with an aqueous buffer. For instance, a 1:3 solution of DMSO:PBS (pH 7.2) can be used, but it is recommended not to store this aqueous solution for more than one day.[2]

    • Filter the solution through a 0.22 µm syringe filter after dissolution to remove any undissolved particles.

Q2: I suspect my voacangine has degraded. What are the common causes of degradation?

A2: Voacangine, an indole alkaloid, is susceptible to degradation under several conditions:

  • pH Extremes: Both acidic and alkaline conditions can promote hydrolysis of the ester group and other rearrangements. Voacangine can decompose in the presence of strong acids (like HCl) or bases (like KOH), especially at elevated temperatures.

  • Oxidation: Exposure to air and light can lead to oxidation of the indole ring and the isoquinuclidine core. Known oxidation products include voacangine hydroxyindolenine and 3-oxovoacangine.

  • Light Exposure: Voacangine is known to be sensitive to UV light, which can accelerate degradation.[3] It is advisable to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical degradation reactions.

Q3: How should I prepare and store voacangine stock solutions to ensure long-term stability?

A3: Proper preparation and storage are key to maintaining the integrity of your voacangine stock solutions.

  • Solvent Selection: For long-term storage, prepare high-concentration stock solutions in anhydrous DMSO.

  • Storage Conditions:

    • Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.

    • For DMSO stock solutions, it is recommended to aliquot into smaller, single-use vials to avoid repeated freeze-thaw cycles. While some studies on general compound libraries in DMSO show stability over multiple freeze-thaw cycles, it is a best practice to minimize them for sensitive compounds.

    • Protect from light by storing in amber vials or a dark freezer.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Troubleshooting Guide: Identifying and Resolving Instability Issues

This section provides a systematic approach to troubleshooting voacangine instability.

Problem: Inconsistent or unexpected experimental results.

This could be a primary indicator of voacangine degradation.

Step 1: Visually Inspect the Solution

  • Observation: Check for any visual changes such as color change, cloudiness, or precipitation.

  • Action: If any changes are observed, refer to the solubility and precipitation FAQ (Q1).

Step 2: Verify Solution Preparation and Storage

  • Questions to Ask:

    • What solvent was used to prepare the stock solution?

    • What is the concentration of the stock and working solutions?

    • How was the solution stored (temperature, light exposure, container type)?

    • How old is the solution?

    • How many times has the stock solution been freeze-thawed?

  • Action: Compare your procedures with the recommended practices in the storage FAQ (Q3). If deviations are found, prepare a fresh solution.

Step 3: Analytical Confirmation of Degradation

  • Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your voacangine solution.

  • Procedure:

    • Analyze a sample of your current voacangine solution.

    • Compare the chromatogram to a reference chromatogram of a freshly prepared, high-purity voacangine standard.

    • Look for the appearance of new peaks (degradation products) and a decrease in the area of the main voacangine peak.

  • Action: If significant degradation is confirmed, discard the old solution and prepare a fresh one, paying close attention to proper handling and storage procedures.

Data Presentation: Voacangine Solubility

SolventSolubilityReference
ChloroformSoluble[1][4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
DMSO~16 mg/mL[2]
Dimethyl formamide~16 mg/mL[2]
AcetoneSoluble[1][4]
EthanolSoluble[3]
Aqueous BuffersSparingly soluble[2]
1:3 DMSO:PBS (pH 7.2)~0.33 mg/mL[2]
WaterInsoluble[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Voacangine

This protocol is designed to intentionally degrade voacangine under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of voacangine in methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of voacangine in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed sample in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of voacangine (100 µg/mL in methanol) to direct sunlight for 8 hours or in a photostability chamber.

    • Keep a control sample in the dark at the same temperature.

3. Analysis:

  • Analyze all stressed samples and a control (unstressed) sample using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for Voacangine

This method can be used to separate voacangine from its potential degradation products, allowing for accurate quantification of the parent compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and ammonium formate buffer (pH can be optimized, starting around pH 4-5).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.[5]

  • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the forced degradation study, where the method must be able to resolve the voacangine peak from all degradation product peaks.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Voacangine Instability Start Inconsistent Experimental Results Visual_Inspection Visually Inspect Solution (Color, Precipitate) Start->Visual_Inspection Check_Protocols Review Preparation & Storage Protocols Visual_Inspection->Check_Protocols No visual change Precipitation_Issue Address Solubility/Precipitation (See FAQ Q1) Visual_Inspection->Precipitation_Issue Precipitate/Cloudiness Protocol_Deviation Protocol Deviation Found? Check_Protocols->Protocol_Deviation Analytical_Confirmation Confirm Degradation via HPLC Degradation_Confirmed Degradation Confirmed? Analytical_Confirmation->Degradation_Confirmed Prepare_Fresh Prepare Fresh Solution (Follow Best Practices) Precipitation_Issue->Prepare_Fresh Protocol_Deviation->Analytical_Confirmation No Protocol_Deviation->Prepare_Fresh Yes Degradation_Confirmed->Prepare_Fresh Yes End Problem Resolved Degradation_Confirmed->End No, investigate other factors Prepare_Fresh->End

Caption: Troubleshooting workflow for identifying and resolving voacangine instability issues.

cluster_degradation Potential Degradation Pathways of Voacangine Voacangine Voacangine Hydrolysis Hydrolysis (Acid/Base Catalyzed) Voacangine->Hydrolysis Oxidation Oxidation (Air/Light) Voacangine->Oxidation Photodegradation Photodegradation (UV Light) Voacangine->Photodegradation Hydrolysis_Products Hydrolyzed Products (e.g., cleavage of ester) Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidized Products (e.g., Voacangine Hydroxyindolenine, 3-Oxovoacangine) Oxidation->Oxidation_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Factors leading to the degradation of voacangine in solution.

cluster_storage Recommended Storage Protocol for Voacangine Stock Solutions Start High-Purity Voacangine Solid Dissolve Dissolve in Anhydrous DMSO (High Concentration) Start->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C or -80°C Protected from Light Aliquot->Store Use Equilibrate to RT before Opening for Use Store->Use

Caption: Best practices for the preparation and storage of voacangine stock solutions.

References

Troubleshooting

Technical Support Center: Purity Enhancement of Semi-Synthetic Ibogaine from Voacangine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of semi-synthetic ibogaine derived from voacangine. It includes detail...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of semi-synthetic ibogaine derived from voacangine. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the semi-synthesis and purification of ibogaine from voacangine.

Issue Potential Cause(s) Recommended Solution(s) Monitoring/Verification
Incomplete Saponification of Voacangine Insufficient reaction time or temperature. Inadequate amount of base (e.g., KOH). Poor solvent quality.Extend the reflux time, monitoring the reaction progress every 1-2 hours. Add an additional portion of the base. Ensure the use of dry, high-purity ethanol.Use Thin Layer Chromatography (TLC) to monitor the disappearance of the voacangine spot.
Incomplete Decarboxylation Insufficient heating time or temperature after acidification. Incorrect pH for the acidification step.Increase the reflux time in the acidic solution. Ensure the pH is strongly acidic (pH < 2) before heating.Monitor the reaction for the cessation of CO2 evolution (bubbling). Use TLC to confirm the formation of ibogaine and the absence of the voacangic acid intermediate.
Product Discoloration (Brown or Yellow Ibogaine HCl) Oxidation of the indole ring during the reaction or work-up. Presence of colored impurities from the starting material or side reactions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Treat the solution of the final product with activated carbon before crystallization.[1][2][3]Visual inspection of the solution and the final crystalline product.
Low Yield of Recrystallized Ibogaine Using an excessive amount of solvent for recrystallization. Cooling the solution too rapidly, leading to the formation of small crystals that are difficult to filter. Significant amount of product remaining in the mother liquor.Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer. Concentrate the mother liquor and perform a second crystallization to recover more product.Weigh the dried product and calculate the percent yield. Analyze the mother liquor by TLC to estimate the amount of remaining product.
"Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute. The presence of significant impurities lowers the melting point of the mixture.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Re-dissolve the oil in a larger volume of hot solvent and try to cool it down even more slowly. Purify the crude product by column chromatography before attempting recrystallization.Visual inspection of the cooling solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in semi-synthetic ibogaine from voacangine?

A1: The most common impurities include unreacted voacangine, the intermediate voacangic acid (if decarboxylation is incomplete), and potentially side-products such as norvoacangine.[4] If the starting voacangine is impure, related alkaloids from the Voacanga africana extract may also be present.

Q2: How can I monitor the progress of the saponification and decarboxylation reactions?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reactions.[4] For the saponification step, the disappearance of the voacangine spot and the appearance of a more polar spot (voacangic acid) indicate the reaction is proceeding. For decarboxylation, the disappearance of the voacangic acid spot and the appearance of the ibogaine spot confirm the conversion.

Q3: What is the best solvent for recrystallizing ibogaine hydrochloride?

A3: Ethanol (95-100%) is a commonly used and effective solvent for the recrystallization of ibogaine hydrochloride.[5] Other solvents that can be considered include isopropanol, toluene, and various mixtures, but ethanol generally provides a good balance of solubility at high temperatures and insolubility at low temperatures for ibogaine HCl.

Q4: My final ibogaine HCl product is a brownish powder. Is it still usable and how can I purify it further?

A4: A brownish color indicates the presence of impurities, likely due to oxidation. While the product may contain ibogaine, its purity is compromised. To decolorize it, you can dissolve the powder in the recrystallization solvent, add a small amount of activated carbon, heat the mixture, and then filter it hot to remove the carbon before proceeding with the crystallization.[1][2][6][3]

Q5: What analytical methods are recommended for determining the final purity of ibogaine?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most accurate methods for determining the purity of the final ibogaine product and identifying any residual impurities.[7][8][9]

Quantitative Data on Purification

The purity of semi-synthetic ibogaine can be significantly improved through various purification techniques. The following table summarizes the expected purity levels at different stages.

Purification Stage Description Typical Purity Range (%) Key Impurities Present
Crude Ibogaine (Post-synthesis) The product obtained directly after the decarboxylation and initial work-up.70-85%[10]Unreacted voacangine, voacangic acid, various side-products.
After Single Recrystallization Ibogaine HCl crystallized once from a suitable solvent like ethanol.~95%Trace amounts of voacangine and other structurally related alkaloids.
After Multiple Recrystallizations Ibogaine HCl that has undergone two or more recrystallizations.>98%Minimal traces of related alkaloids.
After Column Chromatography Ibogaine purified by silica gel column chromatography.>99%Very low levels of impurities, depending on the separation efficiency.

Experimental Protocols

Protocol 1: Semi-synthesis of Ibogaine from Voacangine

This protocol details the two-step conversion of voacangine to ibogaine.

Step 1: Saponification of Voacangine

  • In a round-bottom flask, dissolve voacangine in a 3:2 mixture of ethanol and water (e.g., for 0.55 g of voacangine, use 37 mL of the solvent mixture).[7]

  • Add 10 equivalents of potassium hydroxide (KOH).[7]

  • Bubble argon or nitrogen through the solution for 15 minutes to remove oxygen.[7]

  • Heat the mixture to reflux and maintain for 12-15 hours.[7]

  • Monitor the reaction for the consumption of voacangine using TLC.

Step 2: Decarboxylation of the Intermediate

  • After the saponification is complete, allow the solution to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.[7]

  • Add 5 N hydrochloric acid (HCl) (approximately 37 equivalents) and heat the solution to reflux for 15 minutes.[7]

  • Cool the solution to room temperature and neutralize it by carefully adding solid sodium bicarbonate until CO2 evolution ceases.[7]

  • Extract the aqueous phase multiple times with ethyl acetate.[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude ibogaine free base.[7]

Protocol 2: Purification of Ibogaine by Recrystallization
  • Dissolve the crude ibogaine free base in a minimal amount of hot ethanol.

  • Slowly add concentrated HCl dropwise until the pH is acidic to precipitate ibogaine hydrochloride.

  • Alternatively, dissolve crude ibogaine hydrochloride in a minimal amount of hot 95% ethanol.[5]

  • If the solution is colored, add a small amount of activated carbon and keep the solution hot for 10-15 minutes.

  • Filter the hot solution through a pre-heated funnel to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Place the flask in a refrigerator and then a freezer to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain purified ibogaine hydrochloride.

Protocol 3: Purification of Ibogaine by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or toluene) and pack a chromatography column.

  • Dissolve the crude ibogaine in a minimal amount of the mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexane or toluene, often with a small amount of a basic modifier like ammonium hydroxide (e.g., Hexane:Ethyl Acetate 8:2 + 1% NH4OH) to prevent tailing of the amine.[11]

  • Collect fractions and analyze them by TLC to identify those containing pure ibogaine.

  • Combine the pure fractions and evaporate the solvent to yield highly purified ibogaine.

Visualizations

experimental_workflow Workflow for Semi-Synthesis and Purification of Ibogaine cluster_synthesis Semi-Synthesis cluster_purification Purification voacangine Voacangine saponification Saponification (KOH, EtOH/H2O, Reflux) voacangine->saponification intermediate Voacangic Acid Intermediate saponification->intermediate decarboxylation Decarboxylation (HCl, Reflux) intermediate->decarboxylation crude_ibogaine Crude Ibogaine decarboxylation->crude_ibogaine recrystallization Recrystallization (Ethanol) crude_ibogaine->recrystallization column_chromatography Column Chromatography (Silica Gel) crude_ibogaine->column_chromatography pure_ibogaine High-Purity Ibogaine recrystallization->pure_ibogaine column_chromatography->pure_ibogaine

Caption: Workflow for the semi-synthesis of ibogaine from voacangine and subsequent purification steps.

troubleshooting_logic Troubleshooting Logic for Ibogaine Purification start Crude Product Analysis incomplete_reaction Incomplete Reaction? start->incomplete_reaction discoloration Discoloration? incomplete_reaction->discoloration No extend_reaction Extend Reaction Time / Adjust Conditions incomplete_reaction->extend_reaction Yes low_yield Low Yield? discoloration->low_yield No activated_carbon Treat with Activated Carbon discoloration->activated_carbon Yes recover_from_mother_liquor Recover from Mother Liquor low_yield->recover_from_mother_liquor Yes purification Proceed to Purification low_yield->purification No extend_reaction->start activated_carbon->low_yield recover_from_mother_liquor->purification final_product Pure Ibogaine purification->final_product

References

Optimization

Technical Support Center: Overcoming Poor Bioavailability of Voacangine in Animal Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailabili...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of voacangine in animal studies.

Troubleshooting Guides

Problem: Low and Variable Oral Bioavailability of Voacangine

Symptoms:

  • Inconsistent plasma concentrations of voacangine following oral administration.

  • Low Area Under the Curve (AUC) values compared to intravenous (IV) administration.

  • Absolute oral bioavailability significantly below 100%.

Possible Causes:

  • Poor Aqueous Solubility: Voacangine is a lipophilic compound with low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.

  • First-Pass Metabolism: Significant metabolism of voacangine in the liver and/or intestinal wall before it reaches systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters may actively pump voacangine back into the intestinal lumen, reducing its net absorption.

  • Degradation in the Gastrointestinal (GI) Tract: Potential degradation of the compound due to the harsh pH environment of the stomach.

Suggested Solutions:

  • Formulation Strategies to Enhance Solubility and Dissolution:

    • Lipid-Based Formulations:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating voacangine in an isotropic mixture of oils, surfactants, and co-solvents can lead to the formation of fine oil-in-water emulsions in the GI tract, increasing the surface area for absorption.

      • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Encapsulating voacangine within a solid lipid core can protect it from degradation and enhance its uptake.

    • Polymeric Nanoparticles: Encapsulation in biodegradable polymers can improve stability and provide controlled release.

    • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of voacangine.

  • Inhibition of First-Pass Metabolism and Efflux Pumps:

    • Co-administration with Inhibitors: Administering voacangine with known inhibitors of relevant cytochrome P450 enzymes or P-gp (e.g., piperine, quercetin) may increase its systemic exposure. Note: This requires careful dose consideration to avoid toxicity.

  • Route of Administration Modification (for preclinical studies):

    • While the focus is on oral bioavailability, initial studies using alternative routes like intraperitoneal or subcutaneous injection can help establish baseline systemic exposure and efficacy, providing a benchmark for oral formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of voacangine in animal models?

A1: Studies in male Wistar rats have shown that the absolute oral bioavailability of pure voacangine is approximately 11-13%. When administered as part of a hydro-ethanolic extract of Voacanga africana root bark, the bioavailability was even lower, at around 8%.[1][2]

Q2: I am observing high variability in my pharmacokinetic data after oral gavage of a simple voacangine suspension. What could be the reason?

A2: High variability is common for poorly soluble compounds like voacangine when administered as a simple suspension. This can be due to inconsistent wetting and dissolution of the drug particles in the GI tract, leading to erratic absorption. The physiological state of the animal (e.g., fasted vs. fed) can also significantly impact the absorption of lipophilic drugs. Utilizing a solubilization technique, such as a lipid-based formulation, can help reduce this variability.

Q3: What are the key considerations when developing a Self-Emulsifying Drug Delivery System (SEDDS) for voacangine?

A3: Key considerations for developing a voacangine SEDDS include:

  • Excipient Selection: Screening for oils, surfactants, and co-solvents that provide the best solubility for voacangine and are biocompatible.

  • Phase Diagram Construction: Creating ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that lead to efficient self-emulsification.

  • Droplet Size Analysis: Characterizing the globule size of the resulting emulsion upon dilution in an aqueous medium. Smaller droplet sizes (in the nano-range) are generally preferred for better absorption.

  • In Vitro Dissolution/Dispersion Testing: Assessing the release profile of voacangine from the SEDDS in simulated gastric and intestinal fluids.

Q4: Are there any known signaling pathways affected by voacangine that I should be aware of during my in vivo studies?

A4: Yes, voacangine has been shown to inhibit the PI3K/AKT signaling pathway, which is involved in cell proliferation and survival. This is particularly relevant in cancer research. Additionally, voacangine is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which could have implications for cardiotoxicity.[1][3]

Q5: Can I use a commercially available vehicle to improve the oral absorption of voacangine in my initial animal studies?

A5: For preliminary studies, you could consider using commercially available lipid-based vehicles or solutions containing solubilizing agents like polyethylene glycol (PEG), propylene glycol, or Tween 80. However, for more robust and reproducible results, developing a formulation specifically optimized for voacangine is recommended.

Data Presentation

Table 1: Pharmacokinetic Parameters of Voacangine in Male Wistar Rats

FormulationDoseRouteCmax (ng/mL)Tmax (h)t1/2 (h)Absolute Bioavailability (%)Reference
Pure Voacangine5 mg/kgi.v.--6.0 ± 2.0-[1]
Pure Voacangine25 mg/kgp.o.103.3 ± 35.11.5 ± 0.8-11[1]
Pure Voacangine50 mg/kgp.o.186.2 ± 67.82.1 ± 1.5-13[1]
V. africana Extract500 mg/kgp.o.119.5 ± 36.82.3 ± 1.1-8[1]

Experimental Protocols

Pharmacokinetic Study of Voacangine in Wistar Rats

This protocol is a summary of the methodology described in the literature for determining the pharmacokinetic profile of voacangine.

1. Animal Model:

  • Species: Male Wistar rats.

  • Housing: Housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum. Animals should be fasted overnight before oral administration.

2. Formulation Preparation:

  • Intravenous (IV) Formulation: Dissolve voacangine in a suitable vehicle, such as a mixture of polyethylene glycol and saline, to the desired concentration (e.g., for a 5 mg/kg dose).

  • Oral (p.o.) Formulation (Suspension): Suspend the pure voacangine powder in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

  • Oral (p.o.) Formulation (Extract): Prepare a hydro-ethanolic extract of Voacanga africana root bark and quantify the voacangine content. Dilute the extract in a suitable vehicle to the desired dosage.

3. Administration:

  • IV Administration: Administer the voacangine solution as a bolus injection via the tail vein.

  • Oral Administration: Administer the voacangine suspension or extract solution via oral gavage.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5. Bioanalytical Method:

  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate voacangine and an internal standard.

  • Chromatography: Use a suitable C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify voacangine and the internal standard.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

G cluster_0 Voacangine Action on PI3K/AKT Signaling Pathway Voacangine Voacangine PI3K PI3K Voacangine->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl2 AKT->Bcl2 Activates Bax Bax AKT->Bax Inhibits CellProliferation CellProliferation mTOR->CellProliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Voacangine's inhibitory effect on the PI3K/AKT signaling pathway.

G cluster_1 Experimental Workflow for Voacangine Bioavailability Study Formulation Formulation (IV & Oral) AnimalDosing Animal Dosing (Wistar Rats) Formulation->AnimalDosing BloodSampling Blood Sampling (Time Points) AnimalDosing->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation LCMS LC-MS/MS Analysis PlasmaSeparation->LCMS PKAnalysis Pharmacokinetic Analysis LCMS->PKAnalysis

Caption: Workflow for a typical voacangine pharmacokinetic study.

G cluster_2 Strategies to Overcome Poor Bioavailability of Voacangine PoorBioavailability Poor Oral Bioavailability LowSolubility Low Aqueous Solubility PoorBioavailability->LowSolubility FirstPass First-Pass Metabolism PoorBioavailability->FirstPass Efflux Efflux by Transporters PoorBioavailability->Efflux SEDDS SEDDS LowSolubility->SEDDS Nanoparticles Nanoparticles LowSolubility->Nanoparticles Cyclodextrins Cyclodextrins LowSolubility->Cyclodextrins Inhibitors Co-administration with Inhibitors FirstPass->Inhibitors Efflux->Inhibitors

Caption: Logical relationships between causes of poor bioavailability and potential solutions.

References

Troubleshooting

Mitigating Voacangine-induced cytotoxicity in cell lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Voacangine-induced cytotoxicity in cell lin...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Voacangine-induced cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Voacangine-induced cytotoxicity?

A1: Voacangine primarily induces cytotoxicity through the induction of apoptosis (programmed cell death).[1][2][3] This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to the activation of a cascade of cellular events, including the activation of caspases and modulation of the Bcl-2 family of proteins.[1][3]

Q2: At what concentrations is Voacangine typically cytotoxic?

A2: The cytotoxic concentration of Voacangine, often represented as the half-maximal inhibitory concentration (IC50), varies depending on the cell line. For instance, in SCC-1 human oral cancer cells, the IC50 has been reported to be 9 µM, while it is significantly higher (100 µM) in normal hTRET-OME cells, suggesting some level of selectivity for cancer cells.[1][3][4] It is crucial to perform a dose-response experiment to determine the IC50 in your specific cell line.

Q3: My goal is to study the non-cytotoxic effects of Voacangine, but my cells are dying. What can I do?

A3: To study non-cytotoxic effects, you can try several strategies to mitigate Voacangine-induced cell death. These include lowering the concentration of Voacangine, reducing the exposure time, or co-incubating the cells with cytoprotective agents such as antioxidants or caspase inhibitors.[5]

Q4: How can I determine if my cells are undergoing apoptosis or necrosis?

A4: An Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is a standard method to differentiate between apoptosis and necrosis.[2][6][7] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a characteristic of late apoptosis and necrosis.[6]

Troubleshooting Guides

Issue 1: High levels of cell death observed at desired experimental concentrations.
  • Possible Cause 1: Voacangine concentration is too high.

    • Solution: Perform a dose-response curve to determine the IC50 of Voacangine in your specific cell line. For non-cytotoxic studies, work at concentrations well below the IC50.

  • Possible Cause 2: The cell line is particularly sensitive to Voacangine.

    • Solution: If possible, test the effects of Voacangine on a less sensitive cell line to achieve your experimental goals.

  • Possible Cause 3: The experimental duration is too long.

    • Solution: Conduct a time-course experiment to determine the onset of cytotoxicity. It may be possible to perform your experiment at an earlier time point before significant cell death occurs.

Issue 2: How to mitigate Voacangine-induced cytotoxicity to study other cellular effects.
  • Strategy 1: Co-treatment with an antioxidant.

    • Rationale: Voacangine has been shown to induce the production of Reactive Oxygen Species (ROS), which can trigger apoptosis.[1][3] An antioxidant can help to neutralize these ROS.

    • Recommendation: Co-incubate your cells with N-acetylcysteine (NAC). A starting concentration of 1-5 mM NAC for 1-2 hours prior to and during Voacangine treatment can be effective.[5][8]

  • Strategy 2: Co-treatment with a pan-caspase inhibitor.

    • Rationale: Voacangine-induced apoptosis is dependent on the activation of caspases, which are key executioner proteins in the apoptotic pathway.[1]

    • Recommendation: Use a pan-caspase inhibitor such as Z-VAD-FMK. Pre-incubating cells with 20 µM Z-VAD-FMK for 1-2 hours before and during Voacangine treatment can block the apoptotic cascade.[5][9]

  • Strategy 3: Modulate cell culture conditions.

    • Rationale: The concentration of serum in the culture medium can influence the bioavailability and cytotoxicity of a compound.[10]

    • Recommendation: Experiment with different serum concentrations in your culture medium. Higher serum concentrations may sometimes reduce the cytotoxic effects of a compound.[10][11]

Quantitative Data

Table 1: IC50 Values of Voacangine in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
SCC-1Human Oral Cancer9[1][3][4]
hTRET-OMENormal Human Oral Cells100[1][3][4]
HK-1Human Nasopharyngeal Carcinoma20-25 (effective concentration)[12]
HUVECHuman Umbilical Vein Endothelial Cells18[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[1][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of Voacangine (and/or mitigating agents) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][12]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[3][12]

Apoptosis Detection (Annexin V/PI Staining)

This protocol distinguishes between viable, apoptotic, and necrotic cells.[2][6][7]

  • Cell Collection: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the overall levels of reactive oxygen species within the cells.[16][17][18]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with Voacangine (and/or mitigating agents) for the desired time.

  • DCFH-DA Loading: Remove the treatment medium, wash the cells with PBS, and then incubate the cells with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[18]

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[18]

Western Blot Analysis for Apoptosis-Related Proteins

This protocol allows for the detection of key proteins involved in the apoptotic pathway.[4][19][20]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved Caspase-3, Bax, Bcl-2, p-AKT, total AKT, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. The ratio of Bax/Bcl-2 or cleaved Caspase-3/total Caspase-3 can be calculated to assess the level of apoptosis.[4]

Visualizations

Voacangine_Cytotoxicity_Pathway Voacangine Voacangine ROS ↑ Reactive Oxygen Species (ROS) Voacangine->ROS PI3K_AKT PI3K/AKT Pathway Voacangine->PI3K_AKT Inhibits Bcl2_Family Bax ↑ / Bcl-2 ↓ ROS->Bcl2_Family Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Caspase3 Caspase-3 Activation Bcl2_Family->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathway of Voacangine-induced cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Is concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response (MTT Assay) Check_Concentration->Dose_Response No Mitigation_Needed Need to mitigate for non-cytotoxic studies? Check_Concentration->Mitigation_Needed Yes Lower_Concentration Use lower concentration or shorter duration Dose_Response->Lower_Concentration Lower_Concentration->Mitigation_Needed Co_treatment Co-treat with: - Antioxidant (NAC) - Caspase Inhibitor (Z-VAD-FMK) Mitigation_Needed->Co_treatment Yes Assess_Mitigation Assess Viability (MTT Assay) Co_treatment->Assess_Mitigation Success Cytotoxicity Mitigated Assess_Mitigation->Success Successful Failure If still high, reconsider experimental approach Assess_Mitigation->Failure Unsuccessful

Caption: Experimental workflow for troubleshooting cytotoxicity.

Logical_Relationships Voacangine Voacangine ROS ROS Production Voacangine->ROS Induces Apoptosis Apoptosis Voacangine->Apoptosis Induces ROS->Apoptosis Leads to Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Causes NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits Caspase_Inhibitor Z-VAD-FMK (Caspase Inhibitor) Caspase_Inhibitor->Apoptosis Inhibits

Caption: Logical relationships in Voacangine cytotoxicity.

References

Optimization

Technical Support Center: Total Synthesis of Voacangine

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the complex total synthesis of Voacangine. The content addresses common experimental challenges and offers insights int...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the complex total synthesis of Voacangine. The content addresses common experimental challenges and offers insights into strategic planning for this intricate molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the total synthesis of Voacangine and related iboga alkaloids considered a major challenge?

A1: The total synthesis of Voacangine is exceptionally difficult due to several intrinsic molecular features. Efficient and scalable enantioselective total syntheses are still lacking, which is why most researchers rely on direct extraction from natural sources like Voacanga africana or semi-synthetic methods.[1][2][3] The primary challenges include:

  • Complex Polycyclic Architecture: The molecule features a rigid, sterically hindered iboga skeleton which is difficult to assemble.

  • Stereochemical Complexity: Voacangine possesses multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry requires sophisticated asymmetric synthesis strategies.[4][5]

  • Reactive Moieties: The presence of an indole nucleus and a basic isoquinuclidine nitrogen requires careful management of reactivity throughout the synthetic sequence.

Q2: What are the most significant hurdles when constructing the core isoquinuclidine ring system of Voacangine?

A2: The construction of the bridged bicyclic isoquinuclidine core is a critical and often problematic phase of the synthesis. A key strategy employed in the synthesis of related iboga alkaloids is the Diels-Alder cycloaddition to form the characteristic six-membered ring and set crucial stereocenters.[5][6] Challenges in this step can include poor regioselectivity, low yields, and difficulty in controlling the facial selectivity of the cycloaddition, which is essential for establishing the correct stereochemistry.

Q3: My key cycloaddition reaction for forming the carbocyclic core is showing low yield and poor stereoselectivity. What steps can I take to troubleshoot this?

A3: Low efficiency in the key cycloaddition step is a common bottleneck. Consider a systematic approach to optimization:

  • Reagent and Substrate Purity: Ensure the diene and dienophile are of the highest possible purity. Trace impurities can inhibit catalysts or lead to side reactions.

  • Solvent and Temperature Screening: The polarity of the solvent and the reaction temperature can dramatically influence the transition state of the cycloaddition. Screen a range of solvents and temperatures to find optimal conditions.

  • Catalyst Evaluation: For catalyzed variants (e.g., Lewis acid-catalyzed Diels-Alder), screen different catalysts and catalyst loadings. The choice of Lewis acid can alter both the rate and the stereochemical outcome.

  • Substrate Modification: If optimization fails, consider minor structural modifications to the diene or dienophile to reduce steric hindrance or alter their electronic properties, which may favor the desired reaction pathway.

G start Low Yield in Cycloaddition Step purity Verify Purity of Starting Materials start->purity Step 1 conditions Optimize Reaction Conditions purity->conditions Step 2 catalyst Screen Catalysts (if applicable) conditions->catalyst Step 3 sub_temp Temperature conditions->sub_temp sub_solvent Solvent conditions->sub_solvent sub_time Time conditions->sub_time substrate Consider Substrate Modification catalyst->substrate Step 4 result Improved Yield & Stereoselectivity substrate->result

Troubleshooting workflow for a low-yielding cycloaddition reaction.

Q4: What is the best approach for managing protecting groups during the synthesis of Voacangine?

A4: A robust and orthogonal protecting group strategy is critical for success.[7][8] Voacangine's structure contains two key nitrogen atoms with different reactivities: the indole nitrogen (N-H) and the isoquinuclidine nitrogen.

  • Indole Nitrogen: This N-H is weakly acidic and can interfere with basic or organometallic reagents. It is often protected with groups like sulfonyl (e.g., Tosyl) or carbamate derivatives.

  • Isoquinuclidine Nitrogen: This tertiary amine is basic and nucleophilic. In some synthetic routes, it may be necessary to carry it as a quaternary salt or a protected precursor amine to temper its reactivity.

  • Orthogonal Strategy: You must select protecting groups that can be removed under different, non-interfering conditions (e.g., one acid-labile group like Boc and one removed by hydrogenolysis like Cbz).[9] This allows for the selective deprotection and functionalization of different parts of the molecule without affecting other protected sites.

G voacangine Voacangine Core Indole N-H Isoquinuclidine N pg_indole Indole Protection (e.g., SEM, Tosyl) voacangine:n1->pg_indole pg_amine Amine Protection (e.g., Boc, Cbz) voacangine:n2->pg_amine deprotect_indole Deprotection (e.g., Fluoride, Reductive) pg_indole->deprotect_indole Selective Removal deprotect_amine Deprotection (e.g., Acid, Hydrogenolysis) pg_amine->deprotect_amine Selective Removal

Logic diagram for an orthogonal protecting group strategy.

Q5: I am attempting late-stage functionalization, specifically oxidation, but am getting a complex mixture of products. How can I improve regioselectivity?

A5: Late-stage functionalization of the rigid Voacangine core is notoriously difficult. The regioselectivity of reactions like oxidation is highly dependent on the reagent and the subtle electronic properties of the scaffold. A study on the oxidation of Voacangine and Ibogaine found that the C16-carboxymethyl ester in Voacangine stabilizes the molecule towards oxidation compared to Ibogaine.[10] However, this ester group also enhances the reactivity of the isoquinuclidinic nitrogen, which can lead to regioselective iminium formation and subsequent oxidation at the C3 position.[10] To improve selectivity, try milder or more sterically demanding oxidizing agents and carefully control reaction stoichiometry and temperature.

Quantitative Data on Voacangine Yields

While data on total synthesis yields are scarce due to the immense difficulty, extensive research exists on optimizing yields from natural sources. This data underscores why extraction and semi-synthesis remain the preferred methods.

Table 1: Isolated Yields of Voacangine from Voacanga africana Root Bark

Extraction/Methodology Voacangine Yield (% of dry weight) Co-isolated Dimers (% of dry weight) Reference
Acid-Base Extraction ~0.9% Not specified [2]
Direct Acetone-Based Extraction 0.8% - 1.1% ~3.7% [1][3]

| Acetone Extraction + Dimer Cleavage | ~2.0% (total potential) | N/A |[1][2] |

Table 2: Optimization of Voacamine Dimer Cleavage to Yield Voacangine

Conditions Temperature (°C) Time Voacangine Molar Yield Reference
3 M HCl (Conventional Heating) Reflux 6 h 31% [2]
3 M HCl (Microwave) 100 °C 9 min 30% [2]
3 M HCl (Microwave) 80 °C 30 min 23% [3]

| 3 M HCl + 1-Propanethiol (Conventional) | 110 °C | 2 h | 51% |[3] |

Experimental Protocols

Protocol: Cleavage of Voacamine Dimer to Increase Voacangine Yield

This protocol is adapted from optimized procedures for the acid-catalyzed cleavage of voacamine, a common dimer co-extracted with voacangine, to provide an additional source of the target molecule.[1][2] This is a critical step for maximizing the output from natural extracts.

Objective: To cleave the voacamine dimer into voacangine and a vobasinyl-derived moiety.

Materials:

  • Isolated voacamine dimer

  • 3 M Hydrochloric Acid (HCl)

  • 1-Propanethiol (scavenger)

  • Round-bottom pressure flask

  • Heating mantle with temperature control and stirrer

  • Standard workup and purification reagents (e.g., sodium bicarbonate, dichloromethane, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom pressure flask, dissolve 1.0 g of the isolated voacamine in 3 M aqueous HCl.

  • Addition of Scavenger: Add 3.0 equivalents of 1-propanethiol to the mixture. The thiol acts as a scavenger for the vobasinyl cation generated during the cleavage, preventing side reactions and improving the yield of voacangine.

  • Heating: Seal the pressure flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-2 hours. As the reaction progresses, norvoacangine may begin to form as a byproduct.[1][3]

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can then be purified by column chromatography on silica gel to isolate pure voacangine. An optimized cleavage can yield approximately 50% molar yield of voacangine from the starting dimer.[1][3]

G start Start: Isolated Voacamine Dimer dissolve 1. Dissolve in 3M HCl + 1-Propanethiol start->dissolve heat 2. Heat in Pressure Flask (110 °C, 1-2h) dissolve->heat monitor 3. Monitor by TLC/HPLC heat->monitor monitor->heat Incomplete workup 4. Cool, Neutralize (NaHCO3) & Extract (DCM) monitor->workup Reaction Complete purify 5. Purify by Column Chromatography workup->purify end End: Pure Voacangine purify->end

Experimental workflow for the cleavage of voacamine.

References

Troubleshooting

Voacangine Sample Preparation for Mass Spectrometry: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of voacangine...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of voacangine for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for extracting voacangine from Voacanga africana for mass spectrometry analysis?

A1: Two primary methods are recommended for extracting voacangine: a traditional acid-base extraction and a more direct organic solvent-based extraction.[1][2] An optimized direct acetone-based extraction has been shown to be efficient, simplifying the operational steps of the classical acid-base methodology.[1][3]

Q2: Which solvents are most effective for extracting voacangine?

A2: Methanol and acetone have been demonstrated to be highly effective solvents for voacangine extraction.[1][4][5] Acetone, in particular, has been highlighted for its ability to recover high amounts of both voacangine and its related dimeric alkaloids like voacamine.[1]

Q3: What are the expected yields of voacangine from Voacanga africana root bark?

A3: The yield of voacangine can vary, but studies have reported yields of approximately 0.82% to 1.1% of the dried root bark weight using an acetone-based extraction method.[1][3]

Q4: How can I prepare voacangine samples for direct analysis by mass spectrometry without extensive cleanup?

A4: For rapid analysis, Direct Analysis in Real Time (DART) mass spectrometry can be used. Samples can be prepared by either cutting the Voacanga africana seeds in half to expose the inner core or by grinding the seeds into a fine powder for direct analysis.[6][7]

Q5: Is voacangine stable in common laboratory solvents?

A5: While specific stability data for voacangine in various solvents is not extensively documented in the provided search results, it is known to be soluble in ethanol.[8] For general guidance, it is recommended to store alkaloid solutions in amber vials at low temperatures to prevent degradation from light and heat.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or No Signal in Mass Spectrum Inadequate sample concentration.Ensure your sample is appropriately concentrated. If it is too dilute, you may not obtain a strong enough signal.[10]
Ionization inefficiency.Experiment with different ionization methods (e.g., ESI, APCI) and polarities (positive ion mode is common for alkaloids) to optimize for voacangine.[10][11]
Instrument not properly tuned or calibrated.Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[10]
Signal Suppression or Enhancement (Matrix Effects) Co-eluting compounds from the sample matrix interfering with ionization.Optimize your chromatographic method to separate voacangine from interfering matrix components.[12][13][14]
Insufficient sample cleanup.Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[13][15]
Use of a stable isotope-labeled internal standard.This can help to compensate for matrix effects.[13]
Inconsistent Results Sample degradation.Store voacangine extracts and solutions at low temperatures and protected from light to minimize degradation.[9] Prepare fresh standards and samples regularly.
Contamination from plasticware or solvents.Use high-purity, MS-grade solvents and reagents. Consider using glass or specialized plastic containers to minimize contamination from plasticizers.[13]
Peak Tailing or Broadening in LC-MS Poor chromatographic conditions.Adjust the mobile phase composition (e.g., pH, organic solvent ratio) or try a different column chemistry to improve peak shape.
Sample overload.Ensure the amount of sample injected is within the linear range of the column and detector.

Quantitative Data Summary

The following table summarizes the yields of voacangine and related alkaloids from Voacanga africana root bark using an acetone-based extraction method as reported in a study by G. M. Bonilla-Londoño et al. (2021).[1]

Alkaloid Average Isolated Yield (% of root bark dried weight) Standard Deviation
Voacangine1.1± 0.2
Voacristine0.46± 0.02
Mixture of Dimers (voacamine, voacamidine, etc.)2.9± 0.2

Experimental Protocols

Protocol 1: Direct Acetone-Based Extraction of Voacangine

This protocol is adapted from an optimized procedure for voacangine extraction from Voacanga africana root bark.[1][3]

Materials:

  • Dried and powdered Voacanga africana root bark

  • Acetone

  • Sodium bicarbonate (NaHCO₃)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Combine the powdered root bark with NaHCO₃ in a suitable vessel.

  • Add acetone to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 40°C) for approximately 45 minutes.

  • Filter the suspension to separate the acetone extract from the plant residue.

  • Repeat the extraction process with the plant residue multiple times to ensure complete extraction.

  • Combine all the acetone extracts.

  • Concentrate the combined extracts using a rotary evaporator to obtain the crude alkaloid extract.

  • The crude extract can then be further purified using column chromatography to isolate voacangine.

Protocol 2: Sample Preparation for LC-MS Analysis

This is a general protocol for preparing an extracted voacangine sample for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Crude or purified voacangine extract

  • Methanol or acetonitrile (HPLC or MS-grade)

  • Water (HPLC or MS-grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Syringe filters (0.22 µm or 0.45 µm)

  • Autosampler vials

Procedure:

  • Dissolve a small, accurately weighed amount of the voacangine extract in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • If necessary, dilute the stock solution to an appropriate concentration for LC-MS analysis.

  • Filter the final solution through a syringe filter to remove any particulate matter that could clog the LC system.

  • Transfer the filtered solution to an autosampler vial.

  • Prepare a blank sample (solvent only) and a series of calibration standards if quantitative analysis is required.

  • Set up the LC-MS system with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

  • Configure the mass spectrometer to operate in positive ion mode, monitoring for the protonated molecule of voacangine ([M+H]⁺).

Visualizations

Voacangine_Extraction_Workflow cluster_extraction Extraction from Voacanga africana cluster_purification_analysis Purification & Analysis start Powdered Root Bark mix Mix with Acetone & NaHCO3 start->mix extract Stir & Heat (40°C) mix->extract filter Filter extract->filter residue Plant Residue filter->residue Repeat Extraction combined_extract Combined Acetone Extracts filter->combined_extract residue->mix concentrate Concentrate (Rotovap) combined_extract->concentrate crude_extract Crude Alkaloid Extract concentrate->crude_extract purify Column Chromatography crude_extract->purify voacangine Purified Voacangine purify->voacangine ms_analysis Mass Spectrometry Analysis voacangine->ms_analysis

Caption: Workflow for Voacangine Extraction and Analysis.

Troubleshooting_Logic start Mass Spec Experiment issue Poor or No Signal? start->issue check_conc Check Sample Concentration issue->check_conc Yes matrix_effect Signal Suppression? issue->matrix_effect No check_ion Optimize Ionization check_conc->check_ion check_cal Check Instrument Calibration check_ion->check_cal success Successful Analysis check_cal->success optimize_chrom Optimize Chromatography matrix_effect->optimize_chrom Yes matrix_effect->success No improve_cleanup Improve Sample Cleanup optimize_chrom->improve_cleanup use_is Use Internal Standard improve_cleanup->use_is use_is->success

Caption: Troubleshooting Logic for Poor Mass Spec Signal.

References

Optimization

Resolving co-eluting peaks in Voacangine HPLC analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during th...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Voacangine, with a specific focus on resolving co-eluting peaks.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during Voacangine HPLC analysis in a user-friendly question-and-answer format.

Q1: My Voacangine peak is co-eluting with another peak. What are the initial steps to resolve this?

A1: Co-elution, or the overlapping of peaks in a chromatogram, is a common challenge in HPLC. The resolution between two peaks is influenced by three main factors: efficiency (N), selectivity (α), and retention factor (k).[1][2][3][4] To address co-elution in your Voacangine analysis, you can systematically adjust these parameters.

Initial Troubleshooting Steps:

  • Method Verification: First, ensure that the current HPLC method is being performed correctly. Verify the mobile phase composition, pH, flow rate, column temperature, and detector wavelength against the established protocol.

  • Column Health: Assess the health of your HPLC column. A decline in column performance can lead to peak broadening and loss of resolution. Check for high backpressure, peak tailing, or split peaks, which can indicate a clogged or contaminated column. If necessary, clean or replace the column.

  • Sample Preparation: Review your sample preparation procedure. Inadequate sample cleanup can introduce interfering compounds that co-elute with Voacangine.

Q2: How can I improve peak separation by modifying the mobile phase?

A2: Modifying the mobile phase is often the most effective way to improve the selectivity (α) of your separation, which directly impacts peak resolution.[2][3]

  • Adjusting Solvent Strength: In reversed-phase HPLC, which is commonly used for alkaloids like Voacangine, the organic solvent (e.g., acetonitrile or methanol) content in the mobile phase determines its strength.

    • To increase retention and potentially improve separation of early eluting peaks: Decrease the percentage of the organic solvent.[3]

    • To decrease retention and shorten run times: Increase the percentage of the organic solvent.

  • Changing the Organic Solvent: Switching between acetonitrile and methanol can alter selectivity due to different solvent-analyte interactions. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC.

  • Modifying Mobile Phase pH: For ionizable compounds like Voacangine, the pH of the mobile phase is a critical parameter. Small changes in pH can significantly alter the retention time and selectivity by changing the ionization state of the analyte and any co-eluting impurities. The pKa of Voacangine should be considered when selecting a suitable pH.

  • Using Additives and Buffers: The use of buffers (e.g., ammonium formate) and additives (e.g., trimethylamine) can improve peak shape and selectivity, especially for basic compounds like alkaloids.[5] For instance, increasing the ammonium formate concentration has been shown to shift the retention time of Voacangine.[5]

Q3: Can changing the column improve the resolution of co-eluting peaks?

A3: Yes, changing the column can significantly impact both efficiency (N) and selectivity (α).

  • Stationary Phase Chemistry: If you are using a standard C18 column, switching to a different stationary phase, such as a C8, Phenyl-Hexyl, or a polar-embedded phase, can provide different selectivities and potentially resolve the co-eluting peaks.[3]

  • Particle Size: Columns with smaller particle sizes (e.g., < 3 µm, as in UHPLC) provide higher efficiency (N), leading to sharper peaks and better resolution.[1][2][3] However, this will also result in higher backpressure.

  • Column Dimensions:

    • Longer columns increase the number of theoretical plates (N), which can improve resolution, but will also increase analysis time and backpressure.[1][6]

    • Narrower internal diameter columns can increase sensitivity.[6]

Q4: What is the role of temperature and flow rate in resolving co-eluting peaks?

A4: Both temperature and flow rate can be adjusted to fine-tune your separation.

  • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution.[1][7] It can also alter the selectivity of the separation. However, be cautious as high temperatures can potentially degrade thermolabile compounds.[7]

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, but it will also lead to longer run times.[7]

Q5: I suspect a related compound is co-eluting with Voacangine. What are some known co-eluting impurities?

A5: Voacangine is often found in plant extracts alongside other structurally similar indole alkaloids. Common co-eluting compounds can include:

  • Ibogaine

  • Ibogaline

  • Voacamine[8]

  • Voacristine[8][9]

  • Coronaridine[9]

  • Tabernanthine[9]

Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, and light, can help identify potential degradation products that might co-elute with the main peak.[10][11]

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of Voacangine, compiled from various sources.

Method 1: Isocratic HPLC Method for Iboga Alkaloids [5]

  • Column: C18, 125 x 4.0 mm, 5 µm particle size

  • Mobile Phase: 70% Acetonitrile containing 102 ppm ammonium formate and 140 ppm trimethylamine.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 278 nm

  • Temperature: Ambient

  • Expected Retention Times:

    • Ibogaline: ~4.7 min

    • Ibogaine: ~6.2 min

    • Voacangine: ~6.9 min

    • Ibogamine: ~7.8 min

Method 2: Gradient HPLC Method for Indole Alkaloids [12]

  • Column: Diamonsil C18, 250 x 4.6 mm i.d., 5 µm

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Program:

    • 0-15 min: 70% B

    • 15-30 min: 70% to 90% B

    • 30-35 min: Return to 70% B

  • Flow Rate: Not specified, but typically 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

Data Presentation

The following tables summarize key quantitative data from the cited HPLC methods for Voacangine analysis.

Table 1: Comparison of HPLC Method Parameters for Voacangine Analysis

ParameterMethod 1[5]Method 2[12]
Column Chemistry C18C18
Column Dimensions 125 x 4.0 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase 70% ACN with 102 ppm ammonium formate and 140 ppm trimethylamineGradient: Water and Methanol
Elution Type IsocraticGradient
Flow Rate 1.0 mL/minNot specified
Temperature Ambient30°C
Detection Wavelength 278 nm280 nm

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting co-eluting peaks.

CoElution_Troubleshooting_Workflow start Co-eluting Peaks Observed method_verification Verify HPLC Method Parameters (Mobile Phase, Flow Rate, Temp, etc.) start->method_verification method_ok Method Correct? method_verification->method_ok column_health Assess Column Health (Backpressure, Peak Shape) column_ok Column Healthy? column_health->column_ok sample_prep Review Sample Preparation prep_ok Sample Prep Adequate? sample_prep->prep_ok method_ok->column_health Yes correct_method Correct Method Parameters method_ok->correct_method No column_ok->sample_prep Yes clean_replace_column Clean or Replace Column column_ok->clean_replace_column No optimize_method Systematically Optimize Method prep_ok->optimize_method Yes improve_sample_prep Improve Sample Cleanup prep_ok->improve_sample_prep No modify_mobile_phase Modify Mobile Phase (Solvent Strength, pH, Additives) optimize_method->modify_mobile_phase change_column Change Column (Stationary Phase, Dimensions) optimize_method->change_column adjust_temp_flow Adjust Temperature and/or Flow Rate optimize_method->adjust_temp_flow correct_method->method_verification clean_replace_column->column_health improve_sample_prep->sample_prep resolved Peaks Resolved modify_mobile_phase->resolved change_column->resolved adjust_temp_flow->resolved HPLC_Resolution_Factors resolution Peak Resolution (Rs) efficiency Efficiency (N) 'Sharpness of Peaks' resolution->efficiency selectivity Selectivity (α) 'Spacing Between Peaks' resolution->selectivity retention Retention Factor (k) 'How Long on Column' resolution->retention param_efficiency Controlled by: - Column Length - Particle Size efficiency->param_efficiency param_selectivity Controlled by: - Mobile Phase Composition - Column Stationary Phase - Temperature selectivity->param_selectivity param_retention Controlled by: - Mobile Phase Strength - Temperature retention->param_retention

References

Troubleshooting

Preventing degradation of Voacangine during storage

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Voacangine during storage. Troubleshooting Guides Issue: I am observing a c...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Voacangine during storage.

Troubleshooting Guides

Issue: I am observing a change in the physical appearance of my Voacangine sample (e.g., color change, clumping).

Possible Cause: This may indicate degradation of the compound. Voacangine is susceptible to oxidation, which can lead to the formation of colored degradation products.

Solution:

  • Assess Purity: Analyze the sample using High-Performance Liquid Chromatography (HPLC) to determine its purity and identify any degradation products.

  • Review Storage Conditions: Ensure the sample is stored under the recommended conditions (see FAQs below). Exposure to light, heat, or oxygen can accelerate degradation.

  • Implement Inert Atmosphere: For long-term storage, consider storing Voacangine under an inert gas like argon or nitrogen to minimize oxidation.

Issue: My experimental results are inconsistent, suggesting my Voacangine stock solution is not stable.

Possible Cause: Voacangine in solution may degrade over time, especially if not stored properly. The choice of solvent and storage conditions can significantly impact its stability.

Solution:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of Voacangine for your experiments.

  • Solvent Selection: Use high-purity solvents. While Voacangine is soluble in ethanol, assess its stability in your specific experimental buffer or solvent system.[1]

  • Storage of Solutions: Store stock solutions in amber vials at low temperatures (e.g., -20°C or -80°C) to minimize degradation from light and heat.

  • Stability Study: Conduct a small-scale stability study of Voacangine in your chosen solvent under your storage conditions to determine its shelf-life.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Voacangine?

A1: The primary degradation pathway for Voacangine is oxidation.[2][3][4] The indole ring and the isoquinuclidine core are susceptible to oxidation. The presence of a carboxymethyl ester at the C16 position in Voacangine provides some stability against oxidation compared to similar compounds like ibogaine.[2][3][4] High temperatures and extreme pH conditions can also lead to decomposition.[5][6]

Q2: What are the recommended storage conditions for solid Voacangine?

A2: To minimize degradation, solid Voacangine should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, storing at -20°C or below under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and thermal degradation.

Q3: How does exposure to light affect Voacangine stability?

Q4: What is the influence of temperature on Voacangine stability?

A4: Higher temperatures can accelerate the rate of chemical degradation.[7][8][10][11] While specific kinetic data for Voacangine degradation at various temperatures is not extensively published, storing the compound at low temperatures (e.g., refrigerated or frozen) is a standard practice to slow down potential degradation processes.

Q5: How can I monitor the stability of my Voacangine sample?

A5: A stability-indicating analytical method, such as HPLC, is the best way to monitor the purity and degradation of Voacangine over time.[12] A validated HPLC method can separate Voacangine from its degradation products and allow for their quantification.

Experimental Protocols

Protocol 1: HPLC Method for Voacangine Stability Assessment

This protocol provides a general framework for assessing the stability of Voacangine using HPLC.

Objective: To quantify the amount of Voacangine and detect the presence of degradation products.

Materials:

  • Voacangine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate

  • C-18 HPLC column (e.g., 125 x 4.0 mm, 5-μm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A reported method uses a gradient of acetonitrile and an aqueous buffer like ammonium formate.[12] The exact gradient will need to be optimized for your specific column and system.

  • Standard Solution Preparation: Prepare a stock solution of high-purity Voacangine of known concentration in a suitable solvent (e.g., ethanol or mobile phase). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the Voacangine sample to be tested in the same solvent as the standard to a similar concentration.

  • HPLC Analysis:

    • Set the detection wavelength to 278 nm.[12]

    • Set the flow rate to 1.0 mL/min.[12]

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The retention time for Voacangine is expected to be around 6.9 minutes under specific conditions, but this may vary.[12]

  • Data Analysis:

    • Identify the peak corresponding to Voacangine based on the retention time of the standard.

    • Quantify the amount of Voacangine in the sample using the calibration curve.

    • Observe any additional peaks in the chromatogram, which may represent degradation products.

Data Presentation

Table 1: Summary of Voacangine Oxidative Degradation Products

Oxidizing AgentStarting MaterialMajor Degradation ProductsReference
DioxygenVoacangine7-hydroxy- or 7-peroxy-indolenines[2]
Peroxo compoundsVoacangineMixture of oxidized products[2]
IodineVoacangineC3-oxidized products (isoquinuclidine core)[2][3]

Visualizations

Voacangine_Degradation_Pathway Voacangine Voacangine Oxidation Oxidation Voacangine->Oxidation Heat_Light_pH Heat, Light, Extreme pH Voacangine->Heat_Light_pH Indole_Oxidation Indole Ring Oxidation (e.g., with Dioxygen) Oxidation->Indole_Oxidation Isoquinuclidine_Oxidation Isoquinuclidine Core Oxidation (e.g., with Iodine) Oxidation->Isoquinuclidine_Oxidation Degradation_Products1 7-hydroxy- or 7-peroxy-indolenines Indole_Oxidation->Degradation_Products1 Degradation_Products2 C3-oxidized products Isoquinuclidine_Oxidation->Degradation_Products2 Other_Degradation Other Degradation Pathways Heat_Light_pH->Other_Degradation Decomposition_Products Decomposition Products Other_Degradation->Decomposition_Products

Caption: Oxidative and other potential degradation pathways of Voacangine.

Stability_Testing_Workflow cluster_0 Sample Preparation & Storage cluster_1 Analytical Measurement cluster_2 Data Analysis Start Voacangine Sample Store_Conditions Store under defined conditions (e.g., Temp, Light, Humidity) Start->Store_Conditions Timepoints Sample at T=0, T=1, T=2... Store_Conditions->Timepoints Prepare_Solution Prepare solution for analysis Timepoints->Prepare_Solution HPLC_Analysis HPLC Analysis Prepare_Solution->HPLC_Analysis Quantify Quantify Voacangine Peak Area HPLC_Analysis->Quantify Identify_Degradants Identify & Quantify Degradation Peaks HPLC_Analysis->Identify_Degradants Assess_Stability Assess % Degradation over time Quantify->Assess_Stability Identify_Degradants->Assess_Stability

Caption: Experimental workflow for a Voacangine stability study.

References

Optimization

Improving the efficiency of Voacangine dimer cleavage

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cleavage of voacangine dimers, such as...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cleavage of voacangine dimers, such as voacamine and voacamidine, to yield voacangine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for cleaving voacangine dimers?

A1: The most widely reported and optimized method for cleaving voacangine dimers like voacamine and voacamidine is through an acid-catalyzed reaction.[1][2] This process typically involves heating the dimer in an acidic medium to induce cleavage and subsequent protonation of the voacangine moiety.

Q2: What is the underlying chemical mechanism of acid-catalyzed voacangine dimer cleavage?

A2: The cleavage of iboga-vobasine dimers in an acidic medium is understood to proceed through a standard electrophilic aromatic substitution (SEAr) mechanism.[1][2] In this reaction, the vobasine moiety is substituted by a proton. The presence of a nucleophile, such as water, is crucial to trap the resulting vobasinyl cation.[1][2]

Q3: What kind of yields can be expected for the voacangine monomer after cleavage?

A3: Optimized protocols for the acid-catalyzed cleavage of voacamine and voacamidine have been reported to produce voacangine in isolated molar yields of approximately 50%.[1][2][3] These optimized conditions can nearly double the amount of voacangine obtained from plant material, where dimers are often the major alkaloid fraction.[1][2][3]

Q4: How can the progress of the cleavage reaction be monitored?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1] Disappearance of the starting dimer spot (e.g., voacamine) on the TLC plate indicates the completion of the reaction. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1][2][4]

Q5: What are the typical starting materials for this cleavage reaction?

A5: The starting materials are typically dimeric alkaloids isolated from the root bark of plants like Voacanga africana. The most common dimers subjected to this cleavage are voacamine and voacamidine.[1][2] These dimers contain a valuable voacangine moiety within their structure.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Dimer to Monomer 1. Insufficient Temperature: The reaction may be too slow at lower temperatures. 2. Inappropriate Solvent: The reaction requires the presence of a nucleophile like water. Organic solvents alone may not facilitate the reaction. 3. Incorrect Acid Concentration: Acid concentration is a critical parameter.1. Increase the reaction temperature. For instance, reactions at 60°C have shown no product formation, while higher temperatures are effective.[1] Microwave-assisted heating can significantly reduce reaction times.[1] 2. Ensure the presence of water in the reaction medium. Reactions carried out in organic solvents like DMF with trifluoroacetic acid have been shown to result in no reaction.[1][2] 3. Use an optimized acid concentration. A 3M aqueous HCl solution has been shown to be effective.[1]
Low Yield of Voacangine 1. Decomposition of Product: Higher acid concentrations or prolonged reaction times at high temperatures can lead to the decomposition of the starting material and the voacangine product.[1] 2. Incomplete Reaction: The reaction may not have been allowed to proceed to completion.1. Avoid excessively high acid concentrations. For example, using 6M HCl has been shown to cause decomposition.[1] Monitor the reaction closely using TLC to avoid unnecessarily long heating times. 2. Ensure the reaction goes to completion by monitoring with TLC until the starting material is no longer detected.[1]
Formation of Side Products 1. Side Reactions: Under certain conditions, side products such as norvoacangine can be formed.1. Optimize reaction conditions to favor the formation of voacangine. While the formation of some side products may be unavoidable, adherence to optimized protocols can maximize the yield of the desired product.
Difficulty in Purifying Voacangine 1. Impurities from Starting Material: The initial dimer extract may contain other alkaloids or impurities. 2. Ineffective Purification Method: Simple crystallization may not be sufficient to achieve high purity.1. Ensure the starting dimeric alkaloid mixture is as pure as possible before cleavage. 2. Employ column chromatography for purification. A silica gel column with a hexane:ethyl acetate mobile phase (e.g., 9:1) with a small amount of ammonium hydroxide has been used successfully.[1] Crystallization from methanol can also be used for purification.[5]

Quantitative Data Summary

Table 1: Optimization of Voacamine Cleavage using Microwave-Assisted Heating

EntryAcidSolventTemperature (°C)Time (min)Yield of Voacangine (%)
13M HClH₂O100930
23M HClH₂O803023
33M HClH₂O6060No Reaction
46M HClH₂O10015Decomposition
53M HClH₂O/MeOH (4:1)1001533
63M HClH₂O/MeOH (1:4)10025No Reaction
71.5M TFADMF10015No Reaction
83M HCl, NaN₃ (2.0 equiv.)H₂O1001030
93M HCl, PrSH (10 equiv.)H₂O1001038

Data sourced from González et al., 2021.[1]

Table 2: Optimized Voacamine and Voacamidine Cleavage with Conventional Heating

Starting MaterialScaleTemperature (°C)Time (h)Yield of Voacangine (%)
Voacamine1.0 g1101.549
Voacamidine:Voacamine (4:1)34 mg1101.547

Data sourced from González et al., 2021.[1][2]

Experimental Protocols

1. Optimized Voacamine Cleavage using Conventional Heating

  • Materials:

    • Voacamine

    • Triisopropylsilane

    • 3M aqueous HCl solution

    • Solid NaHCO₃

    • Ethyl acetate

    • Na₂SO₄

    • Silica gel for column chromatography

    • Hexane

    • Ammonium hydroxide (NH₄OH)

  • Procedure:

    • To a 150 mL round-bottom pressure flask, add voacamine (e.g., 0.5 g, 0.709 mmol), triisopropylsilane (0.43 mL, 2.12 mmol), and a 3M aqueous HCl solution (50 mL).

    • Heat the suspension at 110 °C with constant stirring for the indicated time (e.g., 1.5 hours).

    • Cool the mixture to room temperature.

    • Carefully basify the mixture by adding solid NaHCO₃ until gas evolution ceases.

    • Extract the resulting suspension exhaustively with ethyl acetate.

    • Combine the organic layers and dry over Na₂SO₄.

    • Distill the solvent in vacuo to obtain the crude reaction mixture.

    • Purify the crude product using column chromatography on silica gel with a mobile phase of Hexane:EtOAc (9:1) containing 1% NH₄OH to yield pure voacangine.[1]

2. Analytical Monitoring of the Reaction

  • Thin-Layer Chromatography (TLC):

    • Use silica gel 60F-254 plates.

    • Visualize spots under UV light (254 nm) and/or by staining with a p-anisaldehyde solution.

    • Monitor the disappearance of the voacamine spot to determine reaction completion.[1][2]

  • Nuclear Magnetic Resonance (¹H NMR):

    • Dissolve a small aliquot of the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

    • Characteristic signals for voacangine and voacamine can be used for quantification with an internal standard.[1][2]

      • Voacangine: Look for characteristic signals, for example, a singlet around 3.84 ppm.

      • Voacamine: Look for its distinct signals, for example, a singlet around 3.71 ppm.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Start: Voacangine Dimer reagents Add 3M HCl & Triisopropylsilane start->reagents heating Heat at 110°C (Conventional) or Microwave Irradiation reagents->heating cooling Cool to RT heating->cooling basify Basify with NaHCO₃ cooling->basify extract Extract with Ethyl Acetate basify->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography (Silica Gel) evaporate->chromatography analysis Analyze Fractions (TLC, NMR, HPLC) chromatography->analysis product Pure Voacangine analysis->product

Caption: Experimental workflow for voacangine dimer cleavage.

sear_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cleavage Cleavage & Product Formation dimer Voacangine Dimer (e.g., Voacamine) protonation Protonation of Indole Ring dimer->protonation Electrophilic Attack acid H⁺ (from HCl) acid->protonation sigma_complex Sigma Complex (Arenium Ion) protonation->sigma_complex cleavage Cleavage of C-C bond sigma_complex->cleavage Loss of Vobasinyl moiety voacangine Voacangine cleavage->voacangine vobasinyl_cation Vobasinyl Cation cleavage->vobasinyl_cation trapping Nucleophilic Trapping (by H₂O) vobasinyl_cation->trapping side_product Vobasinyl-derived byproduct trapping->side_product

Caption: Proposed SEAr mechanism for dimer cleavage.

References

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Voacangine Behavioral Studies

Welcome to the technical support center for researchers utilizing Voacangine in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inc...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Voacangine in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation. Our goal is to help you achieve more robust and reproducible results in your research with this complex iboga alkaloid.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the behavioral responses of our animals to the same dose of Voacangine. What are the potential causes?

A1: High variability is a common challenge in behavioral pharmacology, particularly with compounds like Voacangine that have a complex pharmacological profile. Several factors can contribute to this:

  • Pharmacokinetic Variability: Voacangine has low oral bioavailability (around 11-13% in rats), which can lead to significant individual differences in plasma and brain concentrations.[1][2] The method of administration and the vehicle used can also impact absorption.

  • Genetic Differences: The genetic background of the rodent strain used can significantly influence behavioral responses to psychoactive compounds.

  • Environmental Factors: Minor changes in the testing environment, such as lighting, noise levels, and even the scent of the experimenter, can affect an animal's behavior.

  • Handling Stress: The stress of handling and injection can impact an animal's baseline behavior and its response to Voacangine. Consistent and gentle handling is crucial.

  • Social Housing Conditions: The dynamics of an animal's home cage, such as social hierarchy, can influence its behavioral phenotype.

Q2: What is the expected dose-response relationship for Voacangine's effects on locomotor activity?

A2: Currently, there is a lack of publicly available, detailed dose-response studies specifically for Voacangine's effect on locomotor activity in rodents. However, based on its interaction with dopaminergic and serotonergic systems, a biphasic dose-response curve could be anticipated. At lower doses, it might increase locomotor activity, while higher doses could lead to a decrease or the emergence of stereotyped behaviors. High doses of Voacangine have been noted to potentially cause convulsions and asphyxia.[3] It is crucial to conduct thorough dose-finding studies in your specific animal model and experimental setup.

Q3: Are there any known issues with Voacangine stability in solution?

A3: While specific stability data for Voacangine in all common laboratory vehicles is not extensively documented in the available literature, it is an alkaloid and may be susceptible to degradation over time, especially when exposed to light or certain pH conditions. It is recommended to prepare fresh solutions for each experiment and store stock solutions under appropriate conditions (e.g., protected from light, refrigerated or frozen).

Troubleshooting Guides

Issue 1: Inconsistent results in Conditioned Place Preference (CPP) studies.
Potential Cause Troubleshooting Steps
Low Bioavailability and Variable Brain Penetration Consider alternative routes of administration with higher bioavailability, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, instead of oral gavage. Ensure consistent administration technique.
Aversive Effects at Higher Doses Voacangine may have aversive properties at certain doses, which can confound CPP results. Conduct a dose-response study to identify a dose that is rewarding without being aversive. Consider using a biased CPP design where the drug is paired with the initially non-preferred chamber.
Insufficient Conditioning Ensure a sufficient number of conditioning sessions. The optimal number may need to be determined empirically for Voacangine.
Contextual Cues Not Salient Enough Enhance the distinctiveness of the conditioning chambers using a combination of visual, tactile, and olfactory cues.
Issue 2: Difficulty establishing or maintaining Voacangine self-administration.
Potential Cause Troubleshooting Steps
Low Reinforcing Efficacy The reinforcing properties of Voacangine may be weaker than classic drugs of abuse. Consider using a more sensitive schedule of reinforcement, such as a fixed-ratio 1 (FR1) schedule initially, before moving to more demanding schedules.
Aversive Effects Interfering with Acquisition High doses of Voacangine can be aversive. Start with a low dose and allow the animal to acquire the self-administration behavior before gradually increasing the dose if necessary.
Pharmacokinetic Profile The rapid metabolism or slow onset of action of Voacangine could affect its reinforcing efficacy. Adjust the infusion duration or the inter-infusion interval to optimize the temporal relationship between the response and the drug's effect.
Catheter Patency Ensure proper catheter implantation and maintenance to guarantee reliable drug delivery.

Experimental Protocols

Open Field Test for Locomotor Activity

This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions and research question.

  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning. The arena should be equipped with an automated tracking system.

  • Animals: Use age- and weight-matched rodents. Acclimate animals to the testing room for at least 60 minutes before the test.

  • Procedure:

    • Administer Voacangine or vehicle at the desired dose and route.

    • After a predetermined pretreatment time (e.g., 30 minutes for i.p. injection), gently place the animal in the center of the open field arena.

    • Record locomotor activity for a set duration (e.g., 30-60 minutes).

    • Analyze data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Conditioned Place Preference (CPP) Protocol

This protocol outlines a standard unbiased CPP procedure.

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Phases:

    • Pre-Conditioning (Baseline): On day 1, place the animal in the apparatus with free access to both chambers for a set duration (e.g., 15 minutes) to determine initial preference.

    • Conditioning: For the next 4-8 days, administer Voacangine and confine the animal to one chamber, and on alternate days, administer vehicle and confine the animal to the other chamber. The duration of confinement should be consistent (e.g., 30 minutes).

    • Post-Conditioning (Test): On the day after the last conditioning session, place the animal in the apparatus with free access to both chambers and record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a rewarding effect.

Signaling Pathways and Experimental Workflows

Voacangine_Pharmacological_Targets cluster_receptors Receptor Interactions cluster_effects Behavioral Outcomes Voacangine Voacangine NMDA_Receptor NMDA Receptor Voacangine->NMDA_Receptor Opioid_Receptors Opioid Receptors Voacangine->Opioid_Receptors Dopamine_System Dopamine System Voacangine->Dopamine_System Serotonin_System Serotonin System Voacangine->Serotonin_System TRP_Channels TRP Channels Voacangine->TRP_Channels Locomotor_Activity Locomotor Activity NMDA_Receptor->Locomotor_Activity Drug_Discrimination Drug Discrimination NMDA_Receptor->Drug_Discrimination Reward_Seeking Reward/Aversion Opioid_Receptors->Reward_Seeking Dopamine_System->Locomotor_Activity Dopamine_System->Reward_Seeking Serotonin_System->Reward_Seeking Serotonin_System->Drug_Discrimination

Troubleshooting_Workflow Start Inconsistent Behavioral Results with Voacangine Check_Pharmacokinetics Review Pharmacokinetics: - Route of Administration - Dose - Vehicle Start->Check_Pharmacokinetics Check_Animal_Factors Assess Animal Factors: - Strain and Genetics - Health Status - Housing Conditions Start->Check_Animal_Factors Check_Environmental_Factors Examine Environmental Factors: - Noise and Light - Experimenter Variability - Handling Procedures Start->Check_Environmental_Factors Refine_Protocol Refine Experimental Protocol: - Adjust Dose - Modify Behavioral Paradigm - Increase Sample Size Check_Pharmacokinetics->Refine_Protocol Check_Animal_Factors->Refine_Protocol Check_Environmental_Factors->Refine_Protocol Consistent_Results Achieve Consistent Results Refine_Protocol->Consistent_Results

Quantitative Data Summary

Due to the limited availability of specific dose-response data for Voacangine in behavioral assays, the following tables provide a template for organizing your experimental data. It is recommended to populate these tables with your own findings from pilot studies to guide further experimentation.

Table 1: Hypothetical Dose-Response of Voacangine on Locomotor Activity (Open Field Test)

Dose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)Time in Center (%) (Mean ± SEM)Rearing Frequency (Mean ± SEM)
Vehicle3500 ± 25015 ± 240 ± 5
14500 ± 30012 ± 1.555 ± 6
56000 ± 4008 ± 170 ± 8
104000 ± 3505 ± 0.845 ± 5
202000 ± 2003 ± 0.525 ± 4

Table 2: Hypothetical Data for Voacangine in Conditioned Place Preference

Dose (mg/kg, i.p.)Time in Drug-Paired Chamber (s) (Post-Conditioning - Pre-Conditioning) (Mean ± SEM)
Vehicle10 ± 15
150 ± 20
5150 ± 30
1020 ± 25

Table 3: Hypothetical Data for Intravenous Voacangine Self-Administration (FR1 Schedule)

Unit Dose (mg/kg/infusion)Number of Infusions (Mean ± SEM)
0.015 ± 2
0.0515 ± 4
0.125 ± 6
0.510 ± 3

References

Optimization

Addressing matrix effects in Voacangine bioanalysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Voacangine.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of Voacangine bioanalysis?

A1: A matrix effect is the alteration of ionization efficiency for Voacangine by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: Why is my Voacangine signal suppressed when analyzing plasma samples?

A2: Ion suppression is a common manifestation of matrix effects in LC-MS/MS analysis.[1][3][4] It is often caused by endogenous matrix components like phospholipids, salts, and proteins that co-elute with Voacangine and interfere with the ionization process in the mass spectrometer source.[2][3] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[1][3][5]

Q3: How can I quantitatively assess the matrix effect for my Voacangine assay?

A3: The matrix effect can be quantitatively evaluated by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of Voacangine in a post-extraction spiked blank matrix sample to the peak area of Voacangine in a neat solution at the same concentration.[2] According to FDA guidance, this should be assessed using at least six different lots of the biological matrix.[6][7]

A Matrix Factor is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

The Internal Standard (IS) normalized MF should also be calculated to assess the effectiveness of the IS in compensating for matrix effects.

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the evaluation of matrix effects as part of bioanalytical method validation.[1][6][7] The guidance suggests that the matrix effect should be investigated to ensure that precision, accuracy, and sensitivity are not compromised.[6][8] The variability of the matrix effect across different sources (lots) of the biological matrix should be assessed.[6][7]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy for Voacangine quantification.
  • Possible Cause: Inconsistent matrix effects between samples and calibrators.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: The initial sample clean-up is a critical step. If you are using a simple protein precipitation method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[1][4]

    • Chromatographic Optimization: Modify your HPLC/UHPLC method to better separate Voacangine from matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different stationary phase.[1]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Voacangine is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[9] If a SIL-IS is not available, an analogue internal standard with similar physicochemical properties and chromatographic behavior can be used.

    • Sample Dilution: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering matrix components.[9] However, ensure the diluted concentration of Voacangine is still above the lower limit of quantification (LLOQ).

Issue 2: Significant ion suppression observed for Voacangine.
  • Possible Cause: Co-elution of highly abundant, ionization-suppressing molecules like phospholipids from the plasma matrix.

  • Troubleshooting Steps:

    • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation. This can be achieved using specialized SPE cartridges or plates.

    • Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it is generally less susceptible to matrix effects.[4][5]

    • Post-Column Infusion Experiment: To identify the regions of ion suppression in your chromatogram, perform a post-column infusion experiment. A solution of Voacangine is continuously infused into the MS while a blank, extracted matrix sample is injected. Dips in the baseline signal indicate where matrix components are eluting and causing suppression.[9] This information can guide the optimization of your chromatographic method to move the Voacangine peak away from these regions.

Experimental Protocols & Data

Protocol 1: Evaluation of Matrix Effect
  • Prepare Neat Solutions: Prepare solutions of Voacangine and its internal standard (IS) in a neat solvent (e.g., 50:50 acetonitrile:water) at low and high concentrations.

  • Process Blank Matrix: Extract at least six different lots of blank biological matrix using your established sample preparation method.

  • Post-Extraction Spike: After extraction, spike the processed blank matrix extracts with the Voacangine and IS solutions prepared in step 1.

  • Analysis: Analyze the neat solutions and the post-extraction spiked samples by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for Voacangine and the IS.

    • Calculate the IS-Normalized Matrix Factor.

Quantitative Data Summary

The following tables present representative data for Voacangine bioanalysis, illustrating the impact of different sample preparation methods on recovery and matrix effects.

Table 1: Recovery of Voacangine and Internal Standard

Sample Preparation MethodVoacangine Recovery (%)IS Recovery (%)
Protein Precipitation (PPT)95.293.8
Liquid-Liquid Extraction (LLE)85.788.1
Solid-Phase Extraction (SPE)92.394.5

Table 2: Matrix Effect Evaluation for Voacangine

Sample Preparation MethodVoacangine Matrix FactorIS Matrix FactorIS-Normalized Matrix Factor
Protein Precipitation (PPT)0.65 (Suppression)0.68 (Suppression)0.96
Liquid-Liquid Extraction (LLE)0.92 (Slight Suppression)0.94 (Slight Suppression)0.98
Solid-Phase Extraction (SPE)1.03 (No Effect)1.01 (No Effect)1.02

Visual Guides

Voacangine_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS PPT Protein Precipitation (PPT) Add_IS->PPT LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Quantification) MS_Detection->Data_Processing Result Final Concentration Data_Processing->Result

Caption: Experimental workflow for Voacangine bioanalysis.

Matrix_Effect_Troubleshooting Start Inconsistent/Inaccurate Voacangine Results Check_ME Assess Matrix Effect (Calculate Matrix Factor) Start->Check_ME ME_Present Matrix Effect > 15%? Check_ME->ME_Present Optimize_SP Optimize Sample Prep (LLE, SPE) ME_Present->Optimize_SP Yes End_Good Method Acceptable ME_Present->End_Good No Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope Labeled IS Optimize_LC->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Revalidate->ME_Present Check Again End_Bad Further Optimization Needed Revalidate->End_Bad Still Present

Caption: Troubleshooting decision tree for matrix effects.

References

Troubleshooting

Technical Support Center: Voacangine Solubility for In Vitro Assays

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of voacangine is critical for obtaining reliable in vitro assay results. This guide provides comprehensive...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of voacangine is critical for obtaining reliable in vitro assay results. This guide provides comprehensive troubleshooting advice and answers to frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve voacangine?

Voacangine is a crystalline solid that is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The solubility in these solvents is approximately 16 mg/mL.[1][2][3] For most in vitro applications, DMSO is the recommended solvent for preparing a stock solution.

Q2: How do I prepare a voacangine stock solution?

To prepare a stock solution, dissolve the crystalline voacangine in 100% DMSO to a desired concentration, for example, 10 mM. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[3] It is advisable to purge the solvent with an inert gas.[1] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: My voacangine precipitates when I dilute the DMSO stock in my aqueous cell culture medium. How can I prevent this?

This is a common issue due to the poor aqueous solubility of voacangine. Here are several strategies to prevent precipitation:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous medium. Instead, perform serial dilutions. For instance, first, dilute the stock solution in a smaller volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS), mixing gently, before adding it to the final culture plate.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.[4][5]

  • Pre-warming Medium: Always use pre-warmed cell culture medium (37°C) when preparing your final dilutions. Adding a cold stock solution to warm media can cause the compound to precipitate out of solution.

  • Serum Content: If your experimental protocol allows, dilute the voacangine stock in a medium containing serum. Serum proteins can help to stabilize the compound and prevent precipitation.

Q4: What is the solubility of voacangine in aqueous solutions?

Voacangine is sparingly soluble in aqueous buffers.[1] For instance, in a 1:3 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.33 mg/mL.[1][3] It is not recommended to store aqueous solutions of voacangine for more than one day due to potential instability and precipitation.[1]

Q5: How does pH affect the solubility of voacangine?

Q6: Are there alternative formulation strategies to enhance voacangine's aqueous solubility?

Yes, several advanced formulation techniques can be explored to improve the aqueous solubility of poorly soluble compounds like voacangine:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[8][9][10][11][12]

  • Nanoemulsions: These are lipid-based formulations that can encapsulate hydrophobic compounds in nanosized droplets, enhancing their dispersion and solubility in aqueous environments.[13][14]

Quantitative Data Summary

Solvent/SystemSolubilityReference(s)
Dimethyl sulfoxide (DMSO)~16 mg/mL[1][3]
Dimethylformamide (DMF)~16 mg/mL[1][2][3]
EthanolSoluble[15]
1:3 DMSO:PBS (pH 7.2)~0.33 mg/mL[1][2][3]
WaterSparingly soluble/Insoluble[1]
AcetoneVery soluble[6]
ChloroformVery soluble[6]

Experimental Protocols

Protocol for Preparation of Voacangine Solutions for In Vitro Cell-Based Assays

This protocol provides a step-by-step guide for preparing voacangine solutions to minimize precipitation and ensure consistent results.

Materials:

  • Voacangine (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Ultrasonic bath (optional)

  • Cell culture medium (pre-warmed to 37°C)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Tare a sterile microcentrifuge tube on a calibrated analytical balance. b. Carefully weigh the desired amount of voacangine powder. c. Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of voacangine with a molecular weight of 368.48 g/mol , dissolve 3.68 mg in 1 mL of DMSO). d. Vortex the tube until the solid is completely dissolved. If necessary, gently warm the tube in a 37°C water bath and sonicate for 5-10 minutes to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

  • Prepare Intermediate Dilutions (if necessary): a. Depending on the final desired concentration, it may be beneficial to perform an intermediate dilution from the concentrated stock in 100% DMSO. This can make the final dilution into aqueous media more manageable and reduce the risk of precipitation.

  • Prepare the Final Working Solution in Cell Culture Medium: a. Pre-warm the cell culture medium (with or without serum, as per your experimental design) to 37°C. b. To a sterile tube containing the pre-warmed medium, add the required volume of the voacangine DMSO stock solution dropwise while gently vortexing or swirling the tube. c. Ensure the final DMSO concentration in the medium is below 0.5%. d. Visually inspect the final working solution for any signs of precipitation. If cloudiness or particles appear, it may be necessary to optimize the dilution strategy by using a more dilute stock solution or a stepwise dilution approach. e. Use the freshly prepared working solution for your in vitro assay immediately. Do not store aqueous solutions of voacangine.

Visualizations

Experimental Workflow for Voacangine Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Voacangine dissolve Dissolve in DMSO weigh->dissolve warm_sonicate Warm (37°C) & Sonicate (optional) dissolve->warm_sonicate store Aliquot & Store at -20°C warm_sonicate->store dilute Dilute Stock in Pre-warmed Medium store->dilute Add dropwise prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute vortex Gently Vortex/Swirl dilute->vortex use Use Immediately vortex->use G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds & Activates Voacangine Voacangine Voacangine->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis G cluster_membrane Cell Membrane TRPV1 TRPV1 TRPM8 TRPM8 TRPA1 TRPA1 Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Voacangine Voacangine Voacangine->TRPV1 Antagonist Voacangine->TRPM8 Antagonist Voacangine->TRPA1 Agonist Cellular_Response Cellular Response Ca_influx->Cellular_Response

References

Reference Data & Comparative Studies

Validation

Comparative analysis of Voacangine and ibogaine's neurochemical effects

For Researchers, Scientists, and Drug Development Professionals Introduction Voacangine and ibogaine are structurally related iboga alkaloids renowned for their potential in treating substance use disorders. Ibogaine, th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voacangine and ibogaine are structurally related iboga alkaloids renowned for their potential in treating substance use disorders. Ibogaine, the more extensively studied of the two, has demonstrated efficacy in attenuating withdrawal symptoms and reducing drug cravings. Voacangine, a natural precursor to ibogaine, is also reported to possess similar anti-addictive properties, though it remains less characterized.[1] This guide provides a comparative analysis of the neurochemical effects of voacangine and ibogaine, presenting quantitative data, detailed experimental methodologies, and visual representations of their interactions with key neurological targets.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of voacangine and ibogaine at various neurotransmitter receptors and transporters. This data is crucial for understanding their pharmacological profiles and potential therapeutic and adverse effects.

Receptor/TransporterLigandVoacangine (Ki/IC50 in µM)Ibogaine (Ki/IC50 in µM)
Opioid Receptors
µ-opioid (MOR)KiData not available~0.13, 4.0[2], 3.05 (antagonist)[3]
κ-opioid (KOR)KiData not available2.0[2]
δ-opioid (DOR)KiData not available>100[2]
Glutamate Receptors
NMDA Receptor (PCP site)KiData not available0.01-0.05 (high affinity), 2-4 (low affinity)[4]
NMDA Receptor ([3H]dizocilpine binding)IC50Data not available3.2[5]
Monoamine Transporters
Serotonin Transporter (SERT)IC50Data not available2.6[6], 5.0[7]
Dopamine Transporter (DAT)IC50Data not available20[6]
Nicotinic Acetylcholine Receptors
α3β4 nAChRIC50Data not available0.95[8]
Other Targets
hERG Potassium ChannelKi3.9[9]4.0[10]
TRPV1IC5050 (antagonist)[9]Data not available
TRPM8IC509 (antagonist)[9]Data not available
TRPA1EC508 (agonist)[9]Data not available

Detailed Experimental Protocols

The data presented in this guide are derived from various experimental methodologies. Below are detailed descriptions of the key protocols used in the cited research.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.

Protocol for [³H]MK-801 Binding to NMDA Receptors: [1][11][12][13]

  • Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of Sprague-Dawley rats. The tissue is homogenized in a Tris-HEPES buffer (e.g., 5 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times to remove endogenous ligands.

  • Incubation: A specific concentration of the membrane preparation (typically 40-50 µg of protein) is incubated with the radioligand [³H]MK-801 (e.g., 3 nM) and varying concentrations of the test compound (ibogaine or voacangine). The incubation is carried out in the presence of glutamate and glycine (e.g., 10 µM each) to open the NMDA receptor channel, allowing [³H]MK-801 to bind.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 100 µM MK-801). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Protocol for [³H]naloxone Binding to Opioid Receptors: [2][14]

  • Membrane Preparation: Membranes are prepared from brain tissue (e.g., mouse forebrain) homogenized in a Tris-HCl buffer.

  • Incubation: Aliquots of the membrane suspension are incubated with the radioligand [³H]naloxone and various concentrations of the competing ligand (ibogaine or voacangine).

  • Filtration: The incubation is terminated by filtration through glass fiber filters.

  • Washing and Counting: The filters are washed with ice-cold buffer to remove unbound radioligand, and the bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: Ki values are determined from competitive binding curves.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the electrical properties of individual neurons and the effects of compounds on ion channel function.

Protocol for Measuring NMDA Receptor Currents: [15][16][17][18][19]

  • Cell Preparation: Cultured neurons (e.g., rat hippocampal neurons) or brain slices are prepared and placed in a recording chamber on a microscope.

  • Recording: A glass micropipette filled with an internal solution is brought into contact with a neuron to form a high-resistance seal (gigaohm seal). The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration.

  • Drug Application: The neuron is perfused with an external solution containing NMDA to evoke ionic currents through NMDA receptors. The test compound (ibogaine) is then applied at various concentrations to determine its effect on the NMDA-induced currents.

  • Data Acquisition and Analysis: The currents are recorded using an amplifier and specialized software. The concentration-dependent block of the NMDA-induced current is analyzed to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these alkaloids and a typical experimental workflow for their analysis.

cluster_Ibogaine Ibogaine cluster_Voacangine Voacangine cluster_Receptors Neurotransmitter Systems cluster_Effects Neurochemical Effects Ibogaine Ibogaine Antagonism Antagonism/ Inhibition Ibogaine->Antagonism Blocks Modulation Modulation Ibogaine->Modulation Voacangine Voacangine Voacangine->Antagonism Blocks NMDA_R NMDA Receptor Opioid_R Opioid Receptors (µ, κ) SERT Serotonin Transporter DAT Dopamine Transporter nAChR Nicotinic ACh Receptor (α3β4) hERG hERG K+ Channel Antagonism->NMDA_R Antagonism->SERT Antagonism->DAT Antagonism->nAChR Antagonism->hERG Antagonism->hERG Modulation->Opioid_R Agonist/Antagonist

Simplified signaling pathways of Ibogaine and Voacangine.

cluster_Workflow Experimental Workflow: Receptor Binding Assay A Tissue/Cell Homogenization B Membrane Preparation A->B C Incubation with Radioligand & Test Compound B->C D Separation of Bound & Free Ligand (Filtration) C->D E Quantification (Scintillation Counting) D->E F Data Analysis (Ki / IC50 Determination) E->F

References

Comparative

A Comparative Analysis of Voacangine and Standard Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitory activity of voacangine, a naturally occurring iboga alkaloid, with...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitory activity of voacangine, a naturally occurring iboga alkaloid, with established AChE inhibitors—donepezil, rivastigmine, and galantamine—that are clinically used for the symptomatic treatment of Alzheimer's disease. This analysis is supported by experimental data from peer-reviewed literature to inform further research and drug development efforts.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. Voacangine, an alkaloid found in plants of the Voacanga genus, has been identified as exhibiting AChE inhibitory activity, positioning it as a compound of interest for neurodegenerative disease research.[1]

Comparative Analysis of Inhibitory Potency

The inhibitory potential of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower IC50 or Ki value indicates greater potency. The following table summarizes the available quantitative data for voacangine and the standard AChE inhibitors.

InhibitorTarget Enzyme(s)IC50 Value (µM)Ki Value (nM)Notes
Voacangine Acetylcholinesterase4.4Not ReportedIC50 value determined in a study with Wistar rats.
Donepezil Acetylcholinesterase (highly selective)0.0067 - 0.033~2.5 - 6.7Potent and highly selective for AChE over butyrylcholinesterase (BChE).
Rivastigmine Acetylcholinesterase & Butyrylcholinesterase0.0043 - 0.05~4.5Dual inhibitor of both AChE and BChE.
Galantamine Acetylcholinesterase0.5 - 1.5~290 - 410Also modulates nicotinic acetylcholine receptors.

Note: IC50 and Ki values can vary between studies due to different experimental conditions, such as the source of the enzyme and assay methodology.

Mechanism of Action and Signaling Pathway

Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The primary mechanism of action for donepezil, rivastigmine, and galantamine involves their binding to the active site of the AChE enzyme. While the precise kinetic mechanism of voacangine's AChE inhibition is not yet fully elucidated in the reviewed literature, it is hypothesized to interact with the active site of the enzyme, similar to other alkaloid-based inhibitors.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibitors Inhibitory Action Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron ACh_released ACh ACh_vesicle->ACh_released Release AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binding AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Voacangine Voacangine Voacangine->AChE Inhibition Donepezil Donepezil Donepezil->AChE Inhibition Rivastigmine Rivastigmine Rivastigmine->AChE Inhibition Galantamine Galantamine Galantamine->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is predominantly conducted using the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is detected spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or other sources)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (Voacangine, Donepezil, Rivastigmine, Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., donepezil) in the appropriate solvent (e.g., DMSO) and then dilute in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add phosphate buffer to all wells.

    • Add the test compound solution to the sample wells and the solvent control to the control wells.

    • Add the AChE solution to all wells except the blank.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, AChE, ATCI, DTNB, Inhibitors) start->reagent_prep plate_setup 96-Well Plate Setup (Add Buffer, Inhibitor/Control, AChE) reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_init Reaction Initiation (Add DTNB and ATCI) pre_incubation->reaction_init measurement Kinetic Measurement (Absorbance at 412 nm) reaction_init->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow for AChE Inhibition Assay.

Comparative Analysis Logic

The evaluation of voacangine as a potential acetylcholinesterase inhibitor in comparison to established drugs follows a logical progression from initial screening to detailed characterization.

Comparative_Analysis_Logic start Identify Potential AChE Inhibitor (Voacangine) in_vitro_screening In Vitro Screening (Ellman's Assay) start->in_vitro_screening determine_ic50 Determine IC50 Value in_vitro_screening->determine_ic50 compare_potency Compare Potency with Standards (Donepezil, Rivastigmine, Galantamine) determine_ic50->compare_potency kinetic_studies Kinetic Studies (Determine Mechanism of Inhibition) compare_potency->kinetic_studies sar_studies Structure-Activity Relationship (SAR) Studies kinetic_studies->sar_studies in_vivo_studies In Vivo Efficacy and Safety Studies sar_studies->in_vivo_studies conclusion Conclusion on Therapeutic Potential in_vivo_studies->conclusion

Caption: Logical Flow for Comparative Inhibitor Analysis.

Conclusion

Voacangine demonstrates in vitro inhibitory activity against acetylcholinesterase, with a reported IC50 value of 4.4 µM in a rat model. This potency is less than that of the clinically established AChE inhibitors donepezil, rivastigmine, and galantamine, which exhibit IC50 values in the nanomolar to low micromolar range. Further research is warranted to fully characterize the kinetic mechanism of voacangine's AChE inhibition and to evaluate its selectivity for AChE over BChE. Additionally, studies using human-derived acetylcholinesterase are necessary for a more direct comparison of its therapeutic potential. The information presented in this guide serves as a foundational comparison for researchers and professionals in the field of neuropharmacology and drug development.

References

Validation

A Comparative Analysis of the Anti-Addictive Properties of Voacangine and Coronaridine

For Researchers, Scientists, and Drug Development Professionals The quest for effective treatments for substance use disorders has led to the investigation of various natural and synthetic compounds. Among these, the ibo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for substance use disorders has led to the investigation of various natural and synthetic compounds. Among these, the iboga alkaloids, Voacangine and Coronaridine, have emerged as compounds of interest due to their purported anti-addictive properties, largely influenced by their structural similarity to the well-studied alkaloid, ibogaine. This guide provides a comparative overview of the existing scientific evidence on the anti-addictive profiles of Voacangine and Coronaridine, with a focus on experimental data, methodologies, and underlying mechanisms of action.

Executive Summary

Direct comparative studies quantifying the anti-addictive efficacy of Voacangine versus Coronaridine are limited in the current scientific literature. Much of the available research has focused on ibogaine and its synthetic derivative, 18-methoxycoronaridine (18-MC), which is structurally related to Coronaridine. Voacangine is frequently cited for its anti-addictive potential, often in the context of being a natural precursor to ibogaine, and is suggested to have similar properties. This comparison, therefore, draws upon available data for Voacangine, Coronaridine, and its closely related analogue, 18-MC, to provide a comprehensive analysis.

Quantitative Data on Anti-Addictive Effects

The following tables summarize the available quantitative data for Voacangine, Coronaridine, and the extensively studied Coronaridine derivative, 18-methoxycoronaridine (18-MC). The inclusion of 18-MC data offers valuable insight into the potential anti-addictive profile of the coronaridine scaffold.

Table 1: Effects on Drug Self-Administration

CompoundDrug of AbuseAnimal ModelDoseEffectCitation
Voacangine ---Reported to have anti-addictive properties similar to ibogaine, but specific quantitative data on the reduction of drug self-administration is not readily available in comparative studies.[1]
Coronaridine Morphine, CocaineRat-Mimics ibogaine's effects on decreasing morphine and cocaine self-administration.[2]
18-Methoxycoronaridine (18-MC) MorphineRat40 mg/kg (p.o.)Produced a downward shift in the entire morphine dose-response curve, reducing its reinforcing efficacy.[3]
18-Methoxycoronaridine (18-MC) CocaineRat40 mg/kg (i.p.)Significantly decreased cocaine self-administration.[4]
18-Methoxycoronaridine (18-MC) NicotineRat40 mg/kg (oral gavage)Significantly reduced nicotine self-administration.[5]
18-Methoxycoronaridine (18-MC) AlcoholRat10, 20, 40 mg/kg (oral gavage)Dose-dependently reduced alcohol intake.[5]

Table 2: Effects in Conditioned Place Preference (CPP) Models

CompoundDrug of AbuseAnimal ModelEffectCitation
Voacangine --Data from specific CPP studies are not readily available.
Coronaridine --Data from specific CPP studies are not readily available.
18-Methoxycoronaridine (18-MC) CocaineRatAttenuated the acquisition of cocaine-induced CPP.[6]

Table 3: Receptor Binding and Functional Activity

CompoundTargetAssayValue (IC50)Relevance to AddictionCitation
Voacangine TCF/β-cateninInhibitory Activity11.5 µMThe role of the Wnt signaling pathway in addiction is an emerging area of research.[7]
Coronaridine TCF/β-cateninInhibitory Activity5.8 µMInhibition of Wnt signaling may represent a novel therapeutic target for addiction.[7]
18-Methoxycoronaridine (18-MC) α3β4 nicotinic acetylcholine receptors--Antagonism of these receptors in the habenulo-interpeduncular pathway is a key proposed mechanism for its anti-addictive effects.[2]

Experimental Protocols

The following are detailed methodologies for key experimental paradigms used to assess anti-addictive properties.

Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of drugs.

  • Apparatus: A three-chamber apparatus is typically used, with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall colors and floor textures), and a smaller neutral central chamber.

  • Pre-Conditioning Phase (Baseline): Animals are allowed to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.

  • Conditioning Phase: This phase consists of several days of conditioning sessions. On drug conditioning days, animals receive an injection of the drug of abuse (e.g., cocaine, morphine) and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber. The chamber paired with the drug is typically counterbalanced across animals. To test the effect of a potential anti-addictive compound, it can be administered before the drug of abuse during the conditioning phase to assess its ability to block the acquisition of preference.

  • Test Phase (Post-Conditioning): In a drug-free state, animals are placed in the central chamber and allowed to freely access all chambers. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference, signifying the rewarding properties of the drug. A reduction in this preference by a test compound suggests anti-addictive potential.[8][9][10][11]

Intravenous Self-Administration (IVSA)

The IVSA paradigm is an operant conditioning model that assesses the reinforcing properties of a drug.

  • Surgical Preparation: Animals (typically rats or mice) are surgically implanted with an indwelling intravenous catheter, usually in the jugular vein. The catheter is externalized on the back of the animal.

  • Apparatus: Animals are placed in an operant chamber equipped with two levers (or nose-poke holes). The chamber is connected to an infusion pump that delivers a precise dose of the drug through the catheter.

  • Acquisition Phase: Pressing the "active" lever results in the infusion of a unit dose of the drug, often paired with a cue light or tone. Pressing the "inactive" lever has no consequence. Animals learn to self-administer the drug.

  • Maintenance Phase: Once a stable pattern of self-administration is established, the anti-addictive properties of a test compound can be evaluated. The compound is typically administered prior to the self-administration session.

  • Data Analysis: A reduction in the number of infusions self-administered on the active lever following treatment with the test compound, without a significant effect on inactive lever pressing (to control for general motor impairment), indicates a decrease in the reinforcing effects of the drug. Dose-response curves can be generated to determine the potency of the test compound.[12][13][14][15]

Mechanisms of Action and Signaling Pathways

The precise mechanisms through which Voacangine and Coronaridine exert their anti-addictive effects are not fully elucidated, but are thought to overlap with those of ibogaine, involving multiple neurotransmitter systems.

Putative Signaling Pathway for Anti-Addictive Effects of Coronaridine Derivatives

The anti-addictive effects of 18-MC, a derivative of Coronaridine, are believed to be mediated through the antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs) located in the medial habenula. This action modulates the habenulo-interpeduncular pathway, which in turn influences the mesolimbic dopamine system, a key circuit in reward and addiction. By attenuating the dopamine response to drugs of abuse in the nucleus accumbens, these compounds may reduce the reinforcing properties of the substances.

G Proposed Anti-Addictive Signaling Pathway of Coronaridine Derivatives cluster_Habenula Medial Habenula cluster_IPN Interpeduncular Nucleus cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) Coronaridine_Derivative Coronaridine Derivative (e.g., 18-MC) a3b4_nAChR α3β4 nAChR Coronaridine_Derivative->a3b4_nAChR Antagonism Dopamine_Release Dopamine Release Coronaridine_Derivative->Dopamine_Release Reduces IPN Interpeduncular Nucleus a3b4_nAChR->IPN Modulates VTA_Dopamine_Neuron Dopamine Neuron IPN->VTA_Dopamine_Neuron Modulates VTA_Dopamine_Neuron->Dopamine_Release Stimulates Reward_Reinforcement Reward & Reinforcement Dopamine_Release->Reward_Reinforcement Leads to Addiction Addiction Reward_Reinforcement->Addiction

Caption: Proposed mechanism of Coronaridine derivatives in modulating the reward pathway.

Wnt Signaling Pathway Inhibition

Both Voacangine and Coronaridine have been shown to inhibit the Wnt/β-catenin signaling pathway.[7] While this pathway is primarily studied in the context of cancer, emerging evidence suggests its involvement in synaptic plasticity and drug-seeking behaviors. The inhibition of this pathway could represent a novel mechanism contributing to their anti-addictive properties, though further research is needed to establish a direct causal link.

Wnt_Pathway Inhibition of Wnt/β-catenin Signaling by Voacangine and Coronaridine Voacangine_Coronaridine Voacangine / Coronaridine beta_catenin_mRNA β-catenin mRNA Expression Voacangine_Coronaridine->beta_catenin_mRNA Decreases beta_catenin_protein β-catenin Protein beta_catenin_mRNA->beta_catenin_protein Leads to decreased TCF_LEF TCF/LEF beta_catenin_protein->TCF_LEF Activates Target_Gene_Expression Target Gene Expression (related to plasticity/addiction?) TCF_LEF->Target_Gene_Expression Promotes

Caption: Voacangine and Coronaridine inhibit the Wnt/β-catenin signaling pathway.

Experimental Workflow for Preclinical Assessment

The preclinical evaluation of potential anti-addictive compounds typically follows a structured workflow.

Experimental_Workflow Preclinical Assessment Workflow for Anti-Addictive Compounds Compound_Selection Compound Selection (Voacangine, Coronaridine) In_Vitro_Screening In Vitro Screening (Receptor Binding Assays) Compound_Selection->In_Vitro_Screening Behavioral_Paradigm_1 Behavioral Paradigm 1 (e.g., Conditioned Place Preference) In_Vitro_Screening->Behavioral_Paradigm_1 Behavioral_Paradigm_2 Behavioral Paradigm 2 (e.g., Intravenous Self-Administration) Behavioral_Paradigm_1->Behavioral_Paradigm_2 Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Microdialysis, Electrophysiology) Behavioral_Paradigm_2->Mechanism_of_Action_Studies Toxicology_Safety_Assessment Toxicology & Safety Assessment Mechanism_of_Action_Studies->Toxicology_Safety_Assessment Lead_Optimization Lead Optimization Toxicology_Safety_Assessment->Lead_Optimization

Caption: A typical workflow for the preclinical evaluation of anti-addictive compounds.

Conclusion

While both Voacangine and Coronaridine show promise as potential anti-addictive agents, the current body of research lacks direct, quantitative comparisons of their efficacy. The extensive data available for the Coronaridine derivative, 18-MC, provides strong evidence for the anti-addictive potential of this structural class, particularly through its interaction with the nicotinic acetylcholine receptor system. Voacangine, as a close analogue and precursor to ibogaine, is also considered to have significant anti-addictive properties, though more specific behavioral data is needed. The inhibition of the Wnt/β-catenin signaling pathway by both compounds presents a novel and intriguing area for future investigation into their mechanisms of action. Further head-to-head preclinical studies employing standardized behavioral paradigms are crucial to definitively compare the anti-addictive profiles of Voacangine and Coronaridine and to guide the development of novel therapeutics for substance use disorders.

References

Comparative

Comparative study of Voacangine extraction from different Voacanga species

For Researchers, Scientists, and Drug Development Professionals Voacangine, an iboga alkaloid with significant therapeutic potential, is predominantly sourced from various species of the Voacanga genus. This guide provid...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Voacangine, an iboga alkaloid with significant therapeutic potential, is predominantly sourced from various species of the Voacanga genus. This guide provides a comparative overview of voacangine extraction from Voacanga africana, Voacanga thouarsii, and Voacanga grandifolia, presenting available quantitative data, detailed experimental protocols, and visual representations of the extraction workflow and biosynthetic pathway to aid in research and development.

Comparative Yields of Voacangine

The concentration of voacangine varies significantly between different Voacanga species and the specific plant part utilized for extraction. Voacanga africana is the most extensively studied species, with detailed quantitative data available for various plant parts and extraction methodologies. For Voacanga thouarsii and Voacanga grandifolia, while the presence of voacangine is confirmed, specific yield percentages are not as well-documented in current literature.

Table 1: Comparative Voacangine Yields from Voacanga Species

SpeciesPlant PartExtraction MethodVoacangine Yield (% of dry weight)Reference
Voacanga africana Root BarkAcid-Base Extraction~0.85% - 0.9%[1]
Root BarkAcetone-Based Extraction~0.8% - 1.1% (± 0.2)[1]
Stem BarkNot Specified~0.5% - 0.8%[1]
SeedsNot SpecifiedVoacangine present, but Tabersonine is the major alkaloid[2]
LeavesNot Specified0.3% - 0.45% (total alkaloids)
Voacanga thouarsii Root & Stem BarkNot SpecifiedMajor constituent, specific % not reported[3][4]
LeavesNot SpecifiedPresent, specific % not reported[3]
Voacanga grandifolia Root BarkNot SpecifiedPresent, specific % not reported[5]
LeavesNot SpecifiedVoacangine is a predominant alkaloid, specific % not reported[5]

Experimental Protocols for Voacangine Extraction

The following are detailed methodologies for the most common voacangine extraction techniques applied to Voacanga africana, which can be adapted for other species.

Acid-Base Extraction Protocol (Voacanga africana Root Bark)

This traditional method relies on the basic nature of alkaloids to separate them from other plant materials.

Materials:

  • Dried and powdered Voacanga africana root bark

  • 1% Hydrochloric Acid (HCl) solution

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Acetone

  • Filtration apparatus

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Acidic Extraction: Macerate the powdered root bark with a 1% HCl solution. Repeat the extraction multiple times until no more voacangine is detected in the extract (monitoring by a suitable analytical method like HPLC is recommended).

  • Filtration: Combine all the acidic extracts and filter to remove solid plant material.

  • Basification: Make the filtered aqueous extract alkaline by the slow addition of concentrated NH₄OH until a brown precipitate forms.

  • Isolation of Crude Alkaloids: Separate the precipitate by centrifugation.

  • Washing and Drying: Wash the precipitate with water and then dry it thoroughly.

  • Purification: The dried precipitate, containing the total alkaloids, can be further purified. A common step involves dissolving the crude alkaloid mixture in acetone, filtering to remove any remaining root impurities, and then evaporating the solvent to yield a more refined total alkaloid extract.[1] Further chromatographic techniques are then typically employed to isolate pure voacangine.

Direct Organic Solvent Extraction Protocol (Acetone-Based) (Voacanga africana Root Bark)

This method offers a more streamlined approach compared to the acid-base extraction.

Materials:

  • Dried and powdered Voacanga africana root bark

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Sonication bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Mix the powdered root bark with NaHCO₃ (approximately 10% w/w of the bark).

  • Solvent Extraction: Add acetone to the mixture and sonicate at room temperature for about 30 minutes.

  • Filtration: Filter the suspension to separate the extract from the plant residue.

  • Repeated Extraction: Repeat the extraction process with fresh acetone on the plant residue until no more alkaloids are detected in the supernatant (monitoring by TLC is a common practice).

  • Concentration: Combine all the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a solid crude extract.[1] This crude extract can then be subjected to further purification steps, such as column chromatography, to isolate voacangine.

Visualizing the Processes

To better understand the experimental flow and the biological origin of voacangine, the following diagrams are provided.

Extraction_Workflow cluster_acid_base Acid-Base Extraction cluster_organic_solvent Direct Organic Solvent Extraction cluster_purification Purification ab1 Powdered Root Bark ab2 Maceration with 1% HCl ab1->ab2 ab3 Filtration ab2->ab3 ab4 Basification with NH4OH ab3->ab4 ab5 Centrifugation ab4->ab5 ab6 Crude Alkaloid Precipitate ab5->ab6 p1 Column Chromatography ab6->p1 os1 Powdered Root Bark + NaHCO3 os2 Sonication in Acetone os1->os2 os3 Filtration os2->os3 os4 Concentration os3->os4 os5 Crude Alkaloid Extract os4->os5 os5->p1 p2 Pure Voacangine p1->p2

Caption: Experimental workflows for Acid-Base and Direct Organic Solvent extraction of Voacangine.

Voacangine_Biosynthesis tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine secologanin Secologanin secologanin->strictosidine stemmadenine_acetate Stemmadenine Acetate strictosidine->stemmadenine_acetate Multiple Steps precondylocarpine_acetate Precondylocarpine Acetate stemmadenine_acetate->precondylocarpine_acetate TiPAS1/2/3 dihydroprecondylocarpine_acetate Dihydroprecondylocarpine Acetate precondylocarpine_acetate->dihydroprecondylocarpine_acetate TiDPAS1/2 dehydrosecodine Dehydrosecodine dihydroprecondylocarpine_acetate->dehydrosecodine coronaridine (-)-Coronaridine dehydrosecodine->coronaridine TiCorS hydroxy_coronaridine 10-Hydroxycoronaridine coronaridine->hydroxy_coronaridine I10H (CYP450) voacangine (-)-Voacangine hydroxy_coronaridine->voacangine N10OMT (SAM)

Caption: Simplified biosynthetic pathway of Voacangine from primary metabolites.

This guide serves as a foundational resource for the extraction and understanding of voacangine from Voacanga species. Further research is encouraged to quantify voacangine yields in less-studied species like V. thouarsii and V. grandifolia to build a more complete comparative dataset.

References

Validation

A Comparative Guide to the Pharmacokinetics of Voacangine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the pharmacokinetic profiles of voacangine and its metabolites. While comprehensive data for voacangine is avai...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of voacangine and its metabolites. While comprehensive data for voacangine is available, it is important to note that publicly accessible research on the specific pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) of its primary metabolite, norvoacangine (also known as desmethyl voacangine), is limited. This document summarizes the existing experimental data for voacangine and outlines the metabolic pathway, highlighting the current knowledge gaps and suggesting areas for future investigation.

Pharmacokinetic Data of Voacangine

The following table summarizes the key pharmacokinetic parameters of voacangine in male Wistar rats after intravenous (i.v.) and oral (p.o.) administration of the pure compound and a hydro-ethanolic extract of Voacanga africana root bark.

ParameterIntravenous (5 mg/kg)Oral (25 mg/kg)Oral (50 mg/kg)Oral (500 mg/kg V. africana extract)
Cmax (µg/L) -478.6 ± 258.5837.7 ± 558.8477.1 ± 280.0
Tmax (h) -2.8 ± 1.13.3 ± 1.24.0 ± 0.0
AUC₀₋∞ (h·µg/L) 4744 ± 24982602 ± 9616229 ± 21923779 ± 2257
Half-life (t½) (h) 6.0 ± 2.05.15 ± 0.176.2 ± 1.34.7 ± 1.8
Clearance (CL) (L/h/kg) 1.4 ± 1.01.2 ± 0.61.2 ± 0.41.5 ± 0.9
Volume of Distribution (Vz) (L/kg) 11.8 ± 6.29.0 ± 4.310.7 ± 5.411.6 ± 10.4
Absolute Bioavailability (F) (%) -11.013.08.0

Data sourced from a pharmacokinetic study in Wistar rats.

Metabolism of Voacangine

Voacangine Voacangine Metabolism Metabolism Voacangine->Metabolism Norvoacangine Norvoacangine Metabolism->Norvoacangine Demethylation

Metabolic conversion of Voacangine to Norvoacangine.

Experimental Protocols

The pharmacokinetic data presented for voacangine was obtained through a study with the following methodology:

1. Animal Model:

  • Species: Male Wistar rats.[1]

  • Housing: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They had free access to standard laboratory chow and water.

2. Dosing and Administration:

  • Intravenous (i.v.) Administration: Voacangine was administered as a single bolus injection into the tail vein at a dose of 5 mg/kg.[1]

  • Oral (p.o.) Administration: Voacangine was administered by oral gavage at doses of 25 mg/kg and 50 mg/kg. A hydro-ethanolic extract of Voacanga africana root bark, containing a quantified amount of voacangine, was also administered orally.[1]

3. Sample Collection:

  • Blood samples were collected from the tail vein at predetermined time points after drug administration.

  • Plasma was separated by centrifugation and stored at -80°C until analysis.

4. Analytical Method:

  • Method: A validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method was used for the quantification of voacangine in rat plasma.[1]

  • Sample Preparation: Plasma samples were prepared using a protein precipitation method.

  • Chromatography: Chromatographic separation was achieved on a C18 reversed-phase column.

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.

start Start dosing Dosing (i.v. or p.o.) start->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Experimental workflow for a typical pharmacokinetic study.

Conclusion and Future Directions

The pharmacokinetic profile of voacangine has been characterized, revealing low oral bioavailability (11-13%) in rats.[1] The data indicates that after oral administration, voacangine is absorbed, reaching maximum plasma concentrations within a few hours, and is eliminated with a half-life of approximately 5-6 hours.

A significant gap in the current understanding lies in the pharmacokinetics of voacangine's metabolites. Norvoacangine is a known metabolite, yet its absorption, distribution, metabolism, and excretion profile following the administration of voacangine remains to be elucidated. Future research should focus on developing and validating analytical methods for the quantification of norvoacangine and other potential metabolites in biological matrices. Conducting comprehensive pharmacokinetic studies on these metabolites will provide a more complete picture of the in vivo disposition of voacangine and is crucial for a thorough assessment of its efficacy and safety profile. Such studies would be invaluable for the continued development of voacangine and its derivatives for therapeutic applications.

References

Comparative

Independent Analysis of Voacangine's Anti-Angiogenic Properties: A Comparative Guide

An Objective Comparison of Voacangine's Performance Against Alternative Natural Alkaloids in Angiogenesis Inhibition The quest for novel anti-angiogenic agents for applications in oncology and other angiogenesis-dependen...

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Voacangine's Performance Against Alternative Natural Alkaloids in Angiogenesis Inhibition

The quest for novel anti-angiogenic agents for applications in oncology and other angiogenesis-dependent diseases has led to the investigation of numerous natural compounds. Voacangine, an iboga alkaloid derived from the Voacanga africana plant, has been identified as a promising candidate. This guide provides a comparative analysis of the independently validated anti-angiogenic effects of voacangine, juxtaposed with other well-studied natural alkaloids. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds.

Comparative Analysis of In Vitro Anti-Angiogenic Activity

The anti-angiogenic potential of a compound is typically assessed through a series of in vitro assays that model key steps of new blood vessel formation: endothelial cell proliferation, migration, and differentiation into tube-like structures. Data from foundational studies on voacangine are compared here with data from studies on alternative alkaloids, Berberine and Tetrandrine.

Initial research identified voacangine as a novel anti-angiogenic agent, demonstrating its ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 18 µM, without inducing cytotoxicity[1]. Subsequent research by the same group and cited by others has validated that voacangine's mechanism involves the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity and the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in angiogenesis[1][2][3]. While direct, independent replication studies are not prevalent, the use of voacangine as a known VEGFR2 inhibitor in subsequent studies serves as a form of external validation of its primary mechanism[3][4].

CompoundAssayTarget Cell LineKey ResultMechanism of Action
Voacangine Cell Proliferation (MTT Assay)HUVECIC50: 18 µM[1]Inhibition of VEGFR2 kinase activity; Downregulation of HIF-1α and VEGF expression[1][2]
Tube Formation (on Matrigel)HUVECSignificant suppression of VEGF-induced tube formation[1]Inhibition of VEGFR2 signaling pathway[2][4]
Chemoinvasion/MigrationHUVECSignificant suppression of VEGF-induced chemoinvasion[1]Inhibition of VEGFR2 signaling pathway[2][4]
Berberine Cell ProliferationHUVECInhibition of ox-LDL-induced proliferation at 5-25 µg/ml[5]Inhibition of VEGFR2/ERK pathway; Downregulation of HIF-1α and VEGF[6][7]
Tube Formation (on Matrigel)HUVEC73.00 ± 11.12% inhibition at 50 µM[6][7]Downregulation of pro-inflammatory and pro-angiogenic mediators[7]
Cell Migration (Transwell Assay)HUVEC67.50 ± 8.14% inhibition at 50 µM[6][7]Inhibition of NF-κB, c-Fos, CREB, and ATF-2[7]
Tetrandrine Cell Proliferation (MTT Assay)HUVEC24.6% - 76.9% inhibition at 2-8 µg/mL[8]Inhibition of ERK1/2 activation and c-fos expression[9][10]
Tube FormationHUVECReduction in number and integrity of tubules at 2-8 µg/mL[8]Synergistic effects with Endostar; Induction of apoptosis and cell cycle arrest[9]
Cell Migration (Transwell Assay)HUVECSignificant decrease in migrating cells at 2-8 µg/mL[8]Suppression of DNA synthesis[8]

In Vivo Anti-Angiogenic Effects

The Chick Chorioallantoic Membrane (CAM) assay is a widely used in vivo model to assess a compound's effect on the formation of a living vascular network.

  • Voacangine : Studies have shown that voacangine effectively inhibits in vivo angiogenesis in the CAM model at non-toxic doses[1][11]. It has also been demonstrated to reduce tumor growth and microvessel density in a glioblastoma xenograft mouse model, an effect comparable to the known VEGFR2 inhibitor, sunitinib[2].

  • Berberine : At a dose of 10 mg/kg body weight, berberine showed significant inhibition of tumor-directed capillary formation in mice[7].

  • Tetrandrine : In nude mice with LoVo cell xenografts, tetrandrine treatment (80mg/kg) resulted in a significantly lower microvessel density (MVD) compared to the control group[8].

Signaling Pathways and Experimental Workflows

The anti-angiogenic effects of voacangine and the compared alkaloids converge on the inhibition of the VEGF/VEGFR2 signaling pathway, a critical axis for endothelial cell proliferation, survival, and migration.

VEGF_Signaling_Pathway_Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis ERK->Angiogenesis HIF1a HIF-1α (under hypoxia) VEGF_exp VEGF Expression HIF1a->VEGF_exp VEGF_exp->VEGF Secreted Voacangine Voacangine Voacangine->VEGFR2 Inhibits (direct binding) Voacangine->HIF1a Inhibits Alkaloids Berberine, Tetrandrine Alkaloids->VEGFR2 Inhibits (downstream) Alkaloids->HIF1a Inhibits

Voacangine and other alkaloids inhibit angiogenesis via the VEGFR2 and HIF-1α pathways.

A typical workflow for assessing a compound's anti-angiogenic potential involves a tiered approach, from broad screening to specific in vivo validation.

Anti_Angiogenesis_Workflow A Step 1: In Vitro Screening (Endothelial Cell Proliferation) B Step 2: Functional Assays (Tube Formation & Migration) A->B Active compounds C Step 3: Mechanism of Action (Western Blot, Kinase Assays) B->C Confirm function D Step 4: In Vivo Validation (CAM Assay, Xenograft Model) C->D Elucidate pathway E Lead Compound D->E Validate efficacy

Standard experimental workflow for identifying and validating anti-angiogenic compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays mentioned in this guide.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on an extracellular matrix substrate.

  • Plate Coating : Thaw growth factor-reduced Matrigel at 4°C overnight. Using pre-chilled pipette tips and a 96-well plate, add 50 µL of Matrigel to each well. Ensure even distribution and avoid bubbles. Incubate the plate at 37°C for at least 30-60 minutes to allow for polymerization[12][13][14].

  • Cell Seeding : Culture HUVECs to ~80% confluency and serum-starve for 3-6 hours. Harvest the cells and resuspend them in appropriate medium containing the test compound (e.g., Voacangine) at various concentrations.

  • Incubation : Add 100 µL of the HUVEC suspension (typically 1-2 x 10^4 cells) to each Matrigel-coated well[12]. Incubate at 37°C, 5% CO2 for 4-18 hours[14].

  • Analysis : Visualize the formation of tube-like networks using a light microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ)[12][15].

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates angiogenesis on the membrane of a developing chick embryo.

  • Egg Incubation : Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator (85% humidity)[16].

  • Window Cutting : On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM. This can be done by cracking the shell and removing a small portion, taking care not to damage the underlying membrane[17][18].

  • Compound Application : Prepare sterile filter paper disks or sponges and saturate them with the test compound (e.g., Voacangine) solution. Place the disk directly onto the CAM in a region with visible blood vessels[16][19]. A control disk with the vehicle (e.g., DMSO) should also be applied.

  • Re-incubation : Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days[20].

  • Analysis : On the designated day, re-open the window and observe the vasculature under the disk. Capture images of the CAM. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disk[16][19]. A reduction in vessel density or branching compared to the control indicates anti-angiogenic activity.

References

Validation

Validating Voacangine as a Selective Ligand for Kappa-Opioid Receptors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The kappa-opioid receptor (KOR) has emerged as a promising therapeutic target for a range of central nervous system disorders, including pain,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa-opioid receptor (KOR) has emerged as a promising therapeutic target for a range of central nervous system disorders, including pain, depression, and addiction. Unlike mu-opioid receptor (MOR) agonists, which are associated with a high risk of abuse and respiratory depression, KOR agonists offer a potentially safer therapeutic profile. Voacangine, an iboga alkaloid found in the root bark of the Voacanga africana tree, has been suggested as a potential KOR ligand, partly due to its structural similarity to ibogaine, which is known to interact with KORs. This guide provides a comparative analysis of voacangine against well-established KOR ligands, presenting available experimental data and detailed methodologies to facilitate further research and validation of voacangine's potential as a selective KOR ligand.

Comparative Analysis of Ligand-Receptor Interactions

A critical step in validating a novel compound as a selective ligand is to determine its binding affinity (Ki) and functional activity (EC50, Emax) at the target receptor and compare these values to its activity at other relevant receptors, such as the mu-opioid (MOR) and delta-opioid (DOR) receptors.

Voacangine: Current State of Knowledge

Direct and comprehensive data on voacangine's binding affinity and functional activity at opioid receptors is currently limited in the public domain. One study investigating a series of related compounds reported that coronaridine congeners, which include voacangine, exhibited weak to poor affinities for both µ- and κ-opioid receptors. The close structural relationship to ibogaine, which has been identified as a KOR agonist, provides a rationale for further investigation into voacangine's opioid receptor profile[1][2]. However, without robust quantitative data, its selectivity and potency remain speculative.

Established Kappa-Opioid Receptor Ligands: A Comparative Overview

To provide a framework for the potential evaluation of voacangine, the following tables summarize the binding and functional data for three well-characterized KOR ligands: U-50488, Salvinorin A, and Nalfurafine.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

LigandKappa (KOR)Mu (MOR)Delta (DOR)KOR/MOR SelectivityKOR/DOR Selectivity
U-50488 ~1-5~500-1000~1000-5000~100-1000 fold~200-1000 fold
Salvinorin A ~1-2>10,000>10,000>5,000 fold>5,000 fold
Nalfurafine ~0.1-0.5~1-5~50-100~10-30 fold~100-200 fold

Note: Ki values are approximate and can vary depending on the specific assay conditions and tissue/cell line used.

Table 2: Functional Activity at Kappa-Opioid Receptor

LigandG-Protein Activation ([³⁵S]GTPγS) EC₅₀ (nM)G-Protein Activation Eₘₐₓ (%)β-Arrestin Recruitment EC₅₀ (nM)β-Arrestin Recruitment Eₘₐₓ (%)Bias (G-protein vs. β-arrestin)
U-50488 ~10-50100 (Full Agonist)~50-200100 (Full Agonist)Unbiased
Salvinorin A ~1-10100 (Full Agonist)~10-50100 (Full Agonist)Unbiased
Nalfurafine ~0.1-1100 (Full Agonist)~5-20~50-80 (Partial Agonist)G-protein biased

Note: EC50 and Emax values are approximate. Bias is a relative measure and can be calculated using various methods.

Experimental Protocols

To facilitate the validation of voacangine and other novel compounds, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably expressing the opioid receptor of interest (KOR, MOR, or DOR).

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine protein concentration.

2. Competition Binding:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).

  • Add increasing concentrations of the unlabeled test compound (e.g., voacangine).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.

1. Membrane Preparation:

  • Prepare cell membranes expressing the opioid receptor of interest as described for the radioligand binding assay.

2. Assay Procedure:

  • In a 96-well plate, add the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and increasing concentrations of the test compound.

  • Pre-incubate the mixture at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration.

  • Measure the amount of [³⁵S]GTPγS incorporated into the G-proteins using a scintillation counter.

3. Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.

  • Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values from the resulting dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of biased signaling.

1. Cell Culture:

  • Use a commercially available cell line engineered to express the opioid receptor of interest fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

2. Assay Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Add increasing concentrations of the test compound.

  • Incubate for a defined period (e.g., 90 minutes) at 37°C.

  • Add the enzyme substrate, which will produce a luminescent or fluorescent signal upon enzymatic activity.

  • Measure the signal using a plate reader.

3. Data Analysis:

  • Plot the signal intensity against the logarithm of the test compound concentration.

  • Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear understanding of the experimental logic and underlying biological processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_binding Binding Affinity & Selectivity cluster_functional Functional Activity & Bias Binding_Assay Radioligand Binding Assay (KOR, MOR, DOR) Calculate_Ki Calculate Ki values Binding_Assay->Calculate_Ki Determine_Selectivity Determine Selectivity (KOR vs. MOR/DOR) Calculate_Ki->Determine_Selectivity Conclusion Characterize as Selective KOR Ligand? Determine_Selectivity->Conclusion G_Protein_Assay [³⁵S]GTPγS Binding Assay (KOR) Calculate_EC50_Emax Calculate EC₅₀ & Eₘₐₓ G_Protein_Assay->Calculate_EC50_Emax Arrestin_Assay β-Arrestin Recruitment Assay (KOR) Arrestin_Assay->Calculate_EC50_Emax Determine_Bias Determine Signaling Bias Calculate_EC50_Emax->Determine_Bias Determine_Bias->Conclusion Start Test Compound (Voacangine) Start->Binding_Assay Start->G_Protein_Assay Start->Arrestin_Assay

Caption: Workflow for characterizing a novel KOR ligand.

signaling_pathways cluster_unbiased Unbiased KOR Agonist (e.g., U-50488) cluster_biased G-Protein Biased KOR Agonist (e.g., Nalfurafine) Unbiased_Agonist Unbiased Agonist KOR_U KOR Unbiased_Agonist->KOR_U G_Protein_U G-Protein Activation (Analgesia) KOR_U->G_Protein_U ~Equipotent Arrestin_U β-Arrestin Recruitment (Side Effects) KOR_U->Arrestin_U ~Equipotent Biased_Agonist Biased Agonist KOR_B KOR Biased_Agonist->KOR_B G_Protein_B G-Protein Activation (Analgesia) KOR_B->G_Protein_B Potent Arrestin_B β-Arrestin Recruitment (Reduced Side Effects) KOR_B->Arrestin_B Less Potent

Caption: Signaling pathways of unbiased vs. G-protein biased KOR agonists.

Conclusion

References

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Voacangine
Reactant of Route 2
Voacangine
© Copyright 2026 BenchChem. All Rights Reserved.